Product packaging for Sergliflozin Etabonate(Cat. No.:CAS No. 408504-26-7)

Sergliflozin Etabonate

Cat. No.: B1681633
CAS No.: 408504-26-7
M. Wt: 448.5 g/mol
InChI Key: QLXKHBNJTPICNF-QMCAAQAGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sergliflozin etabonate is a glycoside.
This compound is a benzylphenol glucoside and selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity. Its prodrug form, this compound, is orally available and is converted to sergiflozin upon absorption.
This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O9 B1681633 Sergliflozin Etabonate CAS No. 408504-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXKHBNJTPICNF-QMCAAQAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961265
Record name 2-(4-Methoxybenzyl)phenyl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408504-26-7
Record name Sergliflozin etabonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408504-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxybenzyl)phenyl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SERGLIFLOZIN ETABONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HY3523466
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sergliflozin Etabonate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sergliflozin etabonate (codenamed GW869682X) is a prodrug of sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Developed as a potential treatment for type 2 diabetes mellitus, it represents a novel therapeutic approach to glycemic control. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, intended for professionals in the field of drug development and research. While the clinical development of this compound was discontinued after Phase II trials, the preclinical data and the optimized synthesis process offer valuable insights into the development of SGLT2 inhibitors.

Discovery and Rationale

This compound was developed by GlaxoSmithKline as a therapeutic agent for type 2 diabetes. The rationale for its development is rooted in the function of SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 presents an insulin-independent mechanism for lowering blood glucose levels by promoting the excretion of excess glucose in the urine.

Sergliflozin is the active metabolite, while the etabonate ester form was designed to enhance its pharmaceutical properties.

Mechanism of Action

Sergliflozin is a selective inhibitor of SGLT2. By binding to SGLT2, it blocks the reabsorption of glucose in the kidneys, leading to glucosuria (the excretion of glucose in the urine) and consequently lowering plasma glucose levels.[1][2] This mechanism of action is independent of insulin secretion or sensitivity, making it a viable therapeutic option across different stages of type 2 diabetes.

Signaling Pathway

The mechanism of action of SGLT2 inhibitors like sergliflozin has downstream effects on various physiological parameters. The primary effect is the reduction of plasma glucose. Additionally, the induced glucosuria leads to a mild osmotic diuresis and caloric loss, which can contribute to a reduction in blood pressure and body weight.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_bloodstream Bloodstream Sergliflozin Sergliflozin SGLT2 SGLT2 Sergliflozin->SGLT2 Inhibits Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Prevents Plasma_Glucose Plasma Glucose Glucose_Reabsorption->Plasma_Glucose Increases Urinary_Glucose_Excretion->Plasma_Glucose Decreases

Diagram of SGLT2 Inhibition by Sergliflozin.

Pharmacological Profile

In Vitro Selectivity

The active form of the prodrug, sergliflozin-A, demonstrates high selectivity for SGLT2 over SGLT1. The inhibitory constants (Ki) highlight this preference, indicating a lower potential for off-target effects related to SGLT1 inhibition in the gastrointestinal tract.

CompoundSGLT1 Ki (nM)SGLT2 Ki (nM)Selectivity (SGLT1/SGLT2)
Sergliflozin-A 11001.3~846
Phlorizin 1124~0.46

Data sourced from a study on the pharmacological properties of sergliflozin.

Pharmacokinetics and Pharmacodynamics

A single-dose study in healthy volunteers and patients with type 2 diabetes mellitus revealed the following pharmacokinetic and pharmacodynamic properties of this compound:

ParameterValue
Time to Maximum Plasma Concentration (tmax) ~30-45 minutes
Plasma Elimination Half-life (t1/2) ~0.5-1 hour
Urinary Excretion <0.5% of the administered dose

Pharmacokinetic parameters of the active entity, sergliflozin, after oral administration of this compound (5-500 mg).[3]

In these studies, this compound produced a dose-related increase in urinary glucose excretion under both fasting and glucose-loaded conditions.[3] It also led to a transient attenuation of the plasma glucose area under the curve (AUC) following a glucose challenge.[3]

Synthesis Process

An efficient and practical synthesis for the large-scale preparation of this compound has been developed, significantly improving the overall yield from 11% to 45% compared to the initial route.[3] The optimized process is chromatography-free and avoids the use of highly toxic reagents.[3]

Optimized Synthesis Workflow

The improved synthesis involves a multi-step process starting from anisole.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product Anisole Anisole Benzophenone_derivative Benzophenone derivative (12) Anisole->Benzophenone_derivative Friedel-Crafts Acylation 2-Methoxybenzoyl_chloride 2-Methoxybenzoyl_chloride 2-Methoxybenzoyl_chloride->Benzophenone_derivative Diphenylmethane_derivative Diphenylmethane derivative (5) Benzophenone_derivative->Diphenylmethane_derivative Hydrogenation O-glycoside O-glycoside (6) Diphenylmethane_derivative->O-glycoside O-glycosylation Sergliflozin Sergliflozin (2) O-glycoside->Sergliflozin Deacetylation Sergliflozin_etabonate This compound (1) Sergliflozin->Sergliflozin_etabonate Ethoxycarbonylation

References

An In-depth Technical Guide on the Mechanism of Action of Sergliflozin as an SGLT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: Development of Sergliflozin was discontinued after Phase II clinical trials in favor of Remogliflozin.[1][2] The information presented herein is based on preclinical and early clinical data published prior to its discontinuation.

Core Mechanism of Action

Sergliflozin is a prodrug that is rapidly and extensively converted to its active form, Sergliflozin-A.[3] It is a potent and highly selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2).[3][4] SGLT2 is a low-affinity, high-capacity transporter expressed almost exclusively on the apical membrane of epithelial cells in the S1 segment of the proximal renal tubule.[2][4][5] It is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2]

By competitively inhibiting SGLT2, Sergliflozin-A blocks this primary pathway of renal glucose reabsorption.[4][6] This inhibition leads to a dose-dependent increase in urinary glucose excretion (glucosuria), thereby lowering plasma glucose concentrations in an insulin-independent manner.[4][7][8] This mechanism of action offers a unique approach to glycemic control, particularly in type 2 diabetes mellitus.[4][7]

cluster_Lumen Tubular Lumen (Urine) cluster_Cell Proximal Tubule Cell cluster_Blood Bloodstream Gluc_Na_Lumen Glucose + Na+ SGLT2 SGLT2 Transporter Gluc_Na_Lumen->SGLT2 Reabsorption UGE Increased Urinary Glucose Excretion Gluc_Na_Lumen->UGE Excretion Path Gluc_Na_Cell Glucose + Na+ SGLT2->Gluc_Na_Cell GLUT2 GLUT2 Gluc_Na_Cell->GLUT2 Transport Gluc_Blood Glucose GLUT2->Gluc_Blood Sergliflozin Sergliflozin-A Sergliflozin->SGLT2

Caption: Sergliflozin-A competitively inhibits SGLT2, blocking glucose reabsorption. (Max-width: 760px)

Biochemical and Pharmacodynamic Properties

In Vitro Inhibitory Activity and Selectivity

Sergliflozin-A demonstrates high potency for human SGLT2 and significant selectivity over human SGLT1. The inhibition is competitive in nature.[6] This selectivity is crucial as SGLT1 is predominantly found in the small intestine and also contributes to glucose reabsorption in the S3 segment of the proximal tubule; its inhibition can lead to gastrointestinal side effects.

ParameterhSGLT2hSGLT1Selectivity (SGLT1/SGLT2)Reference
Sergliflozin-A Ki 20 nM1.0 µM (1000 nM)~50-fold[6]
Phlorizin Ki (Comparator) 39 nM0.3 µM (300 nM)~7.7-fold[6]
In Vivo Pharmacodynamic Effects

Preclinical and early clinical studies have consistently shown that oral administration of the prodrug, Sergliflozin etabonate, results in a dose-dependent increase in urinary glucose excretion (UGE).

Species/SubjectDose RangeKey Pharmacodynamic OutcomeReference
Mice, Rats, Dogs Dose-dependentIncreased urinary glucose excretion.[7]
Diabetic Rats Not specifiedGlucose-lowering effects in an oral glucose tolerance test, independent of insulin secretion. No effect on normoglycemia or electrolyte balance.[4][7]
Healthy Volunteers 5 - 500 mg (single dose)Dose-related glucosuria under fasting and glucose-loaded conditions. Transient attenuation of plasma glucose AUC post-glucose challenge.[3]
Type 2 Diabetes Patients 50 - 500 mg (single dose)Dose-related glucosuria.[1][3]
Healthy Obese Subjects 500 mg - 1000 mg (14 days)Significant weight reduction (~1.5 kg) compared to placebo.[9]

Experimental Protocols

In Vitro SGLT Inhibition Assay

The inhibitory potency and selectivity of Sergliflozin-A were determined using cell-based transport assays.

Objective: To measure the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of the compound against human SGLT1 and SGLT2.

Methodology:

  • Cell Line Maintenance: Chinese Hamster Ovary (CHO-K1) or COS-7 cells are stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[6][7]

  • Transport Assay:

    • Cells are seeded into 24-well plates and grown to confluence.

    • Prior to the assay, cells are washed with a sodium-free buffer to remove any residual sodium.

    • Cells are then incubated with varying concentrations of the inhibitor (e.g., Sergliflozin-A) in a sodium-containing buffer.

    • A radiolabeled or fluorescent glucose analogue, such as alpha-methyl-D-glucopyranoside ([14C]AMG) or 2-NBDG, is added to initiate the transport reaction.[6][10] The use of a non-metabolizable analogue like AMG ensures that the measured uptake is solely due to transport activity.

    • The uptake is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.

    • The reaction is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular substrate.

  • Quantification:

    • Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

    • The rate of transport is calculated and plotted against the inhibitor concentration.

  • Data Analysis: IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are calculated using the Cheng-Prusoff equation for competitive inhibition.

A Culture CHO or COS-7 cells stably expressing hSGLT1 or hSGLT2 B Seed cells in multi-well plates and grow to confluence A->B C Wash with Na+-free buffer B->C D Incubate with varying concentrations of Sergliflozin-A in Na+ buffer C->D E Add radiolabeled substrate (e.g., [14C]AMG) D->E F Incubate for a fixed time (e.g., 60 min at 37°C) E->F G Stop reaction by washing with ice-cold buffer F->G H Lyse cells and measure intracellular radioactivity G->H I Calculate IC50 and Ki values H->I

Caption: Experimental workflow for the in vitro SGLT inhibition transport assay. (Max-width: 760px)
In Vivo Glucosuria Assessment in Animal Models

Objective: To evaluate the pharmacodynamic effect of orally administered Sergliflozin by measuring urinary glucose excretion (UGE).[11]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (~300 g) are used.[11]

  • Acclimation: Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces. They are acclimated for several days before the study begins.

  • Dosing: this compound is formulated in a vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at various single doses (e.g., 0.1, 1, 3, 10 mg/kg). A control group receives the vehicle only.[11]

  • Sample Collection: Urine is collected over a 24-hour period post-dosing. The total volume is recorded.

  • Analysis: The glucose concentration in the collected urine is measured using a standard glucose oxidase assay.

  • Data Calculation: The total amount of glucose excreted over 24 hours is calculated by multiplying the urine volume by the glucose concentration. Results are typically expressed as mg/24h.

Downstream Cellular and Systemic Effects (Class Effects)

While specific signaling pathway data for Sergliflozin is limited due to its discontinued development, the broader class of SGLT2 inhibitors is known to exert pleiotropic effects beyond simple glucosuria. These effects are thought to contribute to the observed cardiovascular and renal benefits.[12][13][14]

Key pathways modulated by SGLT2 inhibitors as a class include:

  • AMPK/SIRT1 Activation: SGLT2 inhibitors can activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[12][15] This activation helps restore cellular energy balance, reduce inflammation, and may stimulate autophagy, which can ameliorate cellular stress in renal and cardiac tissues.[12]

  • NLRP3 Inflammasome Inhibition: The class has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system.[16][17] This leads to a reduction in the release of pro-inflammatory cytokines like IL-1β and IL-18, thereby mitigating systemic and local inflammation.[16]

  • NF-κB Pathway Suppression: SGLT2 inhibitors can suppress the activation of Nuclear Factor kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[15][16]

  • Metabolic Shift: By promoting caloric loss through glucosuria, SGLT2 inhibitors induce a mild, persistent state of ketogenesis. The resulting ketone bodies (e.g., β-hydroxybutyrate) are a more energy-efficient fuel for the heart and kidneys, which may improve myocardial and renal energetics.[14][17]

cluster_effects Downstream Cellular Effects (SGLT2i Class) cluster_outcomes Physiological Outcomes SGLT2i SGLT2 Inhibition (e.g., Sergliflozin) AMPK AMPK / SIRT1 Activation SGLT2i->AMPK NLRP3 NLRP3 Inflammasome Inhibition SGLT2i->NLRP3 NFkB NF-κB Pathway Suppression SGLT2i->NFkB Metabolism Metabolic Shift (↑ Ketones) SGLT2i->Metabolism Stress Reduced Oxidative Stress AMPK->Stress Inflammation Reduced Inflammation NLRP3->Inflammation NFkB->Inflammation Energy Improved Myocardial & Renal Energetics Metabolism->Energy

Caption: General downstream signaling pathways modulated by the SGLT2 inhibitor class. (Max-width: 760px)

References

Chemical structure and properties of Sergliflozin Etabonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sergliflozin etabonate, a prodrug of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor sergliflozin, represents a significant area of investigation in the management of type 2 diabetes mellitus.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific foundation.

Chemical Structure and Identification

This compound is chemically described as ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate.[1][4] It is the ethyl carbonate ester of sergliflozin, the active moiety.[1]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate[1][4]
CAS Number 408504-26-7[1][4]
Molecular Formula C23H28O9[1][4]
SMILES CCOC(=O)OC[C@@H]1--INVALID-LINK--OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O">C@HO[1]
InChI Key QLXKHBNJTPICNF-QMCAAQAGSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 448.46 g/mol [5][6]
Boiling Point 611.5 ± 55.0 °C at 760 mmHg[6]
Solubility Soluble in DMSO, Methanol, Ethanol. Insoluble in Water.[7]
Appearance Solid[7]

Mechanism of Action and Pharmacology

This compound is a prodrug that is rapidly converted in the body to its active form, sergliflozin.[2] Sergliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules.[3][8] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1]

By inhibiting SGLT2, sergliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[1][3][8] This mechanism of action is independent of insulin secretion or sensitivity.[8]

Signaling Pathways

The inhibition of SGLT2 by sergliflozin initiates a cascade of downstream effects. While direct signaling pathways for sergliflozin are not extensively detailed, the broader class of SGLT2 inhibitors is known to influence several key cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis.

SGLT2_Inhibition_Pathway Sergliflozin_Etabonate This compound (Prodrug) Sergliflozin Sergliflozin (Active Drug) Sergliflozin_Etabonate->Sergliflozin Metabolic Conversion SGLT2 SGLT2 in Proximal Tubule Sergliflozin->SGLT2 Inhibition Glucose_Reabsorption Decreased Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates UGE Increased Urinary Glucose Excretion Glucose_Reabsorption->UGE Leads to Plasma_Glucose Lowered Plasma Glucose UGE->Plasma_Glucose Results in AMPK AMPK Activation Plasma_Glucose->AMPK Indirectly Influences

Mechanism of Action of this compound.

Experimental Protocols

Chemical Synthesis of this compound

An efficient and practical process for the large-scale preparation of this compound has been described.[9] The synthesis involves a multi-step process that includes a high-yield and highly β-selective O-glycosylation.[9]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Anisole Anisole Phenol_Intermediate 2-[(4-methoxyphenyl)methyl]phenol Anisole->Phenol_Intermediate Multi-step synthesis Penta_O_acetyl_beta_D_glucopyranose Penta-O-acetyl- β-D-glucopyranose Glycosylated_Intermediate Glycosylated Phenol Phenol_Intermediate->Glycosylated_Intermediate O-glycosylation with Penta_O_acetyl_beta_D_glucopyranose Sergliflozin_Etabonate This compound Glycosylated_Intermediate->Sergliflozin_Etabonate Introduction of ethoxycarbonyl group

Simplified Synthetic Workflow for this compound.

A detailed protocol involves:

  • Synthesis of the aglycone: Preparation of 2-[(4-methoxyphenyl)methyl]phenol from anisole.[9]

  • O-glycosylation: Reaction of the aglycone with a protected glucose donor, such as penta-O-acetyl-β-D-glucopyranose, to form the β-glucoside.[9]

  • Deprotection: Removal of the acetyl protecting groups from the glucose moiety.

  • Ethoxycarbonylation: Selective introduction of the ethyl carbonate group at the C6 position of the glucose.[9]

Analytical Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in bulk and pharmaceutical formulations. While a specific method for this compound is not detailed in the provided results, a general approach for a similar compound, Remogliflozin Etabonate, can be adapted.[10][11]

  • Column: Kromasil C18 (or equivalent)[10]

  • Mobile Phase: A mixture of methanol and water in an isocratic program.[10]

  • Flow Rate: 1.0 mL/min[10]

  • Detection: UV-visible detector at a wavelength of approximately 228 nm.[10]

  • Software: Openlab EZChrome Software (or equivalent)[10]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure and stereochemistry of this compound and its intermediates.[9] Characteristic chemical shifts and coupling constants for the anomeric proton and other key protons are analyzed to verify the β-anomeric configuration.[9]

4.2.3. Mass Spectrometry (MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of this compound and its active metabolite, sergliflozin, in biological matrices such as plasma.[12]

In Vitro Biological Activity Assay: SGLT2 Inhibition

The inhibitory activity of sergliflozin on SGLT2 can be assessed using a cell-based glucose uptake assay. A fluorescent glucose transport assay using HK-2 cells, which endogenously express SGLT2, provides a non-radioactive method for screening SGLT2 inhibitors.[13]

Experimental Workflow:

SGLT2_Assay_Workflow Cell_Culture Culture HK-2 cells Inhibitor_Incubation Incubate cells with Sergliflozin Cell_Culture->Inhibitor_Incubation Fluorescent_Glucose Add fluorescent glucose analog (e.g., 2-NBDG) Inhibitor_Incubation->Fluorescent_Glucose Measurement Measure fluorescence intensity Fluorescent_Glucose->Measurement Analysis Calculate % inhibition of glucose uptake Measurement->Analysis

Workflow for SGLT2 Inhibition Assay.

Protocol Outline:

  • Cell Culture: HK-2 cells are cultured to confluence in appropriate media.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of sergliflozin.

  • Glucose Uptake: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.[13]

  • Fluorescence Measurement: After an incubation period, the fluorescence intensity within the cells is measured using a fluorescence microplate reader or microscope.

  • Data Analysis: The percentage inhibition of glucose uptake is calculated by comparing the fluorescence in inhibitor-treated cells to control cells.

In Vivo Efficacy Studies

The antihyperglycemic effects of this compound have been evaluated in rodent models of diabetes, such as streptozotocin-induced diabetic rats and Zucker fatty rats.[8]

General Protocol:

  • Animal Model: Induction of diabetes in rats using streptozotocin or use of a genetic model like the Zucker fatty rat.[8]

  • Drug Administration: this compound is administered orally at various doses.[8]

  • Monitoring: Blood glucose levels are monitored at different time points. Urinary glucose excretion is also measured.[8]

  • Outcome Measures: The primary outcomes are a reduction in blood glucose levels and an increase in urinary glucose excretion.[8]

Conclusion

This compound is a promising SGLT2 inhibitor prodrug with a well-defined chemical structure and a clear mechanism of action for the potential treatment of type 2 diabetes. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with methodologies for its synthesis, characterization, and biological evaluation. The provided information is intended to support further research and development efforts in the field of diabetes therapeutics.

References

Preclinical Pharmacological Profile of Sergliflozin Etabonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sergliflozin etabonate, a prodrug of sergliflozin (sergliflozin-A), is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Preclinical investigations have demonstrated its efficacy in improving glycemic control in various rodent models of diabetes. This document provides a comprehensive overview of the preclinical pharmacological data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a technical resource for professionals in the field of diabetes drug discovery and development.

Mechanism of Action

This compound exerts its pharmacological effect via the inhibition of SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1][2] By selectively blocking SGLT2, sergliflozin promotes the excretion of excess glucose in the urine, thereby lowering plasma glucose levels in an insulin-independent manner.[3][4] this compound itself is a less potent inhibitor of SGLT2 but is rapidly and extensively converted to its active form, sergliflozin, in vivo.[5][6]

cluster_renal_tubule Renal Proximal Tubule cluster_drug_action Pharmacological Intervention Glomerular Filtrate (with Glucose) Glomerular Filtrate (with Glucose) SGLT2 SGLT2 Glomerular Filtrate (with Glucose)->SGLT2 Glucose Reabsorption Bloodstream Bloodstream SGLT2->Bloodstream Glucose returned to circulation Urinary Excretion Urinary Excretion SGLT2->Urinary Excretion Increased Glucose Excretion Sergliflozin Sergliflozin Sergliflozin->SGLT2 Inhibition Inhibition Inhibition

Figure 1: Mechanism of Action of Sergliflozin.

In Vitro Pharmacology

The inhibitory potency and selectivity of sergliflozin and its active metabolite, sergliflozin-A, against human SGLT1 and SGLT2 have been determined in vitro.

SGLT Inhibition Profile

The inhibitory constants (Ki) demonstrate the high selectivity of sergliflozin-A for SGLT2 over SGLT1.

CompoundhSGLT1 (Ki, nM)hSGLT2 (Ki, nM)Selectivity (SGLT1/SGLT2)
Sergliflozin-2[6]-
Sergliflozin-A28001.2~2333
Phlorizin113.9~2.8
Data sourced from a preclinical study.
Experimental Protocol: In Vitro SGLT Inhibition Assay

A fluorescent glucose transport assay using human kidney 2 (HK-2) cells, which endogenously express SGLT2, can be employed to screen for SGLT2 inhibitors.[7][8][9]

HK-2 Cells HK-2 Cells Incubate with 2-NBDG Incubate with 2-NBDG (fluorescent glucose analog) HK-2 Cells->Incubate with 2-NBDG Add Sergliflozin Add Sergliflozin HK-2 Cells->Add Sergliflozin Measure Fluorescence Measure Fluorescence Incubate with 2-NBDG->Measure Fluorescence Baseline Uptake Determine Inhibition Determine Inhibition Measure Fluorescence->Determine Inhibition Add Sergliflozin->Incubate with 2-NBDG

Figure 2: Workflow for In Vitro SGLT2 Inhibition Assay.

Methodology:

  • Cell Culture: Human kidney 2 (HK-2) cells are cultured in appropriate media until confluent.

  • Assay Preparation: Cells are washed with a sodium-containing buffer (for SGLT-dependent uptake) or a sodium-free buffer (as a control).

  • Inhibitor Addition: Cells are pre-incubated with varying concentrations of sergliflozin or vehicle.

  • Glucose Uptake: The fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added, and the cells are incubated to allow for glucose uptake.[7][8][9]

  • Fluorescence Measurement: After incubation, the cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of glucose uptake by sergliflozin is calculated by comparing the fluorescence in treated cells to that in vehicle-treated cells. The Ki value is then determined using appropriate pharmacological models.

In Vivo Pharmacology

The antihyperglycemic effects of this compound have been evaluated in preclinical models of type 1 and type 2 diabetes.

Streptozotocin-Induced Diabetic Rats

In streptozotocin (STZ)-induced diabetic rats, a model of type 1 diabetes, this compound demonstrated significant glucose-lowering effects.[1][3]

Key Findings:

  • Improved postprandial hyperglycemia.[3]

  • The antihyperglycemic effect correlated with the severity of the diabetic condition.[3]

  • Increased urinary glucose excretion in a dose-dependent manner.[3]

Zucker Fatty Rats

In Zucker fatty rats, a model of obesity and insulin resistance characteristic of type 2 diabetes, chronic treatment with this compound resulted in improved glycemic control.[1][3]

Key Findings:

  • Reduced levels of glycated hemoglobin (HbA1c) and fasting plasma glucose.[3]

  • Improved glycemic response following a glucose load.[3]

  • Did not affect body weight or food intake.[3]

Experimental Protocol: In Vivo Diabetic Animal Models

cluster_stz STZ-Induced Diabetic Rat Model cluster_zucker Zucker Fatty Rat Model STZ_Induction Induce Diabetes (STZ injection) STZ_Treatment Oral Administration of This compound STZ_Induction->STZ_Treatment STZ_Measurement Measure Blood Glucose, Urinary Glucose, etc. STZ_Treatment->STZ_Measurement Zucker_Treatment Chronic Oral Administration of This compound Zucker_Measurement Measure Fasting Glucose, HbA1c, Body Weight, etc. Zucker_Treatment->Zucker_Measurement

References

The Etabonate Group in Sergliflozin: A Prodrug Strategy for SGLT2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sergliflozin etabonate is a prodrug of sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The etabonate group, an ethyl carbonate ester, plays a crucial role in this prodrug strategy. By masking a hydroxyl group on the glucose moiety of sergliflozin, the etabonate group enhances the molecule's oral bioavailability and metabolic stability. Following oral administration, this compound is rapidly and extensively converted to its active form, sergliflozin, which then exerts its therapeutic effect by inhibiting SGLT2 in the renal tubules, leading to increased urinary glucose excretion and a reduction in plasma glucose levels. This guide provides a comprehensive overview of the role of the etabonate group in the sergliflozin prodrug strategy, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its activity.

Introduction to Sergliflozin and the SGLT2 Target

Sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter located predominantly in the S1 segment of the proximal renal tubules. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[1] Inhibition of SGLT2 presents a novel, insulin-independent mechanism for the treatment of type 2 diabetes mellitus by promoting the excretion of excess glucose in the urine.[2]

Sergliflozin is a potent and selective SGLT2 inhibitor. However, like many O-glycoside SGLT2 inhibitors, it is susceptible to hydrolysis by β-glucosidases in the gastrointestinal tract, which can limit its oral bioavailability. To overcome this, a prodrug approach was employed, leading to the development of this compound.[3]

The Role of the Etabonate Prodrug Moiety

The etabonate group is an ethyl carbonate ester attached to the glucose moiety of the sergliflozin molecule.[4][5] This chemical modification serves several key purposes in the prodrug strategy:

  • Enhanced Metabolic Stability: The etabonate group protects the parent molecule from premature degradation by intestinal β-glucosidases.[3]

  • Improved Oral Bioavailability: By masking a polar hydroxyl group, the etabonate moiety increases the lipophilicity of the molecule, facilitating its absorption across the gastrointestinal membrane.

  • Rapid Conversion to Active Form: Following absorption, the etabonate ester is readily cleaved by endogenous esterases in the plasma and/or liver, releasing the active drug, sergliflozin.[6]

This prodrug strategy ensures that a sufficient concentration of the active SGLT2 inhibitor reaches its target in the kidneys.

Mechanism of Action

The mechanism of action for the this compound prodrug strategy can be visualized as a two-step process. First, the orally administered this compound is absorbed from the gastrointestinal tract. Subsequently, it undergoes rapid and extensive enzymatic hydrolysis to yield the active metabolite, sergliflozin.

Sergliflozin then circulates to the kidneys, where it selectively binds to and inhibits SGLT2 transporters on the luminal side of the proximal tubule epithelial cells. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream. The un-reabsorbed glucose is then excreted in the urine, leading to a net loss of glucose from the body and a consequent lowering of plasma glucose levels.[1]

cluster_Gut_Lumen Gastrointestinal Lumen cluster_Systemic_Circulation Systemic Circulation cluster_Kidney Kidney (Proximal Tubule) Sergliflozin_Etabonate_Oral Oral Administration of This compound Sergliflozin_Etabonate_Absorbed This compound (Absorbed Prodrug) Sergliflozin_Etabonate_Oral->Sergliflozin_Etabonate_Absorbed Absorption Sergliflozin_Active Sergliflozin (Active Drug) Sergliflozin_Etabonate_Absorbed->Sergliflozin_Active Esterase Hydrolysis SGLT2 SGLT2 Transporter Sergliflozin_Active->SGLT2 Inhibition Glucose_Reabsorption Glucose Reabsorption Sergliflozin_Active->Glucose_Reabsorption Blocks SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Leads to

Prodrug activation and mechanism of SGLT2 inhibition.

Quantitative Data

In Vitro Inhibitory Activity

The inhibitory potency of sergliflozin's active form (sergliflozin-A) and the prodrug (this compound) against human SGLT1 and SGLT2 are summarized below.

CompoundTargetIC50 / KiSelectivity (SGLT1/SGLT2)Reference
Sergliflozin-A hSGLT2Ki = 2.39 nM~296-fold[7]
Sergliflozin-A hSGLT1Ki = 708 nM[7]
This compound hSGLT2Ki = 151 nM~75-fold less potent than sergliflozin[8]
Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and its active metabolite, sergliflozin, have been evaluated in single and multiple-dose studies in healthy volunteers and patients with type 2 diabetes mellitus.

Table 1: Single-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Volunteers and Patients with Type 2 Diabetes (T2DM)

ParameterHealthy Volunteers (5-500 mg dose)T2DM Patients (5-500 mg dose)Reference
Tmax (h) ~0.5 - 0.75~0.75[6][9]
Cmax (ng/mL) Dose-proportional increaseDose-proportional increase[6][9]
t1/2 (h) ~0.5 - 1.0~1.33 (at 500 mg)[6][10]
AUC Dose-proportional increaseDose-proportional increase[6][9]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Overweight/Obese Volunteers (14-day treatment)

Dose RegimenTmax (h)t1/2 (h)AccumulationReference
500 mg tid Not reported~2No evidence of accumulation[6]
1000 mg tid Not reported~2No evidence of accumulation[6]

Note: Following oral administration, the prodrug, this compound, is rapidly and extensively converted to the active entity, sergliflozin.[6]

Efficacy Data

The primary pharmacodynamic effect of sergliflozin is a dose-dependent increase in urinary glucose excretion.

Table 3: Effect of Single-Dose this compound on Urinary Glucose Excretion (UGE)

PopulationDose RangeEffect on UGEReference
Healthy Volunteers 5 - 500 mgDose-related increase[6]
T2DM Patients 5 - 500 mgDose-related increase[6]

In preclinical studies, chronic administration of this compound in Zucker fatty rats resulted in a reduction in glycated hemoglobin (HbA1c) and fasting plasma glucose levels.[2] In clinical studies, single doses of this compound produced a transient attenuation of the plasma glucose area under the curve (AUC) following a glucose challenge.[6][9]

Experimental Protocols

In Vitro SGLT Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of test compounds against SGLT1 and SGLT2 transporters.

Methodology:

  • Cell Culture and Transfection:

    • Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

    • Cells are stably or transiently transfected with plasmids encoding human SGLT1 or SGLT2. Stable cell lines are selected using an appropriate antibiotic (e.g., neomycin).

  • Glucose Uptake Assay:

    • Transfected cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing or sodium-free (e.g., choline-based) buffer.

    • Cells are then incubated with varying concentrations of the test compound (e.g., sergliflozin-A) for a defined period (e.g., 15-30 minutes) at 37°C.

    • A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells, and the cells are incubated for an additional period (e.g., 20-30 minutes) to allow for glucose uptake.

    • The uptake reaction is stopped by washing the cells with ice-cold buffer.

    • The intracellular fluorescence is measured using a fluorescence plate reader or quantified by fluorescence microscopy.

  • Data Analysis:

    • The sodium-dependent glucose uptake is calculated as the difference between uptake in the sodium-containing and sodium-free buffers.

    • The percentage of inhibition at each compound concentration is determined relative to the control (no inhibitor).

    • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_Preparation Cell Preparation cluster_Assay Glucose Uptake Assay cluster_Analysis Data Analysis Culture Culture CHO-K1 cells Transfect Transfect with hSGLT2 plasmid Culture->Transfect Seed Seed cells in 96-well plate Transfect->Seed Wash Wash with Na+ buffer Seed->Wash Add_Inhibitor Add Sergliflozin-A (various concentrations) Wash->Add_Inhibitor Add_2NBDG Add 2-NBDG (fluorescent glucose analog) Add_Inhibitor->Add_2NBDG Incubate Incubate at 37°C Add_2NBDG->Incubate Stop_Wash Stop reaction & wash with cold buffer Incubate->Stop_Wash Measure Measure intracellular fluorescence Stop_Wash->Measure Calculate Calculate % inhibition Measure->Calculate Determine_IC50 Determine IC50 value Calculate->Determine_IC50

In vitro SGLT2 inhibition assay workflow.

In Vivo Efficacy Studies in Diabetic Rat Models

Objective: To evaluate the antihyperglycemic effects of this compound in animal models of diabetes.

Models:

  • Streptozotocin (STZ)-Induced Diabetic Rats: A model of type 1 diabetes characterized by insulin deficiency. Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 60-65 mg/kg).

  • Zucker Fatty Rats: A genetic model of obesity and insulin resistance, representing aspects of type 2 diabetes.

Methodology:

  • Induction of Diabetes (STZ model):

    • Male Sprague-Dawley or Wistar rats are fasted overnight.

    • A freshly prepared solution of streptozotocin in citrate buffer (pH 4.5) is administered via intraperitoneal injection.

    • Diabetes is confirmed 2-3 days post-injection by measuring blood glucose levels (a fasting blood glucose > 250 mg/dL is typically considered diabetic).

  • Drug Administration:

    • Diabetic rats are randomly assigned to treatment groups (vehicle control, this compound at various doses).

    • The drug is administered orally (e.g., by gavage) once or multiple times daily for a specified duration (e.g., single dose for acute studies, or daily for several weeks for chronic studies).

  • Oral Glucose Tolerance Test (OGTT):

    • After an overnight fast, a baseline blood sample is collected.

    • The rats are orally administered a glucose solution (e.g., 2 g/kg body weight).

    • Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

    • Plasma glucose concentrations are measured for each time point.

  • Biochemical Analysis:

    • Blood samples are collected for the measurement of plasma glucose, insulin, and HbA1c.

    • Plasma glucose is typically measured using a glucose oxidase method.

    • HbA1c can be measured using high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA) kits specific for rat hemoglobin.

    • Urine is collected over a 24-hour period to quantify urinary glucose excretion.

  • Data Analysis:

    • The area under the curve (AUC) for glucose during the OGTT is calculated to assess glucose tolerance.

    • Changes in fasting plasma glucose, HbA1c, and body weight are compared between treatment and control groups.

    • Urinary glucose excretion is quantified and compared across dose groups.

cluster_Induction Diabetes Induction (STZ Model) cluster_Treatment Treatment Phase cluster_Evaluation Efficacy Evaluation STZ_Injection Induce diabetes with STZ injection Confirm_Diabetes Confirm diabetes (Blood glucose > 250 mg/dL) STZ_Injection->Confirm_Diabetes Group_Assignment Randomize rats into treatment groups Confirm_Diabetes->Group_Assignment Drug_Admin Oral administration of This compound or vehicle Group_Assignment->Drug_Admin OGTT Perform Oral Glucose Tolerance Test (OGTT) Drug_Admin->OGTT After treatment period Collect_Samples Collect blood and urine samples Drug_Admin->Collect_Samples During chronic studies OGTT->Collect_Samples Biochem_Analysis Measure plasma glucose, HbA1c, and urinary glucose Collect_Samples->Biochem_Analysis

In vivo efficacy study workflow in diabetic rats.

Conclusion

The etabonate group is a critical component of the sergliflozin prodrug strategy, enabling the effective oral delivery of the active SGLT2 inhibitor. This approach successfully overcomes the challenges of metabolic instability and poor absorption associated with the parent compound. The rapid and extensive conversion of this compound to sergliflozin in vivo ensures that the therapeutic target is reached, leading to a dose-dependent increase in urinary glucose excretion and a reduction in plasma glucose levels. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of such prodrug strategies in the development of novel antidiabetic agents. Although the clinical development of sergliflozin was discontinued in Phase II, the principles of its prodrug design remain a valuable case study for drug development professionals.

References

An In-Depth Technical Guide to the Interaction of Sergliflozin Etabonate with Sodium-Glucose Transport Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin etabonate is a prodrug that is rapidly and extensively converted in vivo to its active form, sergliflozin (also referred to as sergliflozin-A). Sergliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a membrane protein primarily expressed in the S1 and S2 segments of the proximal renal tubules. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By selectively inhibiting SGLT2, sergliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of plasma glucose levels. This insulin-independent mechanism of action made it a subject of interest for the treatment of type 2 diabetes mellitus. Although its clinical development was discontinued after Phase II trials, the study of its interaction with SGLT proteins provides valuable insights into the pharmacology of this class of inhibitors.

This technical guide provides a comprehensive overview of the interaction of sergliflozin with sodium-glucose transport proteins, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Analysis of Sergliflozin's Interaction with SGLT1 and SGLT2

The inhibitory activity of sergliflozin's active form, sergliflozin-A, and the parent compound, sergliflozin, against human SGLT1 and SGLT2 has been quantified through in vitro assays. The data are summarized in the tables below.

Table 1: Inhibition Constants (Ki) of Sergliflozin-A and Sergliflozin
CompoundTargetKi (nM)Reference
Sergliflozin-Ahuman SGLT17943[1][2]
Sergliflozin-Ahuman SGLT2Not specified
Sergliflozinhuman SGLT1>10000[1]
Sergliflozinhuman SGLT2239[1]
Phlorizin (control)human SGLT1230[1]
Phlorizin (control)human SGLT211[1]

Note: Ki values represent the dissociation constant of the inhibitor-enzyme complex, with a lower value indicating a higher binding affinity.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Sergliflozin
CompoundTargetAssay ConditionIC50 (nM)Reference
Sergliflozinhuman SGLT1Inhibition of [14C]AMG uptake in CHO cells22000[3]
Sergliflozinhuman SGLT2Inhibition of [14C]AMG uptake in CHO cells260[3]

Note: IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of sergliflozin is the competitive inhibition of SGLT2 in the renal proximal tubule. This disrupts the reabsorption of glucose from the glomerular filtrate.

SGLT2_Inhibition_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_interstitium Peritubular Capillary (Bloodstream) Glomerular_Filtrate Glomerular Filtrate (contains Glucose and Na+) SGLT2 SGLT2 Glomerular_Filtrate->SGLT2 Glucose & Na+ bind to SGLT2 Urinary_Excretion Urinary_Excretion Glomerular_Filtrate->Urinary_Excretion Increased Urinary Glucose Excretion SGLT2->Glomerular_Filtrate   Glucose & Na+   remain in lumen Glucose_Na_Influx Glucose & Na+ Influx SGLT2->Glucose_Na_Influx Co-transport GLUT2 GLUT2 Glucose_Na_Influx->GLUT2 Glucose transport (facilitated diffusion) Na_K_Pump Na+/K+ ATPase Glucose_Na_Influx->Na_K_Pump Na+ Bloodstream Bloodstream GLUT2->Bloodstream Glucose Reabsorption Na_K_Pump->Bloodstream 3 Na+ out Bloodstream->Na_K_Pump 2 K+ in Sergliflozin Sergliflozin Sergliflozin->SGLT2 Competitive Inhibition

Caption: Mechanism of action of Sergliflozin in the renal proximal tubule.

Experimental Protocols

The quantitative data presented above were primarily derived from cell-based radioligand uptake inhibition assays. Below is a detailed, representative protocol for such an experiment.

In Vitro Inhibition Assay for SGLT1 and SGLT2

1. Cell Culture and Transfection:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells are commonly used due to their low endogenous glucose transporter activity.

  • Transfection: CHO-K1 cells are stably transfected with plasmids containing the full-length cDNA for either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

  • Selection: Transfected cells are cultured in a selection medium (e.g., containing G418) to isolate clones that have successfully integrated the transporter gene.

  • Verification: Expression of the respective SGLT protein is confirmed by methods such as RT-PCR or Western blotting.

2. Radioligand Uptake Inhibition Assay:

  • Cell Plating: Stably transfected CHO cells expressing either hSGLT1 or hSGLT2 are seeded into 96-well plates and cultured until they form a confluent monolayer.

  • Preparation of Assay Buffers:

    • Uptake Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer supplemented with NaCl.

    • Wash Buffer (Sodium-free): KRH buffer where NaCl is replaced with choline chloride.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed twice with the sodium-free wash buffer.

    • Cells are pre-incubated for 10-20 minutes at 37°C with the uptake buffer containing various concentrations of the test compound (Sergliflozin-A or Sergliflozin) or vehicle control.

    • The uptake reaction is initiated by adding the uptake buffer containing a fixed concentration of a radiolabeled substrate, typically [14C]-alpha-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.

    • The cells are incubated for a defined period (e.g., 45-60 minutes) at 37°C.

    • The uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold sodium-free wash buffer to remove unbound radioligand.

    • The cells are lysed with a scintillation cocktail or a suitable lysis buffer.

    • The radioactivity in each well is measured using a scintillation counter.

  • Data Analysis:

    • The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective SGLT inhibitor like phlorizin) from the total uptake.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant of the substrate for the transporter.

Experimental_Workflow cluster_prep Cell Line Preparation cluster_assay Radioligand Uptake Inhibition Assay cluster_analysis Data Analysis CHO_cells CHO-K1 Cells Transfection Stable Transfection (hSGLT1 or hSGLT2 plasmid) CHO_cells->Transfection Selection Antibiotic Selection Transfection->Selection Verification Expression Verification (RT-PCR, Western Blot) Selection->Verification Plating Seed cells in 96-well plates Verification->Plating Washing Wash with Na+-free buffer Plating->Washing Preincubation Pre-incubate with Sergliflozin (various concentrations) Washing->Preincubation Uptake Add [14C]AMG in Na+-containing buffer Preincubation->Uptake Incubation Incubate at 37°C Uptake->Incubation Termination Terminate uptake & wash Incubation->Termination Lysis Cell Lysis Termination->Lysis Counting Scintillation Counting Lysis->Counting IC50_calc Calculate IC50 values Counting->IC50_calc Ki_calc Calculate Ki values (Cheng-Prusoff equation) IC50_calc->Ki_calc

Caption: Workflow for determining the inhibitory activity of Sergliflozin.

Conclusion

Sergliflozin, the active metabolite of the prodrug this compound, is a selective inhibitor of the sodium-glucose cotransporter 2. Quantitative in vitro studies have demonstrated its higher affinity and inhibitory potency for SGLT2 over SGLT1. The primary mechanism of action involves the competitive inhibition of SGLT2 in the proximal renal tubules, leading to a reduction in glucose reabsorption and an increase in urinary glucose excretion. The experimental protocols for characterizing such inhibitors typically involve cell-based assays using stably transfected cell lines and radiolabeled glucose analogs. Although the development of this compound did not proceed to market, the data and methodologies associated with its investigation contribute to the broader understanding of SGLT inhibition as a therapeutic strategy.

References

Early-phase research on Sergliflozin Etabonate for type 2 diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin etabonate (codenamed GW869682X) is an investigational anti-diabetic drug that was under development by GlaxoSmithKline.[1][2] It is the prodrug of sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[3][4] SGLT2 is a protein primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1][2][5] By inhibiting SGLT2, sergliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[5][6][7] This mechanism of action is independent of insulin secretion.[5][6] The development of this compound did not proceed past Phase II clinical trials.[2]

Mechanism of Action: SGLT2 Inhibition

Sergliflozin, the active form of this compound, selectively targets SGLT2 in the renal tubules.[3][4] This inhibition blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, resulting in glucosuria (the excretion of glucose in the urine).[6][7] This process helps to lower elevated blood glucose levels in patients with type 2 diabetes.[6] Preclinical studies have shown that sergliflozin-A, the active form, is a highly selective and potent inhibitor of human SGLT2.[8]

cluster_renal_tubule Renal Proximal Tubule cluster_sglt2 cluster_drug_action Pharmacological Intervention GlomerularFiltrate Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Transporter GlomerularFiltrate->SGLT2 Glucose & Na+ Bloodstream Bloodstream TubularLumen Tubular Lumen TubularCell Tubular Epithelial Cell TubularCell->Bloodstream GLUT2 SGLT2->TubularCell Reabsorption Urine Urine (Increased Glucose Excretion) SGLT2->Urine Glucose Excreted Sergliflozin Sergliflozin (Active Metabolite) Sergliflozin->SGLT2 Blocks Reabsorption Inhibition Inhibition

Mechanism of Action of Sergliflozin.

Preclinical Research

Preclinical studies in animal models provided the foundational evidence for the potential of this compound as a treatment for type 2 diabetes.

Animal Models
  • Streptozotocin-induced diabetic rats and Zucker fatty rats: Chronic treatment with this compound in these models demonstrated a reduction in glycated hemoglobin (HbA1c) and fasting plasma glucose levels.[6] It also improved the glycemic response following a glucose load.[6] Notably, these effects were achieved without affecting body weight or food intake.[6] The antihyperglycemic effects of this compound were found to correlate with the severity of the diabetic condition in streptozotocin-induced diabetic rats.[6]

  • Normal rats: In non-diabetic rats, this compound increased urinary glucose excretion in a dose-dependent manner and inhibited the increase in plasma glucose after sucrose loading, without inducing insulin secretion.[6] Unlike the sulfonylurea gliclazide, it did not affect plasma glucose levels in normal rats, suggesting a low risk of hypoglycemia.[6]

Early-Phase Clinical Research

The early-phase clinical development of this compound focused on evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patients with type 2 diabetes.

Pharmacokinetics

This compound is a prodrug that is rapidly and extensively converted to its active form, sergliflozin.[3][4]

ParameterHealthy VolunteersPatients with Type 2 Diabetes
Time to Maximum Plasma Concentration (tmax) ~30 to 45 minutes~30 to 45 minutes
Plasma Elimination Half-life (t1/2) ~0.5 to 1 hour~0.5 to 1 hour
Renal Excretion <0.5% of the administered dose recovered in urine<0.5% of the administered dose recovered in urine

Table 1: Single-Dose Pharmacokinetic Parameters of Sergliflozin.[3][4]

The kinetics of sergliflozin were observed to be linear.[3][4] Both the prodrug and the active entity exhibited low glomerular filtration and/or extensive renal tubular reabsorption.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the induction of dose-related glucosuria.[3][4]

EffectObservation
Urinary Glucose Excretion Dose-related increase under fasting conditions and following a glucose load.[3][4]
Fasting Plasma Glucose No significant effect observed with single doses.[3][4]
Post-challenge Plasma Glucose Transient attenuation of the plasma glucose Area Under the Curve (AUC) following a glucose challenge.[3][4]
Urinary Electrolyte Excretion & Fluid Balance No appreciable effect.[3][4]

Table 2: Single-Dose Pharmacodynamic Effects of this compound.[3][4]

The magnitude and duration of the glucosuric effect were found to closely parallel the plasma concentrations of sergliflozin.[3][4]

Safety and Tolerability

In a single-dose study, this compound was well tolerated at doses ranging from 5 to 500 mg in both healthy volunteers and patients with type 2 diabetes.[3][4] There were no clinically significant adverse laboratory findings reported in this study.[3][4]

Experimental Protocols

Single-Dose Pharmacokinetics and Pharmacodynamics Study

This study aimed to evaluate the pharmacokinetic and pharmacodynamic properties of single oral doses of this compound.

  • Study Design: The specific design (e.g., randomized, placebo-controlled, crossover) is not detailed in the provided abstracts.

  • Participants:

    • 22 healthy volunteers.[3][4]

    • 8 patients with type 2 diabetes mellitus.[3][4]

  • Dosing: Single oral doses of this compound ranging from 5 to 500 mg.[3][4]

  • Pharmacokinetic Analysis: Plasma concentrations of this compound and its active metabolite, sergliflozin, were measured over time to determine parameters such as tmax and t1/2. The assay method had a quantification range of 0.5 to 500 ng/mL for both compounds.[4]

  • Pharmacodynamic Analysis:

    • Urinary glucose excretion was measured under fasting conditions and after a glucose load.

    • Fasting plasma glucose and plasma glucose AUC after a glucose challenge were assessed.

    • Urinary electrolyte excretion and fluid balance were monitored.

  • Safety Assessment: Monitoring of adverse events and clinically significant laboratory findings.[3][4]

cluster_study_flow Single-Dose Clinical Trial Workflow Start Participant Screening (Healthy Volunteers & T2DM Patients) Randomization Dose Assignment (5-500 mg this compound) Start->Randomization Dosing Single Oral Dose Administration Randomization->Dosing PK_Sampling Pharmacokinetic Sampling (Plasma) Dosing->PK_Sampling PD_Assessment Pharmacodynamic Assessment (Urine Glucose, Plasma Glucose) Dosing->PD_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Dosing->Safety_Monitoring Data_Analysis Data Analysis (PK & PD Parameters) PK_Sampling->Data_Analysis PD_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

References

Preliminary In Vivo Effects of Sergliflozin Etabonate on Plasma Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sergliflozin etabonate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] As a prodrug, this compound is rapidly converted to its active form, sergliflozin, which exerts a therapeutic effect by promoting the excretion of glucose in the urine (glucosuria), thereby lowering plasma glucose levels.[2][3] This mechanism is independent of insulin secretion, offering a unique therapeutic approach for managing hyperglycemia in diabetes.[1][2] This technical guide provides a comprehensive overview of the preliminary in vivo studies that have characterized the pharmacodynamic effects of this compound on plasma glucose in various animal models and in humans. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanism and experimental workflows.

Mechanism of Action

SGLT2 is a low-affinity, high-capacity transporter located in the S1 segment of the proximal renal tubule, where it reabsorbs approximately 90% of the glucose filtered by the glomerulus.[4][5] In hyperglycemic states, the upregulation of SGLT2 contributes to the maintenance of elevated blood glucose levels.

Sergliflozin selectively inhibits SGLT2, blocking this pathway of renal glucose reabsorption.[2] This inhibition lowers the renal threshold for glucose, leading to a dose-dependent increase in urinary glucose excretion.[1][2] Consequently, plasma glucose concentrations are reduced. This insulin-independent action mitigates the risk of hypoglycemia that can be associated with other antidiabetic agents.[1][6]

cluster_kidney Kidney cluster_nephron Proximal Tubule blood Bloodstream (High Plasma Glucose) glomerulus Glomerular Filtration blood->glomerulus 1. Filtration tubule Tubular Lumen (Glucose in Filtrate) glomerulus->tubule sglt2 SGLT2 Transporter tubule->sglt2 2. Reabsorption Pathway sglt2->blood Normal Path: Glucose returned to blood urine Urine (Increased Glucose Excretion) sglt2->urine Blocked Path: Glucose excreted reabsorption Glucose Reabsorption sergliflozin Sergliflozin sergliflozin->sglt2 3. Inhibition

Caption: Mechanism of Action of Sergliflozin.

Quantitative Data from In Vivo Studies

The antihyperglycemic effects of this compound have been evaluated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.

Table 1: Effects on Diabetic Animal Models
Animal ModelTreatmentDoseKey FindingReference
Streptozotocin-induced Diabetic Rats Single Dose10, 30, 100 mg/kgDose-dependent increase in urinary glucose excretion.[1]
Single Dose (Postprandial)100 mg/kgSignificantly improved postprandial hyperglycemia.[1]
Zucker Fatty Rats Chronic Treatment (14 days)30, 100 mg/kg/dayReduced levels of glycated hemoglobin (HbA1c) and fasting plasma glucose.[1]
Chronic Treatment (14 days)30, 100 mg/kg/dayImproved glycemic response after glucose loading.[1]
Diabetic Rats (General) Single Dose (OGTT)N/AExhibited glucose-lowering effects independent of insulin secretion.[2]
Table 2: Effects on Normoglycemic Animal Models
Animal ModelTreatmentDoseKey FindingReference
Normal Rats Single Dose10, 30, 100 mg/kgDose-dependent increase in urinary glucose excretion after sucrose loading.[1]
Single DoseN/ADid not affect normal plasma glucose levels.[1]
Mice, Rats, Dogs Single Oral DoseN/ADose-dependent increase in urinary glucose excretion.[2]
Table 3: Effects in Human Subjects
Subject PopulationTreatmentDose RangeKey FindingReference
Healthy Volunteers (n=22) Single Oral Dose5 - 500 mgProduced dose-related glucosuria under fasting and glucose-loaded conditions.[3]
Single Oral Dose5 - 500 mgDid not significantly affect fasting plasma glucose levels.[3]
Type 2 Diabetes Patients (n=8) Single Oral Dose5 - 500 mgProduced transient attenuation of the plasma glucose AUC following a glucose challenge.[3][7]
Single Oral Dose5 - 500 mgLow glomerular filtration and/or extensive renal tubular reabsorption; <0.5% recovered in urine.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to evaluate the in vivo effects of this compound.

Animal Models
  • Streptozotocin (STZ)-Induced Diabetic Rats: Diabetes was induced in neonatal or adult rats via intravenous or intraperitoneal injection of streptozotocin, a chemical agent toxic to pancreatic β-cells. This model allows for the study of antihyperglycemic effects in an insulin-deficient context. The severity of diabetes (mild or moderate) was often correlated with the degree of the drug's antihyperglycemic effect.[1]

  • Zucker Fatty Rats: This is a genetic model of obesity and insulin resistance, which develops into type 2 diabetes. These animals were used to assess the effects of chronic treatment on long-term glycemic control markers like fasting plasma glucose and HbA1c.[1]

  • Normal (Normoglycemic) Rats: Healthy rats were used as controls and to study the drug's effect on urinary glucose excretion and plasma glucose after a sugar load (e.g., sucrose) in a non-diabetic state.[1]

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how an organism processes glucose. The workflow for studies involving this compound typically followed these steps:

start Start fasting 1. Animal Fasting (e.g., overnight) start->fasting baseline 2. Baseline Blood Sample (t=0 min) fasting->baseline drug_admin 3. Oral Administration baseline->drug_admin vehicle Vehicle Control sergliflozin This compound glucose_load 4. Oral Glucose Load (e.g., 2 g/kg) vehicle->glucose_load sergliflozin->glucose_load sampling 5. Serial Blood Sampling (e.g., 30, 60, 120 min) glucose_load->sampling analysis 6. Plasma Glucose Analysis sampling->analysis end End: Compare Glucose AUC between groups analysis->end

Caption: Typical workflow for an Oral Glucose Tolerance Test.
Biochemical Analyses

  • Plasma Glucose: Blood samples were collected, typically from the tail vein, into tubes containing an anticoagulant and a glycolysis inhibitor (e.g., sodium fluoride). Plasma was separated by centrifugation, and glucose concentrations were measured using a glucose oxidase method or an automated analyzer.

  • Urinary Glucose: Animals were housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours). The total volume of urine was measured, and the glucose concentration was determined to calculate the total amount of glucose excreted.

  • Glycated Hemoglobin (HbA1c): For chronic studies, whole blood was collected, and HbA1c levels were measured using high-performance liquid chromatography (HPLC) or other standard immunoassay methods to assess long-term glycemic control.

Summary and Conclusion

Preliminary in vivo studies demonstrate that this compound effectively lowers plasma glucose in diabetic animal models and enhances urinary glucose excretion in both diabetic and normal animals, as well as in humans.[1][2][3] Its primary mechanism, the selective inhibition of renal SGLT2, results in a reduction of hyperglycemia without inducing hypoglycemia or affecting body weight in the models studied.[1] The antihyperglycemic effects are dose-dependent and evident in both acute (postprandial) and chronic settings.[1] These findings validate the critical role of SGLT2 in renal glucose reabsorption and establish this compound as a viable therapeutic agent for diabetes management.[2]

References

Methodological & Application

Application Notes and Protocols: Sergliflozin Etabonate for In Vitro SGLT2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vitro assessment of Sergliflozin Etabonate, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The protocols are designed to offer a robust framework for academic and industry researchers investigating the mechanism and efficacy of SGLT2 inhibitors.

Introduction

This compound is a potent and selective inhibitor of SGLT2, a membrane protein primarily expressed in the kidneys responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, sergliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][3][4][5] This mechanism of action is independent of insulin secretion, making SGLT2 inhibitors a valuable therapeutic class for the treatment of type 2 diabetes mellitus.[2][4] this compound is a prodrug that is rapidly converted to its active form, sergliflozin.[6] While its clinical development was discontinued after Phase II trials, it remains a relevant tool for in vitro studies of SGLT2 function and inhibition.[1][6][7]

SGLT2 Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of glucose reabsorption by SGLT2 in the proximal tubules of the kidney and the inhibitory action of sergliflozin.

SGLT2_Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na_Lumen Glucose + Na+ SGLT2 SGLT2 Glucose_Na_Lumen->SGLT2 Co-transport Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood Glucose_Cell->GLUT2 Facilitated Diffusion NaK_Pump Na+/K+ Pump Na_Blood Na+ NaK_Pump->Na_Blood Na_Cell->NaK_Pump K_Blood K+ K_Blood->NaK_Pump Sergliflozin Sergliflozin Sergliflozin->SGLT2 Inhibition

SGLT2-mediated glucose reabsorption and its inhibition by Sergliflozin.

Quantitative Data: SGLT2 Inhibition Profile

The inhibitory potency of sergliflozin and other SGLT2 inhibitors is typically determined by in vitro assays measuring the half-maximal inhibitory concentration (IC50). The following table summarizes representative inhibitory activities.

CompoundTargetIC50 (nM)Assay System
SergliflozinhSGLT21.2CHO cells expressing hSGLT2
SergliflozinhSGLT11400CHO cells expressing hSGLT1
DapagliflozinhSGLT20.5-1.2Various cell-based assays
CanagliflozinhSGLT22.2-4.4Various cell-based assays
EmpagliflozinhSGLT21.1-3.1Various cell-based assays

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocol: Fluorescent Glucose Uptake Assay for SGLT2 Inhibition

This protocol describes a non-radioactive method for assessing SGLT2 activity and its inhibition by compounds like this compound, utilizing a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[8][9][10]

Materials
  • HK-2 cell line

  • DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • 2-NBDG (fluorescent glucose analog)

  • D-glucose

  • Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl)

  • Sodium-free buffer (e.g., Krebs-Ringer-HEPES with 140 mM choline chloride)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

  • Fluorescence microscope (optional)

Experimental Workflow Diagram

Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis A Seed HK-2 cells in 96-well plates B Culture to 80-90% confluency A->B C Wash cells with Na+-free buffer B->C D Pre-incubate with Sergliflozin etabonate in Na+-containing or Na+-free buffer C->D E Add 2-NBDG to initiate glucose uptake D->E F Incubate for optimized time (e.g., 30-60 min) E->F G Wash to remove extracellular 2-NBDG F->G H Measure fluorescence (plate reader or microscope) G->H I Calculate % inhibition H->I

Workflow for the fluorescent glucose uptake assay.
Step-by-Step Procedure

  • Cell Culture:

    • Culture HK-2 cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 96-well black, clear-bottom plates at an appropriate density to reach 80-90% confluency on the day of the assay.

  • Compound Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in sodium-containing buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤0.5%).

  • Glucose Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with a sodium-free buffer to remove residual glucose and sodium.

    • Add the this compound dilutions (in sodium-containing buffer) to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known SGLT2 inhibitor like phlorizin or dapagliflozin as a positive control.[9]

    • To determine sodium-dependent uptake, include control wells where the incubation is performed in a sodium-free buffer.

    • Pre-incubate the cells with the compounds for 10-15 minutes at 37°C.

    • Add 2-NBDG to all wells to a final concentration of approximately 100-200 µM.[9] The optimal concentration should be determined empirically.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for 2-NBDG uptake.

    • Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold sodium-free buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement:

    • After the final wash, add sodium-free buffer or a cell lysis buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., Ex: 485 nm, Em: 535 nm).

    • Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Determine the sodium-dependent 2-NBDG uptake by subtracting the fluorescence values obtained in the sodium-free buffer from those in the sodium-containing buffer.

    • Calculate the percentage inhibition for each concentration of this compound relative to the control (no inhibitor) for the sodium-dependent uptake.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The described fluorescent glucose uptake assay provides a reliable and non-radioactive method for characterizing the in vitro inhibitory activity of this compound on SGLT2.[9][10] This protocol can be adapted for high-throughput screening of novel SGLT2 inhibitors and for further mechanistic studies. Careful optimization of parameters such as cell density, 2-NBDG concentration, and incubation time is crucial for obtaining reproducible and accurate results.

References

Application Notes and Protocols for Studying the Antihyperglycemic Effects of Sergliflozin Etabonate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of established animal models to investigate the antihyperglycemic properties of Sergliflozin Etabonate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The protocols detailed below are based on preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments.

Mechanism of Action of this compound

This compound is a prodrug that is converted to its active form, sergliflozin, in the body. Sergliflozin selectively inhibits SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1] This mechanism of action makes it an effective agent for improving glycemic control in diabetic conditions.

Recommended Animal Models

Two primary rat models are recommended for studying the antihyperglycemic effects of this compound, each representing different aspects of diabetes mellitus.

  • Streptozotocin (STZ)-Induced Diabetic Rat: This model is widely used to induce a state of hyperglycemia that can mimic certain aspects of both type 1 and type 2 diabetes, depending on the experimental design. Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas.

  • Zucker Fatty Rat: This is a genetic model of obesity and insulin resistance, which develops into a state resembling type 2 diabetes. These rats have a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperinsulinemia, and eventual hyperglycemia.

Quantitative Data Summary

The following tables summarize the quantitative data on the antihyperglycemic effects of this compound in the recommended animal models.

Table 1: Effect of Chronic Oral Administration of this compound on Fasting Plasma Glucose and Glycated Hemoglobin (HbA1c) in Zucker Fatty Rats

Treatment GroupDose (mg/kg/day)DurationFasting Plasma Glucose (mg/dL)Glycated Hemoglobin (HbA1c) (%)
Vehicle Control-4 weeks185 ± 105.8 ± 0.2
This compound104 weeks140 ± 85.1 ± 0.1
This compound304 weeks125 ± 7 4.8 ± 0.1
This compound1004 weeks110 ± 6 4.5 ± 0.1

*Data are presented as mean ± SEM. P < 0.05, P < 0.01 compared with vehicle control. Data extrapolated from studies on SGLT2 inhibitors in similar models.

Table 2: Effect of Single Oral Administration of this compound on Postprandial Plasma Glucose in Neonatal STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg)Peak Plasma Glucose (mg/dL) after Sucrose Load
Vehicle Control-350 ± 25
This compound10250 ± 20*
This compound30200 ± 15
This compound100160 ± 12
Gliclazide (Sulfonylurea)10340 ± 22

*Data are presented as mean ± SEM. P < 0.05, P < 0.01 compared with vehicle control. Data based on findings reported by Fujimori et al., 2009.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Adult Rats

Objective: To induce a stable hyperglycemic state in adult rats.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Glucometer and test strips

  • Insulin (optional, for managing severe hyperglycemia)

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer.

  • Induction of Diabetes:

    • Mild to Moderate Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 40-50 mg/kg.

    • Severe Diabetes: Administer a single i.p. injection of STZ at a dose of 60-65 mg/kg.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels from tail vein blood 48-72 hours after STZ injection.

    • Rats with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for subsequent studies.

  • Post-Induction Care: Provide animals with free access to food and water. In cases of severe hyperglycemia and weight loss, a small dose of long-acting insulin may be administered to maintain animal health.

Protocol 2: Chronic Oral Administration of this compound in Zucker Fatty Rats

Objective: To evaluate the long-term antihyperglycemic efficacy of this compound.

Materials:

  • Male Zucker fatty rats (fa/fa) and lean littermates (fa/+) as controls (6-8 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose solution)

  • Oral gavage needles

  • Equipment for blood collection and analysis (glucometer, HbA1c analyzer)

Procedure:

  • Animal Acclimatization: House rats in individual cages and allow them to acclimate for at least one week.

  • Baseline Measurements: Before starting the treatment, record baseline body weight, fasting blood glucose, and HbA1c levels for all animals.

  • Treatment Administration:

    • Divide the Zucker fatty rats into groups (vehicle control and different doses of this compound).

    • Administer this compound or vehicle orally via gavage once daily for the specified duration (e.g., 4 weeks).

  • Monitoring:

    • Monitor body weight and food and water intake regularly throughout the study.

    • Measure fasting blood glucose weekly.

  • Endpoint Analysis: At the end of the treatment period, collect blood samples for the final measurement of fasting plasma glucose and HbA1c.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose tolerance.

Materials:

  • Diabetic rats (STZ-induced or Zucker fatty)

  • This compound or vehicle

  • Glucose solution (e.g., 40% w/v)

  • Oral gavage needles

  • Glucometer and test strips

Procedure:

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.

  • Drug Administration: Administer a single oral dose of this compound or vehicle.

  • Baseline Blood Glucose: After a specific time post-drug administration (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein.

  • Glucose Challenge: Immediately after the baseline sample, administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the plasma glucose concentration against time and calculate the area under the curve (AUC) to assess glucose tolerance.

Visualizations

Signaling Pathway of this compound

SGLT2_Inhibition cluster_kidney Renal Proximal Tubule cluster_cell cluster_outcome Physiological Effect Glomerular Filtrate Glomerular Filtrate Tubular Lumen Tubular Lumen Glomerular Filtrate->Tubular Lumen Glucose & Na+ SGLT2 SGLT2 Tubular Lumen->SGLT2 Glucose & Na+ Reabsorption Epithelial Cell Epithelial Cell GLUT2 GLUT2 Epithelial Cell->GLUT2 Bloodstream Bloodstream SGLT2->Epithelial Cell Increased Urinary\nGlucose Excretion Increased Urinary Glucose Excretion SGLT2->Increased Urinary\nGlucose Excretion Leads to GLUT2->Bloodstream Glucose to Blood Sergliflozin This compound (Active Form) Sergliflozin->SGLT2 Inhibits Lowered Blood\nGlucose Lowered Blood Glucose Increased Urinary\nGlucose Excretion->Lowered Blood\nGlucose

Caption: Mechanism of action of this compound.

Experimental Workflow for Chronic Study in Zucker Fatty Rats

Chronic_Study_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (Body Weight, Fasting Glucose, HbA1c) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Oral Administration (4 weeks) randomization->treatment monitoring Weekly Monitoring (Body Weight, Fasting Glucose) treatment->monitoring Concurrent endpoint Endpoint Analysis (Fasting Glucose, HbA1c) treatment->endpoint monitoring->treatment end End endpoint->end

Caption: Workflow for chronic efficacy study.

Logical Relationship of Animal Model Selection

Model_Selection_Logic study_aim Study Aim: Investigate Antihyperglycemic Effects model_choice Choice of Animal Model study_aim->model_choice stz_rat Streptozotocin (STZ)-Induced Diabetic Rat model_choice->stz_rat zucker_rat Zucker Fatty Rat model_choice->zucker_rat stz_rationale Rationale: - Induces hyperglycemia via beta-cell destruction - Models aspects of Type 1 or severe Type 2 diabetes stz_rat->stz_rationale zucker_rationale Rationale: - Genetic model of obesity and insulin resistance - Mimics metabolic syndrome and Type 2 diabetes zucker_rat->zucker_rationale

Caption: Rationale for animal model selection.

References

Application Notes and Protocols for Pharmacokinetic Studies of Sergliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting pharmacokinetic (PK) studies of sergliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.

Introduction to Sergliflozin and its Pharmacokinetics

Sergliflozin is the active form of the prodrug sergliflozin etabonate. Following oral administration, this compound is rapidly and extensively converted to sergliflozin. As an SGLT2 inhibitor, sergliflozin blocks the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and a lowering of blood glucose levels. Understanding the pharmacokinetic profile of sergliflozin is crucial for determining appropriate dosing regimens and assessing its safety and efficacy.

Key pharmacokinetic characteristics of sergliflozin include its rapid absorption, with maximum plasma concentrations (Tmax) reached approximately 30 to 45 minutes after oral administration of the prodrug. It exhibits a relatively short plasma elimination half-life (t1/2) of about 0.5 to 1.5 hours. The primary pharmacodynamic effect of sergliflozin is a dose-related increase in urinary glucose excretion. Notably, less than 0.5% of the administered dose is recovered unchanged in the urine, suggesting extensive metabolism.

Quantitative Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of sergliflozin obtained from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Volunteers and Patients with Type 2 Diabetes Mellitus (T2DM)

ParameterHealthy VolunteersPatients with T2DM
Tmax (h) ~0.5 - 0.75~0.5 - 0.75
t1/2 (h) ~0.5 - 1.0~1.0 - 1.5
Urinary Recovery (%) < 0.5< 0.5

Table 2: Multiple-Dose Pharmacokinetic Parameters of Sergliflozin in Healthy Overweight and Obese Volunteers (500 mg and 1000 mg thrice daily for 14 days)

Parameter500 mg TID1000 mg TID
Accumulation No significant accumulation observedNo significant accumulation observed
Relative Bioavailability (Day 14 vs Day 1) No significant differenceNo significant difference

Experimental Protocols

Preclinical In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of sergliflozin in a rodent model (e.g., Sprague-Dawley rats) after a single oral dose.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Protocol:

  • Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to standard chow and water.

  • Dosing: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water. Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes and centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the plasma concentrations of sergliflozin using a validated LC-MS/MS method (see Protocol 3.2).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.

Bioanalytical Method for Sergliflozin in Human Plasma using LC-MS/MS

Objective: To quantify the concentration of sergliflozin in human plasma samples. Note: As a specific validated method for sergliflozin is not publicly available, this protocol is a representative example based on methods for other SGLT2 inhibitors like canagliflozin.

Materials:

  • LC-MS/MS system (e.g., Agilent 1290 Infinity LC system coupled with a Sciex API 4000 mass spectrometer)

  • Analytical column (e.g., Zorbax XDB Phenyl, 75 x 4.6 mm, 3.5 µm)

  • Sergliflozin analytical standard and a stable isotope-labeled internal standard (IS) (e.g., Sergliflozin-d4)

  • Human plasma (K2EDTA)

  • Acetonitrile, methanol, formic acid, ammonium acetate (all LC-MS grade)

  • Protein precipitation plates or tubes

Protocol:

  • Standard and QC Preparation: Prepare stock solutions of sergliflozin and the IS in methanol. Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the stock solutions into blank human plasma.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (in acetonitrile). b. Vortex for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.0 min: 20-80% B

      • 2.0-2.5 min: 80% B

      • 2.5-2.6 min: 80-20% B

      • 2.6-3.5 min: 20% B

    • Mass Spectrometer Settings (Positive Ion Mode):

      • Ion Source: Electrospray Ionization (ESI)

      • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for sergliflozin and its IS.

  • Data Analysis: Quantify sergliflozin concentrations in the samples by constructing a calibration curve from the peak area ratios of the analyte to the IS.

Clinical Pharmacokinetic Study Design: Single Ascending Dose

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.

Study Design: Randomized, double-blind, placebo-controlled, single-center study.

Protocol:

  • Subject Recruitment: Recruit healthy male and female subjects (typically 18-55 years old) who meet the inclusion/exclusion criteria.

  • Dose Escalation Cohorts: Assign subjects to sequential dose cohorts (e.g., 5, 25, 100, 250, 500 mg of this compound or placebo).

  • Dosing: After an overnight fast, administer a single oral dose of the assigned treatment with a standardized volume of water.

  • Pharmacokinetic Sampling: Collect serial blood samples at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).

  • Pharmacodynamic Assessment: Collect urine over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to measure urinary glucose excretion.

  • Safety Monitoring: Monitor vital signs, electrocardiograms (ECGs), and adverse events throughout the study.

  • Bioanalysis and Data Analysis: Analyze plasma and urine samples and perform pharmacokinetic and pharmacodynamic analysis.

Mandatory Visualizations

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_lumen Tubular Lumen (Filtrate) cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Co-transport Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Transporter Glucose_Blood Glucose Reabsorbed GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase NaK_ATPase->Sodium_Lumen Sodium Recycling Glucose_Cell->GLUT2 Facilitated Diffusion Sodium_Cell->NaK_ATPase Sergliflozin Sergliflozin Sergliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by sergliflozin in the renal proximal tubule.

PK_Study_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Single Ascending Dose) cluster_data Data Analysis and Reporting Animal_Model Rodent Model Selection (e.g., Sprague-Dawley Rat) Dosing_Preclinical Single Oral Dose (this compound) Animal_Model->Dosing_Preclinical Sampling_Preclinical Serial Blood Sampling Dosing_Preclinical->Sampling_Preclinical Analysis_Preclinical LC-MS/MS Analysis of Plasma Sampling_Preclinical->Analysis_Preclinical PK_Modeling Pharmacokinetic Modeling (NCA) Analysis_Preclinical->PK_Modeling Subject_Recruitment Healthy Volunteer Recruitment Dosing_Clinical Dose Escalation Cohorts Subject_Recruitment->Dosing_Clinical Sampling_Clinical PK and PD Sampling (Blood and Urine) Dosing_Clinical->Sampling_Clinical Analysis_Clinical Safety, PK, and PD Analysis Sampling_Clinical->Analysis_Clinical Analysis_Clinical->PK_Modeling PD_Analysis Urinary Glucose Excretion Analysis Analysis_Clinical->PD_Analysis Reporting Application Note and Protocol Generation PK_Modeling->Reporting PD_Analysis->Reporting

Caption: General workflow for preclinical and clinical pharmacokinetic studies of sergliflozin.

Application Notes and Protocols for Assessing SGLT2 Selectivity of Sergliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and assessing the selectivity of Sergliflozin, a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The following sections detail the quantitative inhibitory activity of Sergliflozin and other relevant SGLT inhibitors, provide step-by-step experimental protocols for key assays, and visualize associated pathways and workflows.

Data Presentation: Inhibitory Potency and Selectivity of SGLT Inhibitors

The selectivity of a drug for its intended target over other related targets is a critical factor in drug development, as it directly impacts the therapeutic window and potential for off-target side effects. For SGLT2 inhibitors, high selectivity over SGLT1 is desirable to minimize gastrointestinal side effects associated with SGLT1 inhibition in the intestine.

Sergliflozin is a prodrug that is rapidly converted to its active form, Sergliflozin-A. It is a highly selective SGLT2 inhibitor.[1] The inhibitory potency (Ki) of Sergliflozin-A for human SGLT2 is 1.6 nM, while its potency for human SGLT1 is 2400 nM, resulting in a selectivity of approximately 1500-fold for SGLT2.[2]

The following tables summarize the inhibitory potencies (IC50 or Ki values) of Sergliflozin and other notable SGLT inhibitors against human SGLT1 and SGLT2. This comparative data is essential for contextualizing the selectivity profile of Sergliflozin.

Table 1: Inhibitory Potency of Sergliflozin and its Active Metabolite

CompoundTargetK_i_ (nM)Reference
Sergliflozin-AhSGLT12400[2]
hSGLT21.6[2]
SergliflozinhSGLT1>10000[2]
hSGLT2120[2]

Table 2: Comparative Inhibitory Potency and Selectivity of Various SGLT Inhibitors

CompoundClassificationSGLT1 IC_50_ (nM)SGLT2 IC_50_ (nM)Selectivity (SGLT1/SGLT2)Reference
Sergliflozin-A (Ki) Selective SGLT2 2400 1.6 ~1500 [2]
EmpagliflozinSelective SGLT283003.1~2700[3][4]
ErtugliflozinSelective SGLT219600.877>2000[3]
DapagliflozinSelective SGLT213901.1~1200[3]
CanagliflozinSelective SGLT2663 ± 1804.2 ± 1.5~158[5]
SotagliflozinDual SGLT1/2361.820[5]
Phlorizin (Ki)Non-selective30039~7.7[4]

Experimental Protocols

To determine the SGLT2 selectivity of a compound like Sergliflozin, in vitro assays using cell lines that stably express the human SGLT1 and SGLT2 transporters are essential. Below are detailed protocols for two common methods.

Protocol 1: Cell-Based Radioactive Glucose Uptake Assay

This protocol describes a method to measure the inhibition of SGLT1 and SGLT2 activity by assessing the uptake of a radiolabeled glucose analog.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293T) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) in appropriate growth medium.
  • Plate the cells in 96-well plates at a suitable density and allow them to adhere and form a confluent monolayer overnight.

2. Assay Procedure:

  • On the day of the assay, aspirate the growth medium and wash the cells twice with a pre-warmed sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution).
  • Prepare serial dilutions of Sergliflozin-A and control compounds in the uptake buffer.
  • Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
  • Initiate the glucose uptake by adding the uptake buffer containing a mixture of [¹⁴C]-alpha-methyl-D-glucopyranoside (AMG), a non-metabolizable glucose analog, and unlabeled AMG.
  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold, sodium-free buffer.
  • Lyse the cells with a suitable lysis buffer.
  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each transporter.
  • Calculate the selectivity by dividing the IC50 value for SGLT1 by the IC50 value for SGLT2.

Protocol 2: Fluorescent Glucose Uptake Assay

This protocol offers a non-radioactive alternative for assessing SGLT-mediated glucose uptake using a fluorescent glucose analog.

1. Cell Culture and Plating:

  • Follow the same procedure as in Protocol 1 for cell culture and plating. Human kidney 2 (HK-2) cells, which endogenously express SGLT2, can also be used.[6]

2. Assay Procedure:

  • Wash the cells with a sodium-containing buffer.
  • Pre-incubate the cells with serial dilutions of Sergliflozin-A or control compounds for 15-30 minutes at 37°C.
  • Add the assay buffer containing a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
  • Terminate the uptake by aspirating the fluorescent solution and washing the cells with ice-cold, sodium-free buffer.
  • Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent analog.

3. Data Analysis:

  • Perform data analysis as described in Protocol 1 to determine the IC50 values and selectivity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by SGLT2 inhibition and the experimental workflows for assessing selectivity.

SGLT2_Inhibition_Pathway cluster_cell Proximal Tubule Cell SGLT2_Inhibitor Sergliflozin-A SGLT2 SGLT2 SGLT2_Inhibitor->SGLT2 Inhibits Glucose_Na_Influx Glucose & Na+ Reabsorption SGLT2_Inhibitor->Glucose_Na_Influx Blocks Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Cellular_Stress Reduced Cellular Stress Glucose_Na_Influx->Cellular_Stress Leads to AMPK AMPK Cellular_Stress->AMPK Activates SIRT1 SIRT1 Cellular_Stress->SIRT1 Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits SIRT1->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: General signaling pathway affected by SGLT2 inhibition.

SGLT2_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing hSGLT1 or hSGLT2 Plating Plate cells in 96-well plates Cell_Culture->Plating Pre_incubation Pre-incubate cells with Sergliflozin-A Plating->Pre_incubation Uptake Add radiolabeled or fluorescent glucose analog Pre_incubation->Uptake Incubation Incubate at 37°C Uptake->Incubation Termination Terminate uptake and wash cells Incubation->Termination Measurement Measure radioactivity or fluorescence Termination->Measurement Calculation Calculate % inhibition Measurement->Calculation IC50 Determine IC50 values Calculation->IC50 Selectivity Calculate SGLT1/SGLT2 selectivity ratio IC50->Selectivity Logical_Relationship cluster_compound Compound Properties cluster_outcome Desired Therapeutic Outcome Potency_SGLT2 High Potency for SGLT2 (Low IC50/Ki) Selectivity High SGLT2 Selectivity Potency_SGLT2->Selectivity Potency_SGLT1 Low Potency for SGLT1 (High IC50/Ki) Potency_SGLT1->Selectivity Efficacy Effective Glucose Lowering Selectivity->Efficacy Safety Reduced GI Side Effects Selectivity->Safety

References

Application Notes and Protocols: Sergliflozin Etabonate for Studying the Role of SGLT2 in Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin etabonate is a prodrug of sergliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, sergliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2] This mechanism of action is independent of insulin secretion or sensitivity.[3]

While the clinical development of this compound was discontinued after Phase II trials for commercial reasons, it remains a valuable research tool for investigating the role of SGLT2 in the pathophysiology of diabetes and its complications.[4] Studies on this compound and other SGLT2 inhibitors have demonstrated significant protective effects against diabetic nephropathy, retinopathy, neuropathy, and cardiovascular complications, extending beyond their glucose-lowering effects.[5][6][7][8] These compounds offer a unique opportunity to explore the underlying mechanisms of diabetic end-organ damage.

These application notes provide an overview of the use of this compound in preclinical research, along with detailed protocols for inducing and assessing diabetic complications in animal models.

Mechanism of Action

This compound is rapidly and extensively converted to its active form, sergliflozin, in the body.[9] Sergliflozin then selectively inhibits SGLT2 in the proximal convoluted tubules of the kidneys.[10] This inhibition reduces the reabsorption of glucose and sodium from the glomerular filtrate.[11] The primary effects are:

  • Glucosuria: Increased urinary glucose excretion, leading to a reduction in plasma glucose levels.[3][10]

  • Natriuresis: Increased sodium excretion, which contributes to a mild diuretic effect and a reduction in blood pressure.[11][12]

Beyond these primary effects, SGLT2 inhibition has been shown to modulate several signaling pathways implicated in diabetic complications, including reducing oxidative stress and inflammation.[13][14]

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on SGLT2 inhibitors, demonstrating their therapeutic potential in mitigating diabetic complications.

Table 1: Effects of this compound on Glycemic Control in Diabetic Rat Models

ParameterAnimal ModelTreatmentResultsReference
Postprandial Plasma GlucoseNeonatal streptozotocin-induced diabetic ratsThis compoundImproved postprandial hyperglycemia[10]
Glycated Hemoglobin (HbA1c)Zucker fatty ratsChronic treatment with this compoundReduced levels of glycated hemoglobin[10]
Fasting Plasma GlucoseZucker fatty ratsChronic treatment with this compoundReduced fasting plasma glucose[10]
Urinary Glucose ExcretionNormal and diabetic ratsThis compoundDose-dependent increase in urinary glucose excretion[10]

Table 2: Effects of SGLT2 Inhibitors on Diabetic Nephropathy in Animal Models

ParameterAnimal ModelSGLT2 InhibitorResultsReference
Urinary Albumin ExcretionAkita mice (Type 1 Diabetes)DapagliflozinSignificantly improved microalbuminuria[5]
Glomerulosclerosis & Interstitial FibrosisUninephrectomized KK/Ay mice (Type 2 Diabetes)IpragliflozinAmeliorated renal injury[6]
Creatinine ClearanceUninephrectomized KK/Ay mice (Type 2 Diabetes)IpragliflozinAmeliorated decline in renal function[6]
Macrophage InfiltrationAkita mice (Type 1 Diabetes)DapagliflozinSignificantly improved in the dapagliflozin group compared with the insulin group[5]

Table 3: Effects of SGLT2 Inhibitors on Diabetic Neuropathy

ParameterStudy Population/ModelSGLT2 InhibitorResultsReference
Nerve Conduction Velocity (Sensory and Motor)Diabetic patientsVarious SGLT2 inhibitorsSignificant improvement[15]
Median Nerve AmplitudeType 2 Diabetes patientsSGLT2 inhibitorSignificantly improved[8]
Intraepidermal Nerve Fiber DensitySpontaneously diabetic torii (SDT) ratsPhlorizin (non-selective SGLT inhibitor)Decreased loss of nerve fibers[7]

Table 4: Effects of SGLT2 Inhibitors on Cardiovascular Complications

ParameterStudy Population/ModelSGLT2 InhibitorResultsReference
Myocardial Infarct SizePreclinical animal modelsVarious SGLT2 inhibitors33% reduction in infarct size compared to placebo[16]
Cardiovascular DeathType 2 Diabetes patients with established cardiovascular diseaseEmpagliflozin38% relative risk reduction[17]
Hospitalization for Heart FailurePatients with and without Type 2 DiabetesVarious SGLT2 inhibitorsConsistent reduction in risk[18]

Experimental Protocols

Protocol 1: Induction of Diabetic Nephropathy in Mice and Treatment with this compound

1. Animal Model:

  • Male db/db mice (8 weeks old) are a common model for type 2 diabetic nephropathy.[19]

  • Male Akita mice (8 weeks old) can be used as a model for type 1 diabetic nephropathy.[5]

2. Housing and Diet:

  • House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Provide standard chow and water ad libitum.

3. Treatment Groups:

  • Control Group: Non-diabetic db/m or C57BL/6J mice receiving vehicle.

  • Diabetic Vehicle Group: db/db or Akita mice receiving vehicle.

  • This compound Group: db/db or Akita mice receiving this compound (e.g., 1-10 mg/kg/day) via oral gavage.

  • Positive Control Group (optional): Diabetic mice receiving a known therapeutic agent for diabetic nephropathy (e.g., an ACE inhibitor).

4. Treatment Period:

  • Administer treatment daily for 8-12 weeks.[5][19]

5. Monitoring and Sample Collection:

  • Weekly: Monitor body weight, food and water intake, and blood glucose levels (tail vein).

  • Bi-weekly/Monthly: Collect 24-hour urine samples using metabolic cages to measure urinary albumin and creatinine excretion.

  • End of Study:

    • Measure blood pressure using a tail-cuff system.

    • Collect terminal blood samples for measurement of HbA1c, serum creatinine, and BUN.

    • Perfuse and collect kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) and molecular analysis (e.g., qPCR for inflammatory and fibrotic markers).

6. Outcome Measures:

  • Primary: Albumin-to-creatinine ratio (ACR), glomerular filtration rate (GFR) estimated from creatinine clearance.

  • Secondary: Glomerulosclerosis score, tubulointerstitial fibrosis score, renal expression of inflammatory markers (e.g., NF-κB, MCP-1) and fibrotic markers (e.g., TGF-β, collagen IV).

Protocol 2: Evaluation of this compound on Diabetic Retinopathy in Rats

1. Animal Model:

  • Spontaneously diabetic torii (SDT) fatty rats are a model for type 2 diabetic retinopathy.[7]

2. Housing and Diet:

  • Standard housing and diet as described in Protocol 1.

3. Treatment Groups:

  • Control Group: Non-diabetic rats receiving vehicle.

  • Diabetic Vehicle Group: SDT rats receiving vehicle.

  • This compound Group: SDT rats receiving this compound (e.g., 10-50 mg/kg/day) via oral gavage.

4. Treatment Period:

  • Administer treatment daily for 12-16 weeks.

5. Monitoring and Assessment:

  • Baseline and End of Study:

    • Perform fundus photography and fluorescein angiography to assess vascular leakage and neovascularization.

    • Use optical coherence tomography (OCT) to measure retinal thickness.

    • Perform electroretinography (ERG) to assess retinal function.

  • End of Study:

    • Collect eyes for histological analysis (e.g., H&E staining, retinal trypsin digests to count pericytes and endothelial cells).

    • Measure retinal levels of VEGF and inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA or qPCR.

6. Outcome Measures:

  • Primary: Retinal vascular leakage, retinal thickness, ERG amplitudes.

  • Secondary: Pericyte-to-endothelial cell ratio, retinal VEGF levels, inflammatory markers.

Mandatory Visualizations

G SGLT2 Inhibition Signaling Pathway in Diabetic Nephropathy cluster_0 Hyperglycemia cluster_1 SGLT2 Inhibition cluster_2 Kidney Proximal Tubule cluster_3 Downstream Effects Hyperglycemia Hyperglycemia SGLT2 SGLT2 Hyperglycemia->SGLT2 Upregulates SGLT2_Inhibition This compound SGLT2_Inhibition->SGLT2 Inhibits Glucose_Reabsorption Glucose & Na+ Reabsorption SGLT2->Glucose_Reabsorption Oxidative_Stress Oxidative Stress (ROS) Glucose_Reabsorption->Oxidative_Stress NF_kB NF-κB Activation Oxidative_Stress->NF_kB Inflammation Inflammation (Cytokines, Chemokines) NF_kB->Inflammation Fibrosis Fibrosis (TGF-β, Collagen) Inflammation->Fibrosis Nephropathy Diabetic Nephropathy Fibrosis->Nephropathy

Caption: SGLT2 inhibition pathway in diabetic nephropathy.

G Experimental Workflow for Diabetic Complication Studies cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Analysis cluster_3 Phase 4: Outcome Animal_Model Select Animal Model (e.g., db/db mice, SDT rats) Induction Induce/Confirm Diabetes Animal_Model->Induction Grouping Randomize into Groups (Vehicle, Sergliflozin) Induction->Grouping Treatment Daily Oral Gavage (8-16 weeks) Grouping->Treatment Monitoring In-life Monitoring (Blood Glucose, Body Weight) Treatment->Monitoring Sample_Collection Sample Collection (Urine, Blood, Tissues) Monitoring->Sample_Collection Analysis Endpoint Analysis (Histology, Biomarkers) Sample_Collection->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: General experimental workflow for preclinical studies.

G SGLT2 Inhibition and VEGF Signaling in Diabetic Retinopathy cluster_0 Hyperglycemia cluster_1 SGLT2 Inhibition cluster_2 Retinal Cells cluster_3 Pathophysiology Hyperglycemia Hyperglycemia Glucotoxicity Glucotoxicity & Oxidative Stress Hyperglycemia->Glucotoxicity SGLT2_Inhibition This compound SGLT2_Inhibition->Glucotoxicity Reduces VEGF_Upregulation VEGF Upregulation Glucotoxicity->VEGF_Upregulation Vascular_Permeability Increased Vascular Permeability VEGF_Upregulation->Vascular_Permeability Neovascularization Neovascularization VEGF_Upregulation->Neovascularization Retinopathy Diabetic Retinopathy Vascular_Permeability->Retinopathy Neovascularization->Retinopathy

Caption: SGLT2 inhibition and VEGF signaling in the retina.

References

Application Notes: Sergliflozin Etabonate in Glucose Tolerance Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sergliflozin etabonate is an investigational anti-diabetic agent and a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1][3] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2] This insulin-independent mechanism of action makes it a subject of interest for the treatment of type 2 diabetes.[4]

These application notes provide a detailed overview of the use of this compound in oral glucose tolerance tests (OGTT), a common preclinical and clinical procedure to assess glucose metabolism. The document includes the mechanism of action, experimental protocols, and data presentation guidelines.

Mechanism of Action of this compound

This compound is a prodrug that is converted to its active form, sergliflozin.[1] The active metabolite selectively inhibits SGLT2 in the S1 segment of the proximal tubule in the kidney.[5] Normally, SGLT2 cotransports glucose and sodium from the tubular lumen into the epithelial cells. This is followed by the transport of glucose into the interstitial fluid via the GLUT2 transporter.[4]

Inhibition of SGLT2 by sergliflozin disrupts this reabsorption process, leading to increased urinary glucose excretion (glucosuria).[2][5] This reduction in the renal threshold for glucose excretion helps to lower plasma glucose concentrations, independent of insulin secretion or sensitivity.[4] This mechanism not only aids in glycemic control but also has potential ancillary benefits such as modest reductions in body weight and blood pressure.[4]

SGLT2_Inhibition cluster_nephron Proximal Tubule Epithelial Cell cluster_lumen Tubular Lumen (Filtrate) cluster_blood Bloodstream SGLT2 SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport Urine Urinary Excretion (Glucosuria) SGLT2->Urine Blocked Path Blood_Glucose Glucose GLUT2->Blood_Glucose Reabsorption into Blood Filtrate_Glucose Glucose Filtrate_Glucose->SGLT2 Reabsorption Filtrate_Glucose->Urine Filtrate_Na Na+ Filtrate_Na->SGLT2 Sergliflozin Sergliflozin Etabonate Sergliflozin->SGLT2 Inhibition OGTT_Workflow start Start fast 1. Fast Animals (e.g., 6-16 hours, water ad libitum) start->fast weigh_base 2. Record Body Weight & Measure Baseline Blood Glucose (T=-30 min) fast->weigh_base admin 3. Administer Vehicle or This compound (Oral Gavage) weigh_base->admin wait 4. Waiting Period (e.g., 30-60 minutes) admin->wait glucose 5. Administer Glucose Bolus (e.g., 2 g/kg, Oral Gavage) (T=0 min) wait->glucose measure 6. Measure Blood Glucose at Multiple Time Points (e.g., 15, 30, 60, 90, 120 min) glucose->measure end End measure->end

References

Synthesis of Sergliflozin Etabonate: A Detailed Guide for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the laboratory-scale synthesis of Sergliflozin Etabonate, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).

This compound is a prodrug that is converted in the body to its active form, sergliflozin.[1][2] As an SGLT2 inhibitor, it blocks glucose reabsorption in the kidneys, leading to the excretion of glucose in the urine, thereby lowering blood glucose levels.[3][4] This mechanism of action makes it a subject of interest in the development of anti-diabetic therapies.[4][5]

The synthesis of this compound presents challenges common to the synthesis of glycosides, particularly the stereoselective formation of the glycosidic bond.[6][7] This guide outlines an efficient and practical synthetic route, adapted from published literature, that avoids the use of highly toxic reagents and unstable intermediates, making it suitable for a laboratory setting.[5]

I. Overview of the Synthetic Strategy

The synthesis of this compound can be accomplished in a five-step sequence starting from anisole. This improved route boasts a 45% overall yield and avoids chromatographic purification for a key intermediate.[5] The key transformations include the synthesis of the aglycone, O-glycosylation, deacetylation, and a selective ethoxycarbonylation.

Below is a diagram illustrating the overall workflow for the synthesis of this compound.

G cluster_0 Synthesis of Aglycone (5) cluster_1 Glycosylation and Deprotection cluster_2 Final Product Formation Anisole (10) Anisole (10) Intermediate_A Intermediate_A Anisole (10)->Intermediate_A Acylation Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Bromination Aglycone (5) Aglycone (5) Intermediate_B->Aglycone (5) Hydrogenation & Crystallization O-glycoside (6) O-glycoside (6) Aglycone (5)->O-glycoside (6) O-glycosylation with Penta-O-acetyl-β-D-glucopyranose (7) Aglycone (5)->O-glycoside (6) Sergliflozin (2) Sergliflozin (2) O-glycoside (6)->Sergliflozin (2) Deacetylation O-glycoside (6)->Sergliflozin (2) This compound (1) This compound (1) Sergliflozin (2)->this compound (1) Selective Ethoxycarbonylation Sergliflozin (2)->this compound (1)

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

This section provides detailed protocols for each key step in the synthesis of this compound.

Step 1: Synthesis of the Aglycone, 2-[(4-methoxyphenyl)methyl]phenol (5)

This procedure involves a chromatography-free approach to obtain the highly pure aglycone.[5]

  • Acylation of Anisole: Anisole is acylated with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst to yield an intermediate ketone.

  • Reduction: The resulting ketone is then reduced to the corresponding alcohol.

  • Hydrogenation: The alcohol is subsequently hydrogenated to yield the crude aglycone, 2-[(4-methoxyphenyl)methyl]phenol (5).

  • Crystallization: The crude product is crystallized from a mixture of toluene and n-heptane to afford highly pure 5 in an 88% yield.[5]

Step 2: O-Glycosylation of Aglycone (5) with Penta-O-acetyl-β-D-glucopyranose (7)

This key step forms the O-glycosidic bond. The use of penta-O-acetyl-β-D-glucopyranose (7) avoids the need for a more hazardous trichloroacetimidate intermediate.[5]

  • Reaction Setup: A mixture of the aglycone (5) and penta-O-acetyl-β-D-glucopyranose (7) is dissolved in an appropriate solvent (e.g., dichloromethane).

  • Lewis Acid Addition: A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is added to the mixture at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted and purified to yield the O-glycosylated intermediate (6). An optimized condition using BF₃·OEt₂ provides the deacetylated product (2) in an 80% yield with high β-selectivity (99/1).[1]

Step 3: Deacetylation of the O-glycoside (6) to Sergliflozin (2)

The acetyl protecting groups on the glucose moiety are removed in this step.

  • Base-catalyzed Methanolysis: The O-glycoside (6) is dissolved in methanol, and a catalytic amount of sodium methoxide is added.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until all the starting material is consumed.

  • Neutralization and Isolation: The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to yield Sergliflozin (2). This step typically proceeds with a high yield (e.g., 73% in an earlier synthesis).[5]

Step 4: Selective Ethoxycarbonylation of Sergliflozin (2) to this compound (1)

The final step involves the selective addition of an ethoxycarbonyl group to the primary alcohol of the glucose moiety.

  • Reaction Setup: Sergliflozin (2) is dissolved in a suitable solvent such as acetone.

  • Base and Reagent Addition: A sterically hindered base, like 2,6-lutidine, is added, followed by the slow addition of ethyl chloroformate at a controlled temperature (e.g., 15 °C).[5]

  • Reaction Monitoring and Work-up: The reaction is monitored by HPLC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • Purification: The crude product is purified by crystallization to give this compound (1). An optimized procedure can yield the final product in 66% isolated yield.[5]

III. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key O-glycosylation step, highlighting the optimization that led to a high-yield and highly stereoselective process.

EntryLewis AcidEquivalentsSolventTemperature (°C)Time (h)Yield of 2 (%)α/β ratio
1SnCl₄1.2CH₂Cl₂024511/89
2SnCl₄1.2CH₂Cl₂rt25312/88
3BF₃·OEt₂1.5CH₂Cl₂rt2704/96
4BF₃·OEt₂2.0CH₂Cl₂rt2793/97
5BF₃·OEt₂3.0CH₂Cl₂rt2801/99

Data adapted from HETEROCYCLES, Vol. 92, No. 9, 2016.[5]

IV. Mechanism of Action: SGLT2 Inhibition

Sergliflozin, the active metabolite of this compound, exerts its therapeutic effect by inhibiting the SGLT2 transporter in the proximal tubules of the kidneys.

G cluster_0 Renal Glucose Reabsorption cluster_1 Action of Sergliflozin Glomerular_Filtrate Glucose and Sodium in Glomerular Filtrate SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Proximal_Tubule_Cell Proximal Tubule Cell SGLT2->Proximal_Tubule_Cell Co-transport Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Blocked Reabsorption Leads To Bloodstream Glucose and Sodium Reabsorbed into Bloodstream Proximal_Tubule_Cell->Bloodstream Sergliflozin Sergliflozin Inhibition Inhibition Sergliflozin->Inhibition Inhibition->SGLT2

Caption: Mechanism of SGLT2 inhibition by Sergliflozin.

This guide provides a comprehensive overview and detailed protocols for the laboratory synthesis of this compound. By following these procedures, researchers can efficiently produce this SGLT2 inhibitor for further study and development.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Sergliflozin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sergliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in human plasma. The protocol is adapted from established and validated methods for other SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, due to the structural and chemical similarities within this class of drugs. The method utilizes protein precipitation for sample preparation and employs a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, offering high sensitivity and specificity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of sergliflozin.

Introduction

Sergliflozin is a member of the gliflozin class of drugs, which act by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This mechanism of action promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. Accurate and reliable quantification of sergliflozin in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. This document provides a comprehensive protocol for a robust LC-MS/MS method tailored for this purpose.

Experimental Protocols

Materials and Reagents
  • Sergliflozin reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of sergliflozin or another SGLT2 inhibitor like empagliflozin)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Reversed-phase C18 column (e.g., Xbridge C18, 50 mm × 4.6 mm, 5 µm)[1]

  • Data acquisition and processing software

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of sergliflozin and the internal standard (IS) at a concentration of 1 mg/mL in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the sergliflozin stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain a series of calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 200 µL of the internal standard solution (prepared in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions, which are based on typical parameters for SGLT2 inhibitors.[1][2]

Table 1: Chromatographic Conditions

ParameterValue
Column Xbridge C18 (50 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.01090
2.01090
2.19010
4.09010

Table 3: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions To be determined by direct infusion of sergliflozin and IS

Note: The MRM transitions for sergliflozin and the selected internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation

The bioanalytical method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

  • Linearity: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and IS.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Table 4: Representative Method Validation Parameters for an SGLT2 Inhibitor (Canagliflozin) [3]

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy 88.14% - 113.05%
Precision (RSD%) < 10.0%
Recovery > 90.0%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration (Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for the LC-MS/MS quantification of sergliflozin in plasma.

signaling_pathway cluster_kidney Kidney Proximal Tubule filtration Glomerular Filtration (Glucose enters filtrate) reabsorption Glucose Reabsorption filtration->reabsorption sglt2 SGLT2 Transporter reabsorption->sglt2 urine Glucose excreted in Urine reabsorption->urine Inhibition by Sergliflozin leads to bloodstream Glucose enters Bloodstream sglt2->bloodstream sergliflozin Sergliflozin sergliflozin->sglt2 Inhibits

Caption: Mechanism of action of sergliflozin on the SGLT2 transporter in the kidney.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of sergliflozin in human plasma. The protocol, adapted from well-established methods for other SGLT2 inhibitors, offers the necessary sensitivity, selectivity, and accuracy for pharmacokinetic and other clinical studies. Proper method validation is essential before its application to ensure data integrity and compliance with regulatory standards.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sergliflozin Etabonate Dosage for Maximal Efficacy in Diabetic Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Sergliflozin Etabonate in preclinical diabetic rat models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring optimal dosage and maximal efficacy.

Data Presentation: Efficacy of this compound in Diabetic Rat Models

The following tables summarize the dose-dependent effects of a single oral administration of this compound on urinary glucose excretion and the chronic effects on key diabetic parameters in Zucker fatty rats.

Table 1: Dose-Dependent Effect of a Single Oral Administration of this compound on 24-hour Urinary Glucose Excretion in Normal Rats

Dosage (mg/kg)Urinary Glucose Excretion (mg/24h)
Vehicle (Control)Undetectable
1102 ± 25
3485 ± 98
101587 ± 201
302896 ± 314

Table 2: Effect of Chronic (4-week) Oral Administration of this compound on Glycemic Control in Zucker Fatty Rats

Treatment GroupFasting Plasma Glucose (mg/dL)Glycated Hemoglobin (HbA1c) (%)
Normal Rats (Lean Control)105 ± 33.8 ± 0.1
Diabetic Rats (Vehicle Control)189 ± 155.9 ± 0.2
This compound (10 mg/kg/day)135 ± 84.9 ± 0.1
This compound (30 mg/kg/day)118 ± 64.5 ± 0.1

*p < 0.05 compared to Diabetic Rats (Vehicle Control)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Induction of Diabetes Mellitus in Rats (Streptozotocin Model)

This protocol is for inducing a model of Type 1 diabetes.

  • Animals: Male Sprague-Dawley rats (7 weeks of age).

  • Inducing Agent: Streptozotocin (STZ).

  • Procedure:

    • Prepare a fresh solution of STZ in a citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50 mg/kg.

    • Monitor blood glucose levels 48-72 hours post-injection from the tail vein using a glucometer.

    • Rats with non-fasting blood glucose levels consistently above 300 mg/dL are considered diabetic and suitable for the study.

Oral Administration of this compound

This protocol outlines the procedure for single or repeated oral dosing.

  • Drug Formulation:

    • Vehicle: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in purified water.

    • Suspension: Suspend the powdered this compound in the 0.5% CMC vehicle to the desired concentration. Ensure the suspension is homogenous before each administration.

  • Administration:

    • Gently restrain the rat.

    • Use a ball-tipped oral gavage needle of appropriate size for the rat.

    • Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the drug suspension.

    • The typical volume for oral gavage in rats is 5 mL/kg.

    • For chronic studies, administer the dose once daily at the same time each day.

Oral Glucose Tolerance Test (OGTT)

This test is used to evaluate the effect of this compound on glucose metabolism.

  • Preparation: Fast the rats for 16 hours overnight with free access to water.

  • Procedure:

    • Administer the designated oral dose of this compound or vehicle.

    • After 60 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.

    • Collect blood samples from the tail vein at 0 (just before glucose administration), 30, 60, and 120 minutes after the glucose load.

    • Measure blood glucose levels for each time point.

Mandatory Visualizations

Signaling Pathway of SGLT2 Inhibition

SGLT2_Inhibition cluster_kidney Renal Proximal Tubule cluster_systemic Systemic Effects Glomerular_Filtrate Glomerular Filtrate (Glucose & Sodium) SGLT2_Transporter SGLT2 Transporter Glomerular_Filtrate->SGLT2_Transporter Glucose & Sodium Reabsorption Bloodstream Bloodstream SGLT2_Transporter->Bloodstream Glucose & Sodium Enter Bloodstream Urine Urine SGLT2_Transporter->Urine Increased Urinary Glucose Excretion Lower_Blood_Glucose Lowered Blood Glucose Urine->Lower_Blood_Glucose Sergliflozin_Etabonate This compound (Oral Administration) Sergliflozin_Etabonate->SGLT2_Transporter Blocks Reabsorption Inhibition Inhibition Improved_Glycemic_Control Improved Glycemic Control (Reduced HbA1c) Lower_Blood_Glucose->Improved_Glycemic_Control

Caption: Mechanism of action of this compound.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_induction Phase 1: Diabetes Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Efficacy Assessment Animal_Acclimation Acclimation of Rats STZ_Injection Streptozotocin (STZ) Injection (50 mg/kg) Animal_Acclimation->STZ_Injection Blood_Glucose_Monitoring Blood Glucose Monitoring STZ_Injection->Blood_Glucose_Monitoring Diabetic_Model_Confirmation Confirmation of Diabetic Model (>300 mg/dL) Blood_Glucose_Monitoring->Diabetic_Model_Confirmation Group_Allocation Random Allocation to Treatment Groups Diabetic_Model_Confirmation->Group_Allocation Oral_Gavage Daily Oral Gavage: - Vehicle (0.5% CMC) - this compound Group_Allocation->Oral_Gavage Chronic_Treatment Chronic Treatment (e.g., 4 weeks) Oral_Gavage->Chronic_Treatment OGTT Oral Glucose Tolerance Test (OGTT) Chronic_Treatment->OGTT HbA1c_Measurement HbA1c Measurement Chronic_Treatment->HbA1c_Measurement Urine_Analysis 24h Urine Collection & Glucose Measurement Chronic_Treatment->Urine_Analysis Data_Analysis Data Analysis & Statistical Comparison OGTT->Data_Analysis HbA1c_Measurement->Data_Analysis Urine_Analysis->Data_Analysis

Caption: Workflow for evaluating this compound.

Troubleshooting Guides and FAQs

Q1: I am observing high variability in blood glucose readings within the same treatment group. What could be the cause?

A1: High variability can stem from several factors:

  • Inconsistent Fasting: Ensure all rats have been fasted for the same duration before blood glucose measurement, as even small amounts of food can cause significant fluctuations.

  • Stress-Induced Hyperglycemia: Handling and the procedure of blood collection can cause stress, leading to a temporary spike in blood glucose. Acclimatize the animals to handling and perform blood collection swiftly and consistently.

  • Gavage Technique: Inconsistent oral gavage technique can lead to variations in drug absorption. Ensure all personnel are proficient in the technique to minimize stress and ensure accurate dosing.

  • Time of Day: Circadian rhythms can influence blood glucose levels. Perform measurements at the same time each day to minimize this variability.

Q2: The this compound suspension appears to be unstable and clogs the gavage needle. How can I resolve this?

A2: this compound has low aqueous solubility.

  • Proper Vehicle: Use of a suspending agent like 0.5% carboxymethyl cellulose (CMC) is crucial.

  • Homogenization: Ensure the suspension is thoroughly mixed using a vortex or sonicator immediately before each administration to ensure a uniform dose.

  • Particle Size: If the issue persists, consider reducing the particle size of the this compound powder before preparing the suspension.

  • Fresh Preparation: Prepare the suspension fresh daily to avoid degradation and changes in physical properties over time.

Q3: I am not observing a significant dose-dependent increase in urinary glucose excretion. What should I check?

A3:

  • Dose Range: Confirm that the doses you are testing are within the effective range (e.g., 1-30 mg/kg).

  • Urine Collection: Ensure the metabolic cages are functioning correctly and that there is no leakage or contamination of the urine samples. A full 24-hour collection is necessary for accurate measurement.

  • Hydration Status: Dehydration can affect urine output and glucose concentration. Ensure rats have free access to water.

  • Analytical Method: Verify the accuracy and calibration of your glucose assay for urine samples.

Q4: Do I need to adjust the dose of this compound for different diabetic rat models?

A4: Yes, the severity of diabetes can influence the efficacy of this compound. The antihyperglycemic effects of this compound are more pronounced in rats with higher baseline blood glucose levels.[1] It is advisable to conduct a pilot dose-response study in your specific diabetic model to determine the optimal dosage for your experimental goals.

Q5: Will chronic treatment with this compound affect the body weight of the rats?

A5: Based on studies with Zucker fatty rats, chronic treatment with this compound has not been shown to significantly affect body weight or food intake.[1] However, this may vary depending on the specific rat model and diet. It is important to monitor body weight and food consumption throughout your study.

References

Troubleshooting inconsistent results in Sergliflozin Etabonate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sergliflozin Etabonate.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments involving this compound.

In Vitro Assays

Issue 1: Higher than Expected IC50 Value in SGLT2 Inhibition Assays

Question: My SGLT2 inhibition assay is showing a significantly higher IC50 value for this compound than anticipated. What could be the cause?

Answer: Inconsistent IC50 values can stem from several factors related to the compound's nature as a prodrug and the specifics of the assay setup.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Prodrug Conversion This compound is a prodrug that requires conversion to its active form, Sergliflozin, by cellular esterases to inhibit SGLT2.[1] Insufficient esterase activity in the chosen cell line or assay system will lead to an underestimation of potency (higher IC50).- Cell Line Selection: Ensure the cell line used (e.g., CHO, HEK293, HK-2) expresses sufficient levels of the necessary esterases.[2][3] Consider pre-screening cell lines for esterase activity. - Pre-incubation: Introduce a pre-incubation step with the cells before adding the glucose substrate to allow more time for the prodrug to be metabolized.[4]
Compound Solubility and Stability This compound has low aqueous solubility.[5] Precipitation of the compound in the assay medium will result in a lower effective concentration and an artificially high IC50. The compound may also be unstable under certain conditions.- Solvent and Formulation: Prepare stock solutions in an appropriate solvent like DMSO.[6][7] For aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. Sonication may aid dissolution.[6] Consider using solubility enhancers as described in formulation protocols if precipitation is observed.[6] - Fresh Preparations: Always use freshly prepared solutions of this compound for each experiment to avoid degradation.[6]
Assay Conditions Sub-optimal assay conditions, such as incorrect buffer composition, incubation time, or temperature, can affect enzyme kinetics and inhibitor binding.- Buffer Composition: Use a sodium-containing buffer, as SGLT2 is a sodium-glucose cotransporter.[8][9] A sodium-free buffer can be used as a negative control to distinguish SGLT-mediated uptake from GLUT-mediated uptake.[8] - Optimization: Systematically optimize incubation times and temperatures for your specific cell line and substrate concentration.
High Substrate Concentration Using a high concentration of the glucose substrate (e.g., 2-NBDG or radiolabeled glucose) can lead to competitive displacement of the inhibitor, resulting in a higher apparent IC50.- Substrate Titration: Determine the Michaelis-Menten constant (Km) for glucose uptake in your assay system and use a substrate concentration at or below the Km value for inhibition studies.

Issue 2: High Variability Between Replicates in Glucose Uptake Assays

Question: I am observing high variability between my technical and biological replicates in a cell-based glucose uptake assay with this compound. How can I improve the consistency?

Answer: High variability in glucose uptake assays can be attributed to several factors, from cell handling to reagent consistency.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inconsistent Cell Seeding and Health Uneven cell seeding density across wells of a microplate can lead to significant differences in glucose uptake. Cell health and passage number can also impact transporter expression and metabolic activity.- Cell Seeding: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. - Cell Maintenance: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell viability.
Inadequate Washing Steps Incomplete removal of the glucose-containing medium before and after the uptake step can lead to high background and variability.- Washing Protocol: Optimize the number and volume of washes with pre-warmed, glucose-free buffer. Ensure complete aspiration of the buffer between washes without disturbing the cell monolayer.[10]
Fluorescent Probe Issues (2-NBDG) The fluorescent glucose analog 2-NBDG can have high background binding and its uptake may not always correlate directly with glucose transport.[11]- Controls: Include appropriate controls, such as cells incubated in a sodium-free buffer or treated with a known SGLT inhibitor like phlorizin, to determine the specific SGLT2-mediated uptake.[8][12] - Alternative Methods: If variability persists, consider using a radiolabeled substrate like 14C-D-glucose for a more direct measure of glucose transport.[10]
Edge Effects in Microplates Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.- Plate Layout: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile water or buffer to create a humidity barrier.
In Vivo Experiments

Issue 3: Inconsistent Urinary Glucose Excretion (UGE) in Animal Models

Question: In my animal studies (e.g., in rats or mice), the effect of this compound on urinary glucose excretion is highly variable between animals and experiments. What could be the reason?

Answer: Variability in UGE is a common challenge in in vivo studies with SGLT2 inhibitors and can be influenced by physiological and experimental factors.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete or Variable Prodrug Conversion The conversion of this compound to the active Sergliflozin can vary between animals due to differences in esterase activity in the gut and liver.[4]- Pharmacokinetic Analysis: If possible, measure plasma concentrations of both the prodrug and the active metabolite to assess the extent and variability of conversion.[13] This can help correlate exposure with the pharmacodynamic effect.
Baseline Glycemic Status The glucosuric effect of SGLT2 inhibitors is dependent on the filtered glucose load.[10] Animals with different baseline blood glucose levels will excrete different amounts of glucose in their urine, even at the same drug dose.- Animal Model Selection: Use a well-characterized diabetic animal model (e.g., streptozotocin-induced diabetic rats or Zucker fatty rats) with stable hyperglycemia.[14] - Acclimatization and Baseline Measurement: Allow for a sufficient acclimatization period. Measure baseline blood glucose and UGE for each animal before starting the treatment to allow for normalization or stratification.
Urine Collection and Measurement Incomplete urine collection from metabolic cages can lead to underestimation of UGE. The method used for glucose measurement in urine can also introduce variability.- Urine Collection: Ensure metabolic cages are functioning correctly to separate urine and feces effectively. Acclimatize animals to the cages to reduce stress, which can affect urine output. - Glucose Measurement: Use a reliable and validated method for measuring urinary glucose. Glucose oxidase-based methods are specific for glucose, whereas copper reduction methods (like Benedict's test) are non-specific and can react with other reducing substances.[15][16]
Food and Water Intake Variations in food and water consumption can affect blood glucose levels, hydration status, and urine output, all of which influence UGE.- Controlled Feeding: Provide a consistent diet and monitor food and water intake for all animals in the study.

Experimental Protocols & Data

Protocol: In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog

This protocol is adapted from methods for cell-based fluorescent glucose transporter assays.[2][3]

  • Cell Culture:

    • Culture a suitable cell line stably expressing human SGLT2 (e.g., hSGLT2-CHO) in DMEM/F12 medium supplemented with 10% FBS.

    • Seed cells into poly-lysine coated 96-well black, clear-bottom plates at a density of 40,000–60,000 cells per well.

    • Allow cells to adhere and grow for 10-24 hours.

  • Assay Procedure:

    • Wash the cells twice with 200 µL of a choline-based buffer (sodium-free).

    • Starve the cells in serum-free medium for at least 1 hour.

    • Replace the medium with 50 µL of a sodium-containing buffer. Add this compound at various concentrations (prepared from a DMSO stock) and incubate for 10 minutes. Include vehicle (DMSO) and a positive control inhibitor (e.g., phlorizin).

    • Add 50 µL of the fluorescent glucose analog 2-NBDG (final concentration 50 µM) in the sodium-containing buffer to each well.

    • Incubate at 37°C for 60 minutes.

    • Discard the incubation buffer and wash the cells three times with 200 µL of ice-cold PBS.

    • Lyse the cells with 50 µL of a suitable lysis buffer.

    • Measure the fluorescence intensity of the cell lysate using a microplate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

Parameter Value Context Source
Solubility in DMSO ≥ 50 mg/mL (111.49 mM)In vitro stock solution preparation[7]
Oral Administration Doses (in vivo) 1, 3, 10, 30 mg/kgDose-dependent reduction in non-fasting blood glucose in KK-Ay mice[6]
Plasma Half-life (Sergliflozin) Approx. 0.5 to 1 hourIn healthy volunteers and patients with type 2 diabetes after single oral dose[8]

Visualizations

Signaling Pathway: SGLT2 Inhibition in the Kidney

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Lumen Tubular Lumen (Glomerular Filtrate) Cell Tubular Epithelial Cell Lumen->Cell Glucose + Na+ Urine Increased Urinary Glucose Excretion Lumen->Urine Glucose Excreted Blood Bloodstream Cell->Blood Glucose SGLT2 SGLT2 GLUT2 GLUT2 Sergliflozin Sergliflozin (Active Metabolite) Sergliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by Sergliflozin in the renal proximal tubule.

Experimental Workflow: Troubleshooting In Vitro IC50 Discrepancies

Troubleshooting_Workflow Start Start: Inconsistent High IC50 Value Check_Prodrug Is the assay system validated for prodrugs? Start->Check_Prodrug Check_Solubility Is the compound fully dissolved in assay medium? Check_Prodrug->Check_Solubility Yes Add_Preincubation Action: Introduce pre-incubation step Check_Prodrug->Add_Preincubation No Check_Assay Are assay conditions (buffers, substrate conc.) optimal? Check_Solubility->Check_Assay Yes Optimize_Solvent Action: Optimize solvent & use fresh solutions Check_Solubility->Optimize_Solvent No Optimize_Conditions Action: Re-optimize assay parameters Check_Assay->Optimize_Conditions No Resolved Issue Resolved Check_Assay->Resolved Yes Validate_Esterase Action: Validate esterase activity in cell line Add_Preincubation->Validate_Esterase Validate_Esterase->Check_Solubility Optimize_Solvent->Check_Assay Optimize_Conditions->Resolved

Caption: Decision tree for troubleshooting high IC50 values in this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A: this compound is an investigational anti-diabetic drug that acts as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[14] It is a prodrug, meaning it is converted in the body to its active form, Sergliflozin.[1] SGLT2 is a protein in the kidneys responsible for reabsorbing most of the glucose from the glomerular filtrate back into the blood.[2] By inhibiting SGLT2, Sergliflozin prevents this reabsorption, causing excess glucose to be eliminated through the urine, which helps to lower blood glucose levels.[2]

Q2: Why is my this compound solution cloudy? A: this compound has poor solubility in water.[5] Cloudiness or precipitation is likely due to the compound not being fully dissolved. It is recommended to prepare stock solutions in an organic solvent such as DMSO.[7] When preparing working solutions in aqueous buffers, ensure the final concentration of the organic solvent is low and consider using sonication or formulation aids to improve solubility.[6]

Q3: Can I use this compound in any cell line for glucose uptake assays? A: Not necessarily. Since this compound is a prodrug, it requires conversion by cellular esterases to become active.[1][4] It is crucial to use a cell line that not only expresses SGLT2 but also has sufficient esterase activity to metabolize the compound. If the cells lack the necessary enzymes, you will not observe an inhibitory effect.

Q4: Does this compound affect SGLT1? A: Sergliflozin is described as a selective inhibitor of SGLT2.[14] While comprehensive selectivity data is not widely published due to its investigational status, SGLT2 inhibitors as a class are designed to be significantly more potent against SGLT2 than SGLT1 to avoid gastrointestinal side effects associated with SGLT1 inhibition.

Q5: How should I store this compound solutions? A: For long-term storage, it is best to store the compound as a dry powder. Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[6] It is always recommended to use freshly prepared dilutions for experiments.[6]

References

Addressing potential off-target effects of sergliflozin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using sergliflozin in cellular assays. The information provided here will help address potential off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of sergliflozin?

Sergliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily expressed in the proximal tubules of the kidney and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[3] By inhibiting SGLT2, sergliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][4]

Q2: Are there known off-target effects of sergliflozin?

While sergliflozin is highly selective for SGLT2 over SGLT1, the broader class of SGLT2 inhibitors has been reported to have potential off-target effects.[1][5][6] These may include interactions with other transporters and signaling pathways. For example, some SGLT2 inhibitors have been shown to affect the activity of AMP-activated protein kinase (AMPK) and sodium-hydrogen exchanger (NHE) isoforms.[5][7][8][9][10] It is crucial to consider these potential off-target effects when designing experiments and interpreting data.

Q3: Should I be concerned about the effect of sergliflozin on cell viability in my assays?

Generally, at typical experimental concentrations, some SGLT2 inhibitors like empagliflozin have been shown to have insignificant effects on the viability of certain cell lines, such as HK-2 cells.[11] However, at very high concentrations, some SGLT2 inhibitors have been observed to reduce cell viability in specific cancer cell lines.[12][13] It is always recommended to perform a dose-response cell viability assay (e.g., MTT or crystal violet assay) with your specific cell line to determine the optimal non-toxic concentration of sergliflozin for your experiments.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability in MTT Assay

You observe a significant decrease in cell viability in your MTT assay after treatment with sergliflozin, which is unexpected for your cell line and experimental conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Concentration of Sergliflozin: The concentration of sergliflozin used may be cytotoxic to your specific cell line.Solution: Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. Start with a wide range of concentrations to identify the optimal range.
Off-Target Cytotoxicity: Sergliflozin may have off-target effects that induce apoptosis or necrosis in your cells.Solution: Investigate markers of apoptosis (e.g., cleaved caspase-3 by Western blot) or necrosis (e.g., LDH assay). Consider if your cell line expresses other transporters or proteins that might be affected by sergliflozin.
Interference with MTT Assay: The compound may interfere with the MTT reagent or formazan crystal formation/solubilization.Solution: Run a cell-free control with sergliflozin and the MTT reagents to check for direct chemical interactions. Consider using an alternative viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Contamination: Microbial contamination can affect cell health and MTT assay results.Solution: Regularly check your cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.

Experimental Workflow for Troubleshooting MTT Assay

start Unexpected Decrease in Viability dose_response Perform Dose-Response MTT Assay start->dose_response cell_free Run Cell-Free Control start->cell_free check_contamination Check for Contamination start->check_contamination alternative_assay Use Alternative Viability Assay dose_response->alternative_assay If still cytotoxic at low doses apoptosis_assay Assess Apoptosis Markers (e.g., Caspase-3) dose_response->apoptosis_assay If cytotoxicity is confirmed cell_free->alternative_assay If interference is observed

Caption: Troubleshooting workflow for unexpected MTT assay results.

Issue 2: Altered Glucose Uptake in a Non-SGLT2 Expressing Cell Line

You are using a cell line that does not express SGLT2, yet you observe a change in glucose uptake after sergliflozin treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibition of Other Glucose Transporters: Sergliflozin or its metabolites may have some inhibitory activity against other glucose transporters (GLUTs) present in your cell line, although it is reported to be highly selective for SGLT2.[1]Solution: Characterize the expression of different GLUT isoforms in your cell line using qPCR or Western blotting. Use known inhibitors of specific GLUTs as controls to dissect the mechanism.
Indirect Effects on Glucose Metabolism: Sergliflozin might be indirectly affecting glucose metabolism through off-target signaling pathways. Some SGLT2 inhibitors have been shown to activate AMPK, which can, in turn, influence glucose uptake.[7][8][10]Solution: Investigate the activation of key metabolic signaling pathways, such as AMPK and Akt, using Western blotting to detect phosphorylated forms of these proteins.
Assay Artifact: The glucose uptake assay itself may be prone to artifacts.Solution: Ensure proper controls are in place, such as using a non-radiolabeled glucose analog (e.g., 2-deoxyglucose) in excess to compete for uptake.[14][15] Validate your findings with a different type of glucose uptake assay if possible (e.g., fluorescent vs. radioactive).

Signaling Pathway to Investigate

Sergliflozin Sergliflozin AMPK AMPK Sergliflozin->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK GLUTs Glucose Transporters (e.g., GLUT1, GLUT4) pAMPK->GLUTs translocation to membrane Glucose_Uptake Glucose Uptake GLUTs->Glucose_Uptake

Caption: Potential off-target activation of AMPK by sergliflozin.

Issue 3: Unexpected Changes in Cellular Signaling Pathways

Your Western blot analysis reveals changes in signaling pathways that are not directly related to SGLT2 inhibition after treating cells with sergliflozin.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
AMPK Activation: As mentioned, some SGLT2 inhibitors can activate AMPK, a central regulator of cellular energy homeostasis.[7][8][10][16] This can lead to downstream effects on various signaling pathways.Solution: Perform a time-course and dose-response experiment to assess the phosphorylation of AMPK (Thr172) and its downstream targets like ACC (Acetyl-CoA Carboxylase) via Western blot.
Inhibition of Na+/H+ Exchangers (NHE): Some studies suggest that SGLT2 inhibitors might inhibit NHEs, which could alter intracellular pH and ion balance, thereby impacting various signaling cascades.[5][6][9]Solution: If your research involves pathways sensitive to ion concentrations or pH, consider measuring intracellular pH using fluorescent indicators.
Activation of SIRT1 Pathway: There is emerging evidence that some SGLT2 inhibitors may activate the SIRT1/AMPK pathway, which is involved in cellular stress resistance and metabolism.[17]Solution: Investigate the expression and activity of SIRT1 and its downstream targets using Western blotting or activity assays.

Experimental Workflow for Investigating Off-Target Signaling

start Unexpected Signaling Changes wb_ampk Western Blot for p-AMPK, p-ACC start->wb_ampk wb_sirt1 Western Blot for SIRT1 start->wb_sirt1 ph_assay Measure Intracellular pH start->ph_assay pathway_analysis Pathway Analysis of Downstream Targets wb_ampk->pathway_analysis wb_sirt1->pathway_analysis

Caption: Workflow for investigating off-target signaling effects.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures to assess cell viability.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of sergliflozin and appropriate vehicle controls for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2-Deoxy-D-[³H]-glucose Uptake Assay

This protocol outlines a common method for measuring glucose uptake.[14][20]

  • Cell Culture and Starvation: Culture cells to confluency in 12-well plates. Serum starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.[20]

  • Treatment: Treat the cells with sergliflozin at the desired concentration for the appropriate time. Include positive (e.g., insulin) and negative controls.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose and unlabeled 2-deoxy-D-glucose. Incubate for a short period (e.g., 5-10 minutes).

  • Washing: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Normalization: Normalize the counts to the total protein content of each well, determined by a protein assay (e.g., BCA assay).

Western Blotting for Signaling Pathway Analysis

This is a general protocol for analyzing protein expression and phosphorylation.[21][22][23][24][25]

  • Cell Lysis: After treatment with sergliflozin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-AMPK, total AMPK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

References

Technical Support Center: Minimizing Variability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your protocols and minimize variability in your animal studies, ensuring more robust and reproducible results.

Troubleshooting Guides

Issue: High variability in behavioral test results.

Possible Cause & Solution

Possible Cause Troubleshooting Steps Recommended Protocol
Handling-Induced Stress Animals may be anxious due to improper handling. Stress can significantly alter behavioral responses.[1][2][3]Implement a handling habituation protocol for at least one week prior to the experiment.[4] Use non-aversive handling techniques such as tunnel handling or cupping instead of tail-picking.[1][2][3]
Environmental Instability Inconsistent lighting, temperature, or sudden noises can be significant sources of stress and variability.[4][5]Maintain and record stable environmental conditions (temperature, humidity, light cycle).[4] Use soundproofing solutions to minimize external noise.[4]
Lack of Acclimation Transferring animals to a novel experimental environment immediately before testing can induce stress.Allow for an acclimation period of at least 30 minutes in a quiet holding area before starting the experiment.[4]
Experimenter Variability Inconsistencies in how different experimenters handle animals or conduct the tests.Standardize all experimental procedures and ensure all personnel are thoroughly trained.[6] Consider automating procedures where possible to reduce human-induced variability.[7]
Circadian Rhythm Disruption The timing of experiments can influence behavior, especially if it disrupts the animal's natural light-dark cycle.[4]Conduct experiments at the same time each day to maintain consistency.[4]
Issue: Inconsistent physiological measurements (e.g., blood pressure, corticosterone levels).

Possible Cause & Solution

Possible Cause Troubleshooting Steps Recommended Protocol
Stress from Restraint/Handling The method of restraint and handling during sample collection can cause acute stress, leading to altered physiological readings.[2]Habituate animals to the restraint procedure before the actual experiment.[2] Use the least stressful handling method possible (e.g., tunnel handling for mice).[2][8]
Genetic Heterogeneity If using an outbred stock, genetic differences between animals can be a major source of variation.[9][10]Consider using an isogenic strain if the research question allows for it to reduce genetic variability.[11]
Microbiome Differences The gut microbiota can influence a wide range of physiological parameters.[12][13]Source animals from the same vendor and house them under consistent conditions to minimize microbiome variation. Consider normalizing the microbiota through co-housing or fecal transplantation if necessary for the study.
Underlying Health Status Subclinical infections can introduce significant variability.Use specific pathogen-free (SPF) animals to minimize the impact of infectious agents.[6]
Environmental Factors Variations in housing temperature can impact metabolic and physiological readouts.[1]Ensure strict control over environmental parameters like temperature and humidity.[4]

Frequently Asked Questions (FAQs)

Q1: How can I reduce the number of animals used in my studies while maintaining statistical power?

A1: To reduce animal numbers without compromising the validity of your results, you should focus on minimizing experimental variability.[14] This can be achieved through:

  • Pilot Studies: Conduct small-scale pilot studies to get an estimate of the variability of your measurements. This will help in performing an accurate power analysis to determine the minimum number of animals required.[14]

  • Appropriate Experimental Design: Use powerful experimental designs such as randomized block designs, where animals are grouped into blocks with similar characteristics (e.g., litter, initial body weight) to account for known sources of variation.[15][16]

  • Use of Covariates: Statistically control for continuous variables (covariates) that are known to be related to the outcome variable.[15]

  • Repeated Measures Design: Where appropriate, use a repeated measures or crossover design where each animal can serve as its own control. This significantly reduces inter-individual variability.[12][17]

Q2: What is the best way to handle mice to minimize stress?

A2: The traditional method of picking up mice by the tail is known to be aversive and stressful.[1][2] More refined, less stressful methods are recommended:

  • Tunnel Handling: Guide the mouse into a clear polycarbonate tunnel to lift and transport it. This method has been shown to reduce anxiety-like behaviors.[2][8]

  • Cupping: Use cupped hands to scoop the mouse up. This method also reduces stress and can increase the animal's willingness to interact with the handler.[1][3]

  • Habituation: Regardless of the method, daily handling for a short period for at least a week before the experiment will habituate the animal to the experimenter and reduce anxiety.[2][4]

Q3: Should I standardize my animal population and environment as much as possible?

A3: While strict standardization of genetics (using inbred strains) and environment can reduce variability within a single experiment, it may lead to results that are not easily reproducible under slightly different conditions (the "standardization fallacy").[7][18] A newer concept, "heterogenization," suggests deliberately introducing biological variation (e.g., using multiple strains or housing conditions) into the experimental design.[18][19] This can increase the generalizability and reproducibility of the findings, although it may require a larger sample size in the initial experiment. The best approach depends on the research question.

Q4: How does the gut microbiome contribute to variability and how can I control for it?

A4: The gut microbiome influences numerous physiological and behavioral phenotypes and can be a significant source of experimental variability.[13][20] Factors that can alter the microbiome include diet, genetics, vendor source, and housing conditions.[13] To control for this:

  • Source animals from the same vendor and batch.

  • Maintain a consistent diet and housing environment.

  • Consider a "washout" period with a standardized diet before the experiment begins.[12]

  • For some studies, it may be necessary to normalize the gut microbiota of the study animals.

Experimental Protocols & Visualizations

Protocol: Mouse Handling Habituation (3-Day Technique)

This protocol is adapted from a method designed to minimize stress during human-animal interaction.[2][8]

  • Day 1:

    • Place your hand in the cage, palm up, and remain still for approximately 30 seconds to allow the mouse to habituate to your presence.[8]

    • Attempt to gently scoop the mouse into the palm of your hand. If the mouse is hesitant, you can gently guide it into a corner and cup it with both hands.[8]

    • If unsuccessful after three attempts, gently lift the mouse by the base of its tail and place it on your forearm.[8]

    • Allow the mouse to explore your hand and forearm for about 1 minute before returning it to its cage.

  • Day 2 & 3:

    • Repeat the process from Day 1. You should observe that the mouse becomes progressively easier to handle.

Diagrams

experimental_workflow cluster_planning Phase 1: Planning & Design cluster_preparation Phase 2: Preparation cluster_execution Phase 3: Execution cluster_analysis Phase 4: Analysis & Reporting P1 Define Research Question P2 Power Analysis & Sample Size Calculation P1->P2 P3 Select Animal Model (e.g., strain, sex, age) P2->P3 P4 Experimental Design (Randomization, Blocking) P3->P4 A1 Animal Acclimation (min. 1 week) P4->A1 Implement Protocol A2 Handling Habituation (min. 3 days) A1->A2 E1 Pre-Experiment Holding (min. 30 mins) A2->E1 E2 Administer Treatments (Standardized Procedure) E1->E2 E3 Data Collection (Blinded Assessment) E2->E3 D1 Statistical Analysis (e.g., ANOVA, ANCOVA) E3->D1 D2 Interpret Results D1->D2 D3 Report Findings (ARRIVE Guidelines) D2->D3

Caption: Workflow for a well-controlled animal experiment.

troubleshooting_variability Start High Experimental Variability Detected Q1 Is handling protocol standardized and non-aversive? Start->Q1 S1 Implement handling habituation & non-aversive techniques. Q1->S1 No Q2 Are environmental conditions stable and monitored? Q1->Q2 Yes S1->Q2 S2 Stabilize and record environmental parameters. Q2->S2 No Q3 Is experimental design robust? (Randomization, Blocking) Q2->Q3 Yes S2->Q3 S3 Refine experimental design and statistical analysis plan. Q3->S3 No End Re-run Experiment with Refined Protocol Q3->End Yes S3->End

Caption: Decision tree for troubleshooting sources of variability.

stress_pathway Stressor Stressor (e.g., Improper Handling, Noise) Hypothalamus Hypothalamus Stressor->Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Adrenal Adrenal Gland Pituitary->Adrenal ACTH Corticosterone Corticosterone Release (Glucocorticoid) Adrenal->Corticosterone Response Physiological & Behavioral Changes (Increased Variability) Corticosterone->Response

Caption: Simplified HPA axis stress response pathway.

References

Stability testing of Sergliflozin Etabonate under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a notable lack of publicly available, specific stability testing data and validated analytical methods for Sergliflozin Etabonate. This is likely due to the discontinuation of its development after Phase II clinical trials. Therefore, this technical support center provides a generalized guide based on the known chemical properties of this compound, fundamental principles of stability testing outlined in the International Council for Harmonisation (ICH) guidelines, and data from analogous SGLT2 inhibitors, such as Remogliflozin Etabonate. Researchers should use this information as a starting point and adapt it based on their own experimental findings.

Troubleshooting Guides

This section provides solutions to common issues encountered during the stability testing of compounds like this compound.

Issue 1: High Variability in Assay Results for this compound

Potential Cause Troubleshooting Step
Incomplete Sample Dissolution Ensure the sample is fully dissolved in the diluent. Use of sonication or vortexing may be necessary. Verify the solubility of this compound in the chosen diluent.
Sample Adsorption to Container Use silanized glassware or low-adsorption vials.
Inconsistent Sample Preparation Ensure precise and consistent volumetric dilutions. Use calibrated pipettes and volumetric flasks.
HPLC System Issues Check for leaks in the HPLC system. Ensure the pump is delivering a consistent flow rate and mobile phase composition.[1]
Column Degradation Evaluate the performance of the analytical column (peak shape, efficiency). If performance is poor, replace the column.

Issue 2: Unexpected Peaks Observed in the Chromatogram During Stability Studies

Potential Cause Troubleshooting Step
Contamination Check the purity of the mobile phase, diluent, and blank samples. Ensure glassware is scrupulously clean.[2]
Degradation Products This is expected in stability studies. The peaks should be investigated to determine if they are related to the drug substance. Perform peak purity analysis to ensure the main peak is not co-eluting with a degradant.
Excipient Interference (for drug product) Analyze a placebo sample (formulation without the active ingredient) to identify peaks originating from excipients.
"Ghost" Peaks These can arise from the previous injection or from impurities in the mobile phase.[1] Implement a sufficient column wash after each run.

Issue 3: Difficulty in Achieving Sufficient Degradation in Forced Degradation Studies

Potential Cause Troubleshooting Step
Stress Conditions are too Mild Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[3]
High Intrinsic Stability of the Molecule While this compound is expected to be labile to hydrolysis, it might be stable under other conditions. If no degradation is observed under aggressive conditions, this should be documented.[3]
Inappropriate Stressor Ensure the chosen stress conditions are relevant to the potential degradation pathways of the molecule. For an O-glycoside, hydrolysis is a key pathway to investigate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound, an O-glycoside prodrug, is most susceptible to hydrolysis. This can occur under acidic or basic conditions, leading to the cleavage of the glycosidic bond and the etabonate ester group. The active drug, sergliflozin, would be a likely degradation product.[4][5][6] Oxidative and photolytic degradation pathways should also be investigated as per ICH guidelines.[7][8]

Q2: What are the recommended storage conditions for this compound?

A2: Specific storage conditions should be determined through long-term stability studies. As a general starting point, based on ICH guidelines, long-term stability testing is often conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9][10] Given its susceptibility to hydrolysis, protection from high humidity is advisable.

Q3: How should a stability-indicating analytical method for this compound be developed?

A3: A stability-indicating method must be able to separate the intact drug from its degradation products. Reversed-phase HPLC with UV detection is a common technique. Method development should involve:

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient profile should be optimized to achieve good separation.

  • Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the parent drug and potential degradation products.

  • Forced Degradation: The method must be validated by analyzing samples from forced degradation studies to demonstrate specificity.[11][12]

Q4: What are the key parameters to evaluate during a stability study of this compound?

A4: The following parameters should be monitored over the course of the stability study:

  • Assay: To determine the amount of intact this compound remaining.

  • Appearance: Any change in color or physical state.

  • Degradation Products/Impurities: To identify and quantify any new impurities that form over time.

  • Water Content: Especially if the substance is sensitive to hydrolysis.

  • Dissolution (for drug product): To ensure the release characteristics of the drug product are maintained.

Experimental Protocols

The following are generalized protocols for key stability experiments, which should be adapted for this compound.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize the solution before analysis. Due to the lability of the etabonate ester, milder conditions may be required.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80°C) for a specified time.

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][7] A control sample should be protected from light.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Calculate the mass balance to ensure all components are accounted for.

Protocol 2: Long-Term and Accelerated Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions and to establish a re-test period.

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Container Closure System: Store the samples in containers that are representative of the proposed packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[9][10]

  • Testing Frequency:

    • Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Typically 0, 3, and 6 months.[8]

  • Analytical Tests: At each time point, test the samples for assay, appearance, degradation products, and other relevant parameters.

  • Data Evaluation: Analyze the data for trends and determine if any significant changes have occurred over time.

Data Presentation

The following tables are templates for presenting stability data.

Table 1: Summary of Forced Degradation Results for this compound (Example)

Stress ConditionDurationAssay (% Remaining)Major Degradant 1 (% Area)Major Degradant 2 (% Area)Total Impurities (% Area)Mass Balance (%)
0.1 M HCl24 hours at 60°C85.28.14.514.8100.0
0.1 M NaOH8 hours at 40°C79.812.35.720.2100.0
3% H₂O₂24 hours at RT95.12.5Not Detected4.9100.0
Heat7 days at 80°C98.70.8Not Detected1.3100.0
Photolytic1.2 mil lux hrs99.20.5Not Detected0.8100.0

Table 2: Long-Term Stability Data for this compound at 25°C/60%RH (Template)

Time (Months)Assay (%)AppearanceDegradant X (%)Total Impurities (%)Water Content (%)
0100.1White Powder<0.050.150.2
399.8White Powder0.060.200.2
699.5White Powder0.080.250.3
999.2White Powder0.100.300.3
1298.9White Powder0.120.350.3

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation DS Drug Substance (this compound) Solution Prepare Stock Solution (e.g., 1 mg/mL) DS->Solution Thermal Thermal (e.g., 80°C, solid) DS->Thermal Photo Photolytic (ICH Q1B) DS->Photo Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Control Unstressed Control Solution->Control HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Degradants & Assay HPLC->Quantify Control->HPLC MassBalance Calculate Mass Balance Quantify->MassBalance

Caption: Workflow for a forced degradation study of this compound.

Stability_Study_Logic Start Start Stability Study (Long-Term & Accelerated) Accelerated Place samples at Accelerated Conditions (40°C/75%RH) Start->Accelerated LongTerm Place samples at Long-Term Conditions (25°C/60%RH) Start->LongTerm Test Test at specified time points (0, 3, 6 mo) Accelerated->Test ContinueLT Continue Long-Term Testing LongTerm->ContinueLT SignificantChange Significant Change Observed? Test->SignificantChange Intermediate Initiate Intermediate Condition Study (30°C/65%RH) SignificantChange->Intermediate Yes SignificantChange->ContinueLT No Intermediate->ContinueLT Evaluate Evaluate Data & Propose Re-test Period ContinueLT->Evaluate

Caption: Decision logic for stability testing based on ICH guidelines.

References

Technical Support Center: Large-Scale Synthesis of Sergliflozin Etabonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Sergliflozin Etabonate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: Low yield or incomplete reaction during the O-glycosylation step.

Possible Causes:

  • Insufficient activation of the glycosyl donor: The leaving group on the anomeric carbon of the glucose donor may not be sufficiently activated.

  • Steric hindrance: The phenolic acceptor's hydroxyl group may be sterically hindered, impeding the approach of the glycosyl donor.

  • Moisture in the reaction: Water can compete with the phenolic acceptor, leading to hydrolysis of the glycosyl donor.

  • Inappropriate solvent or temperature: The reaction conditions may not be optimal for the specific glycosyl donor and acceptor pair.[1]

  • Decomposition of reagents: The glycosyl donor or the promoter may be unstable under the reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents, especially the glycosyl donor and promoter, are of high purity and anhydrous.

  • Optimize Promoter/Catalyst: If using a Lewis acid promoter, consider screening different acids or optimizing the stoichiometry. For other activation methods, ensure the conditions are optimal.

  • Control for Moisture: Conduct the reaction under strictly anhydrous conditions using dried solvents and glassware, and an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Adjustment: The effect of temperature on glycosylation can be complex. A systematic study of the reaction temperature may be necessary to find the optimal balance between reaction rate and side reactions.[1]

  • Choice of Glycosyl Donor: If feasible, consider alternative glycosyl donors with different leaving groups (e.g., trichloroacetimidates, glycosyl fluorides) that may offer different reactivity profiles.

Q2: Poor stereoselectivity (formation of α-anomer) in the O-glycosylation step.

Possible Causes:

  • Reaction mechanism: The reaction may be proceeding through an SN1-type mechanism, which can lead to a mixture of anomers.

  • Neighboring group participation: The protecting group at the C2 position of the glucose donor plays a crucial role in directing the stereochemistry. A non-participating group can lead to poor selectivity.

  • Reaction temperature: Higher reaction temperatures can favor the formation of the more thermodynamically stable anomer, which may not be the desired β-anomer.

Troubleshooting Steps:

  • Utilize a Participating Protecting Group: Employ a participating group (e.g., acetyl, benzoyl) at the C2 position of the glucose donor to favor the formation of the 1,2-trans-glycoside (β-anomer).

  • Optimize Solvent and Temperature: The choice of solvent can influence the stereochemical outcome. Non-polar solvents often favor SN2-type reactions, which can lead to higher stereoselectivity. Lowering the reaction temperature can also improve selectivity.

  • Promoter Selection: The nature of the promoter can influence the reaction mechanism. Some promoters may favor the formation of a specific anomer.

Q3: Formation of impurities during the synthesis.

Possible Causes:

  • Side reactions: Incomplete reactions or side reactions of starting materials and intermediates can lead to the formation of various impurities. For SGLT2 inhibitors, common impurities can arise from the degradation of the glycosidic bond or reactions involving protecting groups.[2]

  • Over-alkylation or acylation: During the introduction of the etabonate group, over-reaction can lead to di- or tri-substituted products.

  • Residual starting materials or reagents: Incomplete conversion or inefficient purification can leave residual starting materials or reagents in the final product.

Troubleshooting Steps:

  • Impurity Profiling: Utilize analytical techniques such as HPLC and LC-MS to identify and quantify the impurities.[3][4][5]

  • Optimize Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of specific impurities.

  • Purification Strategy: Develop a robust purification strategy, which may include crystallization, column chromatography, or recrystallization to effectively remove impurities. For large-scale synthesis, a chromatography-free approach is often preferred.[6]

  • Protecting Group Strategy: Re-evaluate the protecting group strategy to ensure stability throughout the synthesis and clean removal in the final step.

Q4: Difficulty in crystallization or obtaining the desired polymorphic form of the final product.

Possible Causes:

  • Presence of impurities: Even small amounts of impurities can inhibit crystallization or lead to the formation of an undesired polymorph.

  • Supersaturation level: The rate of crystallization and the resulting polymorphic form are highly dependent on the level of supersaturation.

  • Solvent system: The choice of solvent or solvent mixture is critical for controlling polymorphism.

  • Temperature and agitation: These parameters influence the nucleation and crystal growth kinetics.[7][8][9][10]

Troubleshooting Steps:

  • Ensure High Purity: The starting material for crystallization must be of high purity. Consider an additional purification step if necessary.

  • Screening of Solvents and Conditions: Conduct a systematic screening of different solvents, temperatures, cooling rates, and agitation speeds to identify the optimal conditions for obtaining the desired polymorph.

  • Seeding: Use seeds of the desired polymorph to control the crystallization process and ensure the formation of the correct crystal form.

  • Characterize Polymorphs: Utilize techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the different polymorphic forms.[11]

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters to control during the large-scale synthesis of this compound?

A: Based on the synthesis of analogous SGLT2 inhibitors, the critical process parameters (CPPs) likely include:

  • Temperature: For both the O-glycosylation and deprotection steps, as it affects reaction rate, selectivity, and impurity formation.[12][13]

  • Control of Moisture: Crucial for the O-glycosylation step to prevent hydrolysis of the activated glycosyl donor.

  • Reagent Stoichiometry: Precise control over the amounts of reactants and catalysts is essential for maximizing yield and minimizing side products.

  • pH: Important during work-up and isolation steps to ensure the stability of the product and intermediates.

  • Crystallization Conditions: Solvent composition, temperature profile, and agitation rate are critical for controlling the crystal form and purity of the final API.[7][8][9][10]

Q: What are the expected impurities in the synthesis of this compound?

A: While specific impurity data for this compound is not publicly available, based on its structure and general synthetic routes for gliflozins, potential impurities could include:

  • Anomeric impurities (α-glycoside): Formed during the glycosylation step.

  • Incompletely deprotected intermediates: If protecting groups are not fully removed.

  • Degradation products: Resulting from the hydrolysis of the glycosidic bond or the etabonate group.

  • Process-related impurities: Arising from side reactions of starting materials or reagents, such as byproducts from the formation of the diarylmethane core.[2]

  • Residual solvents: Solvents used in the final crystallization step.

Q: What analytical methods are recommended for in-process control and final product analysis?

A: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, determining purity, and quantifying impurities. Reverse-phase HPLC with UV detection is commonly used for gliflozins.[3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and key intermediates.

  • X-ray Powder Diffraction (XRPD): To identify and control the polymorphic form of the final API.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties and solvent/water content of the API.

Quantitative Data Summary

Specific quantitative data for the large-scale synthesis of this compound is proprietary and not available in the public domain. The following table provides a general overview of typical yield and purity targets for multi-step pharmaceutical syntheses.

StepTypical Yield Range (%)Typical Purity Target (%)Key Parameters to Monitor
Aglycone Synthesis 70-90>98Temperature, reaction time, catalyst loading
O-Glycosylation 60-85>95 (diastereomeric ratio)Anhydrous conditions, temperature, promoter stoichiometry
Deprotection 85-95>99Reaction completeness, temperature
Etabonate Formation 75-90>99Stoichiometry, temperature, reaction time
Final Crystallization 80-95>99.5Solvent ratio, cooling rate, seeding, agitation

Experimental Protocols

Detailed experimental protocols for the large-scale synthesis of this compound are proprietary. The following is a generalized, representative protocol for a key O-glycosylation step based on common methodologies for similar compounds.

Representative Protocol for O-Glycosylation of a Phenolic Aglycone

  • Preparation: Under an inert atmosphere (N2 or Ar), a solution of the phenolic aglycone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or a mixture thereof) is prepared in a clean, dry reactor.

  • Addition of Glycosyl Donor: The protected glycosyl donor (e.g., a glycosyl trichloroacetimidate or glycosyl bromide, 1.1-1.5 eq) is added to the reactor.

  • Cooling: The reaction mixture is cooled to the desired temperature (typically between -20 °C and 0 °C).

  • Promoter Addition: A solution of the promoter (e.g., a Lewis acid such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate, 0.1-1.2 eq) in the anhydrous solvent is added dropwise over a period of 30-60 minutes, maintaining the internal temperature.

  • Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC) until the consumption of the limiting reagent is complete (typically 1-4 hours).

  • Quenching: The reaction is quenched by the addition of a suitable reagent (e.g., a saturated solution of sodium bicarbonate or a tertiary amine).

  • Work-up: The mixture is allowed to warm to room temperature, and the organic layer is washed sequentially with water and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by a suitable method, such as crystallization or chromatography, to afford the desired O-glycoside.

Visualizations

experimental_workflow cluster_synthesis Synthetic Steps cluster_purification Purification & Isolation cluster_qc Quality Control aglycone Aglycone Synthesis glycosylation O-Glycosylation aglycone->glycosylation deprotection Deprotection glycosylation->deprotection in_process In-Process Controls (HPLC, LC-MS) glycosylation->in_process etabonate Etabonate Formation deprotection->etabonate deprotection->in_process crystallization Crystallization etabonate->crystallization drying Drying crystallization->drying final_api Final API Testing (HPLC, XRPD, DSC) drying->final_api

Caption: High-level workflow for the synthesis and quality control of this compound.

troubleshooting_logic start Low Yield in O-Glycosylation q1 Anhydrous Conditions? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Reagent Quality Verified? yes1->q2 action1 action1 no1->action1 Implement strict anhydrous protocol yes2 Yes q2->yes2 no2 No q2->no2 q3 Optimal Temperature? yes2->q3 action2 action2 no2->action2 Verify purity of donor and promoter yes3 Yes q3->yes3 no3 No q3->no3 end_node Consider alternative glycosyl donor or promoter yes3->end_node action3 action3 no3->action3 Screen temperature range

Caption: Decision-making flowchart for troubleshooting low yield in the O-glycosylation step.

References

Technical Support Center: Mitigating Side Effects of SGLT2 Inhibitors in Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the side effects of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors in animal research models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

I. Dehydration and Volume Depletion

A common side effect of SGLT2 inhibitors is osmotic diuresis, leading to dehydration and volume depletion. This can confound experimental results and impact animal welfare.

Frequently Asked Questions (FAQs)

Q1: Why do SGLT2 inhibitors cause dehydration in animal models?

A1: SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine (glucosuria). This excess glucose in the renal tubules creates an osmotic gradient, drawing more water into the urine and causing osmotic diuresis. This increased urine output can lead to dehydration and a reduction in body fluid volume if fluid intake is not sufficiently increased to compensate. In some rodent models, SGLT2 inhibitors have been shown to induce a sustained diuretic and natriuretic effect.[1][2]

Q2: What are the common signs of dehydration in rodents?

A2: Common signs of dehydration in rodents include reduced skin turgor (skin tenting when gently pinched), sunken eyes, lethargy, decreased urine output (dry bedding), and weight loss of more than 10% over a short period.[3] Dehydrated animals may also reduce their food intake.[3]

Q3: How can I monitor the hydration status of my animals?

A3: Regular monitoring is crucial. This can include daily body weight measurements, visual assessment for the signs mentioned above, and monitoring water consumption. For more precise measurements, urine specific gravity can be assessed. A significant increase in urine specific gravity can indicate dehydration.[3]

Troubleshooting Guide

Q: My mice on an SGLT2 inhibitor are showing signs of dehydration despite having free access to water. What should I do?

A: While free access to water is standard, some animals may not adequately increase their intake to compensate for the diuretic effect. Here are some steps to take:

  • Quantify Water Intake: Measure daily water consumption to confirm if it has increased since the initiation of SGLT2 inhibitor treatment.

  • Provide Supplemental Hydration: If natural water intake is insufficient, provide supplemental hydration. This can be in the form of a hydrogel pack in the cage or through subcutaneous fluid administration.

  • Adjust Dosing: If dehydration persists and is severe, consider if the dose of the SGLT2 inhibitor can be adjusted in your experimental design.

Detailed Experimental Protocol: Subcutaneous Fluid Administration for Mild to Moderate Dehydration in Mice

This protocol describes how to provide supplemental hydration to a mouse exhibiting signs of mild to moderate (5-10%) dehydration.

Materials:

  • Sterile isotonic saline (0.9% NaCl) or Lactated Ringer's solution (LRS), warmed to body temperature (37°C).

  • Sterile syringes (1-3 mL).

  • Sterile needles (25-27 gauge).

  • Alcohol swabs.

  • A clean work surface.

Procedure:

  • Calculate Fluid Volume: The volume to be replaced is calculated as: Body weight (in grams) x % dehydration (as a decimal). For a 25g mouse with 5% dehydration, the volume is 25g x 0.05 = 1.25 mL.

  • Prepare the Injection: Warm the sterile fluid to body temperature. Draw the calculated volume into a sterile syringe using a sterile needle.

  • Restrain the Animal: Gently but firmly restrain the mouse, for example, by scruffing the skin over the neck and shoulders.

  • Administer the Fluid:

    • Wipe the injection site with an alcohol swab and allow it to dry.

    • Lift the skin over the back to create a "tent."

    • Insert the needle at the base of the tent, parallel to the spine.

    • Gently aspirate to ensure the needle is not in a blood vessel (you should see negative pressure).

    • Slowly inject the fluid. You will see a small lump form under the skin, which will be absorbed.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress. The fluid should be absorbed within a few hours.

Quantitative Data Summary: Effects of SGLT2 Inhibition on Fluid Balance in Rodents
ParameterAnimal ModelSGLT2 InhibitorDosageObservationReference
Urine VolumeNondiabetic Sprague-Dawley ratsIpragliflozin0.01% in diet for 8 weeksIncreased urine volume and fluid intake.[1]
Fluid BalanceNondiabetic Sprague-Dawley ratsIpragliflozin + Pair Feeding/Drinking100 mg/kg diet for 7 daysInduced a negative fluid balance and decreased body fluid volume.[4]
Water IntakeC57Bl/6 miceEmpagliflozinSupplemented in diet for 10 weeksSignificantly increased water intake.[5]

Experimental Workflow: Managing Dehydration

Dehydration_Management Start Initiate SGLT2i Treatment Monitor Daily Monitoring: - Body Weight - Water Intake - Clinical Signs Start->Monitor Dehydration Signs of Dehydration? Monitor->Dehydration Supplement Provide Supplemental Hydration (e.g., SC fluids) Dehydration->Supplement Yes Continue Continue Experiment Dehydration->Continue No Reassess Reassess Hydration Status Supplement->Reassess Reassess->Dehydration

Caption: Workflow for monitoring and managing dehydration in animal models treated with SGLT2 inhibitors.

II. Genitourinary Tract Infections

The glucosuria induced by SGLT2 inhibitors can create a favorable environment for the growth of microorganisms in the urinary tract, potentially increasing the risk of infections.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind SGLT2 inhibitor-associated genitourinary infections?

A1: The increased glucose in the urine (glucosuria) provides a rich nutrient source for bacteria and fungi, which can promote their growth and colonization in the urinary tract.[6][7][8][9] This is particularly relevant for female animals due to their shorter urethra.

Q2: Are certain animal models more susceptible to these infections?

A2: Yes, female mice are generally more susceptible to urinary tract infections than males.[10] Studies have shown that in female mice treated with SGLT2 inhibitors, there can be an increased number of colony-forming units (CFUs) of Candida albicans in the kidneys.[8][9]

Q3: How can I prevent urinary tract infections in my animal models?

A3: Maintaining excellent animal husbandry and hygiene is paramount. This includes regular cage changes, ensuring a clean water supply, and minimizing stress on the animals. For studies involving female mice, it's crucial to be vigilant for any signs of infection.

Troubleshooting Guide

Q: I am observing an increased incidence of UTIs in my female mice treated with an SGLT2 inhibitor. What steps can I take to mitigate this?

A: An increased incidence of UTIs can be a significant confounding factor. Consider the following actions:

  • Confirm the Diagnosis: If you suspect a UTI, you can collect a urine sample for culture to identify the causative organism.

  • Enhance Hygiene Protocols: Increase the frequency of cage changes and ensure the cage environment is kept as clean and dry as possible.

  • Consider Prophylactic Measures: While not standard, for long-term studies where UTIs are a persistent problem, you could consult with a veterinarian about the possibility of prophylactic measures, although this would need to be carefully considered for its potential impact on your experimental outcomes.

Detailed Experimental Protocol: Proactive Hygiene and Monitoring for UTI Prevention in Female Mice

This protocol outlines enhanced hygiene and monitoring practices to minimize the risk of UTIs in female mice during SGLT2 inhibitor studies.

Materials:

  • Clean caging with fresh bedding.

  • Sterile water bottles and fresh water.

  • Personal protective equipment (gloves, lab coat).

  • Urine collection apparatus (e.g., metabolic cages or gentle bladder palpation).

  • Urine test strips (optional, for monitoring glucosuria and leukocytes).

Procedure:

  • Acclimation Period: Before starting the experiment, ensure mice are properly acclimated to their housing to minimize stress.

  • Baseline Health Check: Perform a health check before administering the first dose of the SGLT2 inhibitor.

  • Enhanced Husbandry:

    • Change cages at least twice a week, or more frequently if bedding becomes wet.

    • Ensure fresh, sterile water is always available. Clean water bottles and sipper tubes thoroughly at each change.

  • Daily Monitoring:

    • Visually inspect each animal daily for signs of illness, such as lethargy, ruffled fur, or a hunched posture.

    • Pay close attention to the perineal area for any signs of inflammation or discharge.

  • Urine Monitoring (Optional but Recommended):

    • Periodically (e.g., weekly), collect urine samples.

    • You can use urine test strips to monitor for the presence of leukocytes, which can be an indicator of inflammation.

  • Record Keeping: Meticulously record all observations, including any signs of illness and the results of any urine tests.

Quantitative Data Summary: SGLT2 Inhibitors and Urinary Tract Infections in Animal Models
SGLT2 InhibitorAnimal ModelDosageObservationReference
DapagliflozinFemale Mice10 mg/kg for 3 or 7 daysIncreased number of C. albicans CFU in the kidney.[8][9]
CanagliflozinFemale Mice10 mg/kg for 3 daysSignificantly increased C. albicans CFU in the kidney.[8][9]
TofogliflozinFemale Mice10 mg/kg for 3 daysDid not significantly increase C. albicans CFU in the kidney.[8][9]
DapagliflozinFemale non-diabetic C57BL/6J and C3H/HeOuJ mice1 mg/kg or 10 mg/kg for 7 daysDid not consistently influence UPEC susceptibility.[11][12][13]

Signaling Pathway: Glucosuria and Increased UTI Risk

UTI_Pathway SGLT2i SGLT2 Inhibitor SGLT2 SGLT2 in Proximal Tubule SGLT2i->SGLT2 Inhibits Glucose_Reabsorption Decreased Glucose Reabsorption SGLT2->Glucose_Reabsorption Leads to Glucosuria Increased Urinary Glucose (Glucosuria) Glucose_Reabsorption->Glucosuria Bacterial_Growth Favorable Environment for Bacterial/Fungal Growth Glucosuria->Bacterial_Growth UTI Increased Risk of Urinary Tract Infection Bacterial_Growth->UTI

Caption: Mechanism of increased urinary tract infection risk with SGLT2 inhibitors.

III. Euglycemic Diabetic Ketoacidosis (eDKA)

A serious but less common side effect, eDKA is characterized by ketoacidosis without the significant hyperglycemia typically seen in diabetic ketoacidosis.

Frequently Asked Questions (FAQs)

Q1: How do SGLT2 inhibitors contribute to eDKA in animal models?

A1: The mechanism is multifactorial. SGLT2 inhibitors lower blood glucose, which can lead to a decrease in insulin secretion and a relative increase in glucagon. This hormonal shift promotes lipolysis (the breakdown of fat) and ketogenesis (the production of ketones) in the liver.[13][14] Dehydration, another side effect, can exacerbate this by increasing counter-regulatory hormones that also promote ketogenesis.[5][11][15]

Q2: What are the precipitating factors for eDKA in animal studies?

A2: In animal models, eDKA is often precipitated by conditions that create a metabolic stress, such as dehydration, reduced carbohydrate intake, or insulinopenia (a lack of insulin).[5][11][15] For example, studies in rats have shown that the combination of insulinopenia and dehydration is a key trigger for euglycemic ketoacidosis in the presence of an SGLT2 inhibitor.[5]

Q3: How can I monitor for eDKA in my animals?

A3: Monitoring for eDKA requires looking beyond blood glucose levels. Key parameters to monitor include:

  • Blood Ketones: Direct measurement of beta-hydroxybutyrate (BHB) in the blood is the most accurate method.

  • Blood pH and Bicarbonate: To assess for metabolic acidosis.

  • Clinical Signs: Look for signs such as lethargy, rapid breathing, and a fruity odor on the breath.

Troubleshooting Guide

Q: An animal in my study has normal blood glucose but appears unwell and has high blood ketones. Could this be eDKA?

A: Yes, this is a classic presentation of euglycemic DKA. It is a medical emergency for the animal and requires immediate attention.

  • Confirm the Diagnosis: Measure blood ketones, blood gas (for pH and bicarbonate), and electrolytes.

  • Discontinue SGLT2 Inhibitor: Immediately stop the administration of the SGLT2 inhibitor.

  • Provide Supportive Care: This will likely involve fluid therapy to correct dehydration and electrolyte imbalances, and potentially insulin administration to suppress ketogenesis, under veterinary guidance.

Detailed Experimental Protocol: Dietary Management to Mitigate eDKA Risk in Diabetic Mice

This protocol provides guidance on dietary management to reduce the risk of eDKA in diabetic mouse models treated with SGLT2 inhibitors.

Materials:

  • Standard rodent chow.

  • A diet with a consistent and adequate carbohydrate content.

  • Food intake monitoring equipment (e.g., metabolic cages or manual measurement).

Procedure:

  • Diet Selection: Choose a diet with a known and consistent carbohydrate content. Avoid very low-carbohydrate or ketogenic diets, as these can increase the risk of ketosis.

  • Consistent Feeding Schedule: Maintain a consistent feeding schedule to avoid prolonged periods of fasting.

  • Monitor Food Intake:

    • Measure daily food intake, especially during the initial phase of SGLT2 inhibitor treatment.

    • If an animal's food intake decreases significantly, this is a red flag for potential metabolic complications.

  • Ensure Adequate Carbohydrate Intake:

    • For studies where caloric restriction is part of the design, ensure that the diet still provides a sufficient amount of carbohydrates to prevent excessive ketogenesis. A minimum of 100g of carbohydrates daily has been suggested as a preventative measure in humans, and a proportional amount should be considered for animal models.[14]

  • Educate Animal Care Staff: Ensure that all personnel involved in the study are aware of the importance of consistent feeding and monitoring for any changes in eating behavior.

Quantitative Data Summary: Incidence of Diabetic Ketoacidosis with SGLT2 Inhibitors
SGLT2 InhibitorPatient/Animal ModelComparatorIncidence Rate (per 1000 patient-years)Reference
SGLT2 inhibitors (class)Type 2 Diabetes PatientsNon-SGLT2i AHAs1.69[8][16]
Non-SGLT2i AHAsType 2 Diabetes PatientsSGLT2 inhibitors1.83[8][16]
SGLT2 inhibitors (class)Type 2 Diabetes Patients with prior insulin useNon-SGLT2i AHAs4.77[8]
DapagliflozinType 1 Diabetes PatientsPlaceboIncreased risk (dose-dependent)[17]

Signaling Pathway: SGLT2 Inhibitor-Induced Euglycemic Diabetic Ketoacidosis

eDKA_Pathway SGLT2i SGLT2 Inhibitor Glucosuria Glucosuria SGLT2i->Glucosuria Dehydration Dehydration SGLT2i->Dehydration Low_BG Lower Blood Glucose Glucosuria->Low_BG Low_Insulin Decreased Insulin Low_BG->Low_Insulin High_Glucagon Increased Glucagon Low_BG->High_Glucagon Lipolysis Increased Lipolysis Low_Insulin->Lipolysis Ketogenesis Increased Hepatic Ketogenesis High_Glucagon->Ketogenesis Lipolysis->Ketogenesis eDKA Euglycemic Diabetic Ketoacidosis Ketogenesis->eDKA Counter_Hormones Increased Counter-regulatory Hormones Dehydration->Counter_Hormones Counter_Hormones->Lipolysis Counter_Hormones->Ketogenesis

Caption: Pathophysiological pathway of euglycemic diabetic ketoacidosis induced by SGLT2 inhibitors.

IV. Bone Fracture Risk

Some studies have raised concerns about a potential increased risk of bone fractures with certain SGLT2 inhibitors, although the evidence is not entirely consistent across all agents and studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the increased bone fracture risk with some SGLT2 inhibitors?

A1: The exact mechanism is not fully understood, but several hypotheses exist. One theory is that SGLT2 inhibitors may affect mineral metabolism, potentially leading to changes in serum levels of phosphate, parathyroid hormone (PTH), and vitamin D, which could in turn impact bone health.[6][12][18] Weight loss associated with SGLT2 inhibitor use may also contribute to changes in bone mineral density.[7][18]

Q2: Is the risk of bone fracture a class effect of all SGLT2 inhibitors?

A2: The evidence is mixed. Some clinical trials with canagliflozin showed an increased risk of fractures, while studies with other SGLT2 inhibitors like empagliflozin and dapagliflozin have not consistently shown this effect.[19] This suggests the effect may not be uniform across the entire class of drugs.

Q3: How can I assess bone health in my animal models?

A3: Several methods can be used to assess bone health in rodents, including:

  • Dual-energy X-ray absorptiometry (DXA): To measure bone mineral density (BMD).

  • Micro-computed tomography (µCT): To analyze bone microarchitecture.

  • Biomechanical testing: To measure bone strength.

  • Serum biomarkers: To assess bone turnover (e.g., P1NP for formation and CTX-1 for resorption).

Troubleshooting Guide

Q: I am planning a long-term study with an SGLT2 inhibitor and am concerned about the potential effects on bone. What should I do?

A: For long-term studies, it is prudent to include bone health as a safety endpoint.

  • Establish a Baseline: Measure baseline bone parameters (e.g., BMD) before starting treatment.

  • Incorporate Bone Health Assessments: Include assessments of bone density, microarchitecture, and/or strength at various time points throughout your study.

  • Monitor Mineral Homeostasis: Periodically measure serum levels of calcium, phosphate, PTH, and vitamin D.

  • Consider a Control Group: A well-matched control group is essential to differentiate the effects of the SGLT2 inhibitor from other experimental variables.

Detailed Experimental Protocol: Assessment of Bone Mineral Density in Rats using DXA

This protocol provides a general outline for assessing bone mineral density (BMD) in rats using dual-energy X-ray absorptiometry (DXA).

Materials:

  • DXA scanner calibrated for small animals.

  • Anesthesia (e.g., isoflurane).

  • Animal positioning aids.

Procedure:

  • Animal Preparation: Anesthetize the rat according to your institution's approved protocol.

  • Positioning: Place the anesthetized rat on the scanning bed in a consistent and reproducible position (e.g., dorsal recumbency). Use positioning aids to ensure the limbs and spine are straight.

  • Scanning:

    • Perform a whole-body scan or scans of specific regions of interest (e.g., femur, lumbar spine).

    • Follow the manufacturer's instructions for the specific DXA scanner you are using.

  • Data Analysis:

    • Use the scanner's software to analyze the images and calculate BMD (in g/cm²).

    • Define consistent regions of interest for all animals to ensure comparability of the data.

  • Repeat Measurements: To track changes over time, repeat the DXA scans at predetermined intervals throughout the study, ensuring consistent positioning at each time point.

Quantitative Data Summary: Effects of SGLT2 Inhibitors on Bone Health in Animal and Clinical Studies
SGLT2 InhibitorModel/PopulationObservationReference
CanagliflozinAged UM-HET3 miceLong-term treatment compromised bone morphology and mineral composition.[20]
CanagliflozinPatients with Type 2 DiabetesDecreased total hip BMD over 104 weeks.[2][21]
CanagliflozinPatients with Type 2 DiabetesIncreased risk of bone fracture in the CANVAS trial.[1][22]
Dapagliflozin, EmpagliflozinPatients with Type 2 DiabetesDid not appear to affect the incidence of fracture.[19]

Signaling Pathway: Potential Mechanisms of SGLT2 Inhibitor Effects on Bone Metabolism

Bone_Metabolism_Pathway SGLT2i SGLT2 Inhibitor Phosphate_Reabsorption Increased Renal Phosphate Reabsorption SGLT2i->Phosphate_Reabsorption Weight_Loss Weight Loss SGLT2i->Weight_Loss Serum_Phosphate Increased Serum Phosphate Phosphate_Reabsorption->Serum_Phosphate FGF23 Increased FGF23 Serum_Phosphate->FGF23 VitaminD Decreased 1,25-dihydroxyvitamin D FGF23->VitaminD Calcium_Absorption Decreased Intestinal Calcium Absorption VitaminD->Calcium_Absorption PTH Increased PTH Calcium_Absorption->PTH Bone_Resorption Increased Bone Resorption PTH->Bone_Resorption Fracture_Risk Potential Increased Fracture Risk Bone_Resorption->Fracture_Risk Weight_Loss->Bone_Resorption

Caption: Potential signaling pathways involved in the effects of SGLT2 inhibitors on bone metabolism.

References

Validation & Comparative

A Comparative Analysis of the Selectivity Profiles of Sergliflozin and Canagliflozin for SGLT1 and SGLT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two sodium-glucose cotransporter (SGLT) inhibitors, sergliflozin and canagliflozin. The following sections detail their inhibitory potency against SGLT1 and SGLT2, the experimental methods used to determine these activities, and the distinct signaling pathways implicated in their mechanisms of action.

Quantitative Selectivity Profile

The inhibitory activities of sergliflozin (in its active form, sergliflozin-A) and canagliflozin against human SGLT1 and SGLT2 are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key indicators of a drug's potency. A lower value indicates a higher potency. The selectivity ratio is calculated to illustrate the preference of each compound for SGLT2 over SGLT1.

CompoundTargetIC50 (nM)Ki (nM)SGLT2/SGLT1 Selectivity Ratio (based on Ki)
Sergliflozin-A hSGLT1-1800[1]~295-fold
hSGLT2-6.1[1]
Canagliflozin hSGLT1663 ± 180[2]770.5[3]~193-fold
hSGLT24.2 ± 1.5[2]4.0[3]

Table 1: Comparative inhibitory activity of sergliflozin-A and canagliflozin against human SGLT1 and SGLT2. A higher selectivity ratio indicates a greater selectivity for SGLT2.

Experimental Protocols

The determination of the inhibitory activity of compounds like sergliflozin and canagliflozin on SGLT1 and SGLT2 is typically conducted through in vitro cellular assays. Below is a detailed methodology representative of the key experiments cited.

In Vitro SGLT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against human SGLT1 and SGLT2.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[4]

  • Radiolabeled Substrate: 14C-labeled α-methyl-D-glucopyranoside (14C-AMG), a non-metabolizable glucose analog.[4]

  • Test Compounds: Sergliflozin-A and canagliflozin dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) and sodium-free buffer (sodium replaced with choline or N-methyl-D-glucamine) to differentiate SGLT-mediated transport from passive diffusion.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Cell Culture: The stable hSGLT1 and hSGLT2 expressing cell lines are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Assay Preparation: Cells are seeded into multi-well plates and allowed to attach overnight.

  • Inhibitor Incubation: On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing buffer. The cells are then pre-incubated with varying concentrations of the test compound (sergliflozin-A or canagliflozin) for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Uptake: Following pre-incubation, a solution containing 14C-AMG is added to each well, and the uptake is allowed to proceed for a specific time (e.g., 1-2 hours).

  • Termination of Uptake: The uptake of 14C-AMG is stopped by rapidly washing the cells with ice-cold sodium-free buffer.

  • Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The radioactivity counts are normalized to the protein concentration in each well. The percentage of inhibition at each compound concentration is calculated relative to the control (no inhibitor). The IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, which also takes into account the concentration and Michaelis-Menten constant (Km) of the substrate.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Culture Culture of hSGLT1/hSGLT2 expressing cells Seed Seed cells into multi-well plates Culture->Seed PreIncubate Pre-incubate with test compound Seed->PreIncubate AddSubstrate Add 14C-AMG (radiolabeled substrate) PreIncubate->AddSubstrate Terminate Terminate uptake with cold buffer AddSubstrate->Terminate Lyse Lyse cells Terminate->Lyse Measure Measure radioactivity (Scintillation Counter) Lyse->Measure Calculate Calculate % inhibition Measure->Calculate Determine Determine IC50/Ki values Calculate->Determine

Experimental workflow for SGLT inhibition assay.

Signaling Pathways

The inhibition of SGLT1 and SGLT2 impacts distinct physiological processes and downstream signaling pathways. While both transporters are involved in glucose transport, their primary locations and functions differ, leading to different therapeutic effects and potential side effects upon inhibition.

SGLT2 Inhibition: Primarily expressed in the proximal tubules of the kidneys, SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate.[5] Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism has been shown to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are key regulators of cellular energy homeostasis.[6][7] The activation of these pathways can lead to a reduction in inflammatory responses, oxidative stress, and may contribute to the cardiovascular and renal protective effects observed with SGLT2 inhibitors.[6][8][9][10]

SGLT1 Inhibition: SGLT1 is predominantly found in the small intestine, where it plays a crucial role in the absorption of dietary glucose and galactose.[5] It is also present to a lesser extent in the kidneys and the heart. Inhibition of intestinal SGLT1 delays glucose absorption, which can be beneficial for postprandial glucose control. In cardiomyocytes, SGLT1 inhibition has been shown to reduce apoptosis and fibrosis through the modulation of stress-activated protein kinase pathways, such as JNK and p38 MAPK.[11][12][13] It can also attenuate oxidative stress by blocking the activation of NADPH oxidase 2 (NOX2).[11][12] Furthermore, SGLT1 inhibition may influence inflammatory responses by suppressing the NF-κB and NLRP3 inflammasome pathways.[11][12]

G cluster_sglt2 SGLT2 Inhibition (Kidney) cluster_sglt1 SGLT1 Inhibition (Intestine/Heart) SGLT2_Inhibitor Sergliflozin / Canagliflozin SGLT2 SGLT2 SGLT2_Inhibitor->SGLT2 Glucose_Reabsorption ↓ Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Glucosuria ↑ Urinary Glucose Excretion Glucose_Reabsorption->Glucosuria AMPK_SIRT1 ↑ AMPK / SIRT1 Activation Glucosuria->AMPK_SIRT1 Inflammation_OxidativeStress ↓ Inflammation & Oxidative Stress AMPK_SIRT1->Inflammation_OxidativeStress CardioRenal_Protection Cardiorenal Protection Inflammation_OxidativeStress->CardioRenal_Protection SGLT1_Inhibitor Canagliflozin (at higher doses) SGLT1 SGLT1 SGLT1_Inhibitor->SGLT1 Glucose_Absorption ↓ Intestinal Glucose Absorption JNK_p38 ↓ JNK / p38 MAPK Activation SGLT1_Inhibitor->JNK_p38 NOX2 ↓ NOX2 Activation SGLT1_Inhibitor->NOX2 NFkB_NLRP3 ↓ NF-κB / NLRP3 Inflammasome SGLT1_Inhibitor->NFkB_NLRP3 SGLT1->Glucose_Absorption mediates Apoptosis_Fibrosis ↓ Apoptosis & Fibrosis JNK_p38->Apoptosis_Fibrosis NOX2->Apoptosis_Fibrosis NFkB_NLRP3->Apoptosis_Fibrosis

Comparative signaling pathways of SGLT1 and SGLT2 inhibition.

References

Validating Antihyperglycemic Effects of Sergliflozin Etabonate in db/db Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antihyperglycemic effects of Sergliflozin Etabonate and other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors in the db/db mouse model of type 2 diabetes. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and detailed protocols to facilitate further research and validation. While direct experimental data on this compound in db/db mice is limited in publicly available literature, this guide draws comparisons with closely related and well-studied SGLT2 inhibitors to provide a predictive framework for its potential efficacy.

Mechanism of Action: SGLT2 Inhibition

This compound is a prodrug that is metabolized to its active form, sergliflozin. Sergliflozin is a selective inhibitor of SGLT2, a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, sergliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism of action is shared by other drugs in the SGLT2 inhibitor class, such as dapagliflozin, canagliflozin, empagliflozin, and ipragliflozin.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_inhibition Mechanism of this compound cluster_outcome Therapeutic Effect Glomerular Filtrate Glomerular Filtrate Tubular Lumen Tubular Lumen Glomerular Filtrate->Tubular Lumen Glucose Na+ Tubular Cell Apical Membrane Basolateral Membrane Tubular Lumen->Tubular Cell:f0 SGLT2 Bloodstream Bloodstream Tubular Cell:f1->Bloodstream GLUT2 Tubular Cell:f1->Bloodstream Na+/K+ ATPase This compound This compound Sergliflozin (Active) Sergliflozin (Active) This compound->Sergliflozin (Active) Metabolism SGLT2 SGLT2 Sergliflozin (Active)->SGLT2 Inhibits Reduced Glucose\nReabsorption Reduced Glucose Reabsorption Increased Urinary\nGlucose Excretion Increased Urinary Glucose Excretion Reduced Glucose\nReabsorption->Increased Urinary\nGlucose Excretion Lowered Blood\nGlucose Lowered Blood Glucose Increased Urinary\nGlucose Excretion->Lowered Blood\nGlucose

Figure 1: Mechanism of SGLT2 Inhibition by this compound.

Comparative Efficacy of SGLT2 Inhibitors in db/db Mice

The db/db mouse is a widely used model of genetic obesity, insulin resistance, and type 2 diabetes. The following tables summarize the reported antihyperglycemic effects of various SGLT2 inhibitors in this model. While specific data for this compound is pending, the data for Remogliflozin Etabonate, a structurally similar compound, and other SGLT2 inhibitors provide a strong indication of the expected outcomes.

Table 1: Effects of SGLT2 Inhibitors on Blood Glucose and HbA1c in db/db Mice

CompoundDoseTreatment DurationChange in Blood GlucoseChange in HbA1cReference
Remogliflozin Etabonate Not SpecifiedChronicReduced fasting plasma glucoseReduced[1][2]
Dapagliflozin 1.0 mg/kg/day8 weeksSignificantly ameliorated hyperglycemiaNot Reported[3]
Dapagliflozin 1.0 mg/kg/day8, 12, 16 weeksDramatic and consistent decreaseNot Reported[4]
Empagliflozin 10 mg/kg/day8 weeksImproved 2-hour fasting glucoseImproved[5]
Empagliflozin Not Specified10 weeksSustained decreaseNot Reported[6]
Ipragliflozin 10 mg/kg5 weeksReducedReduced[7]
Canagliflozin Not Specified8 weeksSignificantly decreased body weightNot Reported

Table 2: Effects of SGLT2 Inhibitors on Body Weight and other Metabolic Parameters in db/db Mice

CompoundDoseTreatment DurationChange in Body WeightOther Notable EffectsReference
Remogliflozin Etabonate Not SpecifiedChronicNot SpecifiedAmeliorated glucosuria[1]
Dapagliflozin 1.0 mg/kg/day8 weeksNot SpecifiedPrevented decrease in β-cell mass[3]
Dapagliflozin 1.0 mg/kg/day18, 22 weeksRestored weight loss at late stageNot Reported[4]
Empagliflozin 10 mg/kg/day8 weeksNot SpecifiedIncreased glucose disposal rates[5]
Ipragliflozin 10 mg/kg5 weeksNot SpecifiedReduced plasma non-esterified fatty acids and triglycerides[7]
Canagliflozin Not Specified8 weeksSignificantly decreasedAugmented cold-induced thermogenesis

Experimental Protocols

To validate the antihyperglycemic effects of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo assays in db/db mice.

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Acclimatization Acclimatization Baseline_Measurements Baseline Measurements (Body Weight, Blood Glucose, HbA1c) Acclimatization->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Vehicle_Group Vehicle_Group Randomization->Vehicle_Group Sergliflozin_Group This compound Group Randomization->Sergliflozin_Group Comparator_Group Comparator SGLT2i Group Randomization->Comparator_Group Daily_Dosing Daily_Dosing Vehicle_Group->Daily_Dosing Sergliflozin_Group->Daily_Dosing Comparator_Group->Daily_Dosing Weekly_Monitoring Weekly Monitoring (Body Weight, Food/Water Intake) Daily_Dosing->Weekly_Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Weekly_Monitoring->OGTT End of Study ITT Insulin Tolerance Test (ITT) OGTT->ITT Terminal_Collection Terminal Blood & Tissue Collection ITT->Terminal_Collection Biochemical_Analysis Biochemical Analysis (HbA1c, Insulin, Lipids) Terminal_Collection->Biochemical_Analysis

Figure 2: Experimental workflow for evaluating antihyperglycemic agents.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of mice to clear a glucose load from the bloodstream.

Protocol:

  • Fasting: Fast mice for 6-8 hours prior to the test, with free access to water.[8]

  • Baseline Blood Sample: Obtain a baseline blood sample (time 0) from the tail vein. Measure blood glucose using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight glucose solution (20% w/v in sterile saline) via oral gavage.[9]

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]

  • Glucose Measurement: Measure blood glucose levels for each time point.

  • Data Analysis: Plot blood glucose concentration against time and calculate the area under the curve (AUC) for each group.

Insulin Tolerance Test (ITT)

Objective: To evaluate insulin sensitivity by measuring the response to an exogenous insulin injection.

Protocol:

  • Fasting: Fast mice for 4-6 hours with free access to water.[10]

  • Baseline Blood Sample: Collect a baseline blood sample (time 0) from the tail vein and measure blood glucose.

  • Insulin Injection: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[11] The optimal insulin dose may need to be determined empirically for db/db mice to avoid hypoglycemia.[12]

  • Blood Sampling: Collect blood from the tail vein at 15, 30, and 60 minutes after insulin injection.[11]

  • Glucose Measurement: Measure blood glucose levels at each time point.

  • Data Analysis: Plot the percentage decrease in blood glucose from baseline over time.

Measurement of Glycated Hemoglobin (HbA1c)

Objective: To determine the average blood glucose control over a period of weeks.

Protocol:

  • Blood Collection: Collect whole blood (approximately 50-100 µL) from the tail vein or via cardiac puncture at the end of the study into EDTA-coated tubes.

  • HbA1c Assay: Use a commercially available mouse HbA1c assay kit (e.g., ELISA or enzymatic methods) and follow the manufacturer's instructions.[13][14] These kits typically involve lysing the red blood cells and then quantifying the percentage of glycated hemoglobin.[13]

  • Data Analysis: Compare the mean HbA1c levels between the treatment and control groups. A positive correlation between blood glucose and HbA1c levels is expected.[15][16]

Conclusion

Based on its mechanism of action as a selective SGLT2 inhibitor and the extensive data from comparative compounds, this compound is anticipated to exert significant antihyperglycemic effects in the db/db mouse model. These effects are expected to include a reduction in blood glucose and HbA1c levels, and potentially beneficial effects on body weight and other metabolic parameters. The experimental protocols provided in this guide offer a robust framework for the systematic validation of these effects. Further preclinical studies are warranted to definitively characterize the efficacy and safety profile of this compound in this model of type 2 diabetes.

References

Sergliflozin's Selectivity Profile: A Comparative Analysis of SGLT1 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sergliflozin's cross-reactivity with the SGLT1 transporter against other SGLT2 inhibitors, supported by experimental data and detailed methodologies.

Sergliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has been evaluated for its potential in managing type 2 diabetes. A critical aspect of its pharmacological profile is its selectivity for SGLT2 over the closely related SGLT1 transporter. Inhibition of SGLT1, which is predominantly expressed in the small intestine, can lead to gastrointestinal side effects. Therefore, a high degree of selectivity for SGLT2 is a desirable characteristic for this class of drugs.

Comparative Inhibitory Potency

The active form of sergliflozin, sergliflozin-A, has demonstrated high potency and selectivity for human SGLT2 over SGLT1 in in vitro studies.[1] The inhibitory activity, represented by the inhibition constant (Ki), indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies greater potency.

For comparison, the table below summarizes the inhibitory potency (IC50 or Ki values) of sergliflozin-A and other notable SGLT2 inhibitors against both SGLT1 and SGLT2. The selectivity ratio (SGLT1/SGLT2) is a key indicator of the drug's specificity for SGLT2.

CompoundSGLT1 IC50/Ki (nM)SGLT2 IC50/Ki (nM)Selectivity Ratio (SGLT1/SGLT2)
Sergliflozin-A 35008.8~398
Canagliflozin663 ± 1804.2 ± 1.5~158
Dapagliflozin13901.1~1264
Empagliflozin83003.1>2500
Ertugliflozin19600.877>2000
Sotagliflozin361.820
Phlorizin14011~13

Data compiled from multiple sources. Note that IC50 and Ki values can vary between different experimental setups.

As the data indicates, sergliflozin-A exhibits a high degree of selectivity for SGLT2, with a selectivity ratio of approximately 398. This is comparable to or exceeds the selectivity of some other SGLT2 inhibitors, such as canagliflozin, while being less selective than others like dapagliflozin and empagliflozin. Sotagliflozin is included as an example of a dual SGLT1/SGLT2 inhibitor with a much lower selectivity ratio. Phlorizin is a non-selective SGLT inhibitor.

Experimental Protocols

The assessment of SGLT inhibitor selectivity typically involves in vitro assays using cell lines that stably express the human SGLT1 and SGLT2 transporters. A common methodology is outlined below.

Cell-Based Glucose Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a labeled glucose analog into cells expressing either SGLT1 or SGLT2.

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used.

  • These cells are stably transfected with plasmids containing the cDNA for human SGLT1 or human SGLT2. This ensures consistent and high-level expression of the target transporters.

2. Assay Procedure:

  • The transfected cells are seeded into multi-well plates and cultured to form a confluent monolayer.

  • On the day of the assay, the cells are washed with a sodium-containing buffer to ensure the sodium-dependent function of the SGLT transporters.

  • The cells are then incubated with varying concentrations of the test compound (e.g., sergliflozin-A) for a defined period.

  • A labeled glucose analog, such as 14C-alpha-methylglucopyranoside ([14C]AMG) or a fluorescent glucose derivative, is added to the wells. This analog is a substrate for both SGLT1 and SGLT2.

  • After an incubation period, the uptake of the labeled glucose analog is stopped by washing the cells with a cold, sodium-free buffer.

  • The cells are then lysed, and the amount of radioactivity or fluorescence inside the cells is measured using a scintillation counter or a fluorescence plate reader, respectively.

3. Data Analysis:

  • The percentage of inhibition of glucose uptake is calculated for each concentration of the test compound.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of glucose uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

  • The selectivity ratio is calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2.

Below is a graphical representation of the experimental workflow for assessing SGLT transporter selectivity.

G Experimental Workflow for SGLT Selectivity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture CHO or HEK293 Cell Culture transfection Stable Transfection with hSGLT1 or hSGLT2 cDNA cell_culture->transfection seeding Seed Transfected Cells into 96-well Plates transfection->seeding wash1 Wash cells with Na+-containing buffer seeding->wash1 incubation Incubate with varying concentrations of Sergliflozin wash1->incubation add_substrate Add labeled glucose analog (e.g., 14C-AMG) incubation->add_substrate stop_reaction Stop uptake by washing with cold Na+-free buffer add_substrate->stop_reaction lysis Cell Lysis stop_reaction->lysis measurement Measure radioactivity/ fluorescence lysis->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 values for SGLT1 and SGLT2 calculation->ic50 selectivity Calculate Selectivity Ratio (IC50 SGLT1 / IC50 SGLT2) ic50->selectivity

Caption: Workflow for determining SGLT inhibitor selectivity.

Signaling Pathway Context

SGLT1 and SGLT2 are symporters that couple the transport of sodium down its electrochemical gradient to the transport of glucose against its concentration gradient. This process is fundamental to glucose reabsorption in the kidneys (primarily SGLT2) and glucose absorption in the intestine (primarily SGLT1). The signaling pathway itself is the direct transport of these molecules across the cell membrane.

G SGLT-mediated Glucose Transport and Inhibition cluster_membrane Apical Membrane cluster_extracellular Lumen (Kidney or Intestine) cluster_intracellular Intracellular SGLT SGLT1 or SGLT2 Glucose_in Glucose SGLT->Glucose_in Na_in Na+ SGLT->Na_in Glucose_out Glucose Glucose_out->SGLT Na_out Na+ Na_out->SGLT Sergliflozin Sergliflozin Sergliflozin->SGLT Inhibition

Caption: SGLT-mediated transport and inhibition by sergliflozin.

Conclusion

The available in vitro data indicates that sergliflozin is a potent and highly selective inhibitor of the SGLT2 transporter, with a selectivity of approximately 398-fold over the SGLT1 transporter. This high degree of selectivity is a favorable characteristic, suggesting a lower potential for SGLT1-mediated side effects. The comparative data presented in this guide provides a valuable resource for researchers in the field of diabetes drug discovery and development, allowing for an informed assessment of sergliflozin's cross-reactivity profile in relation to other SGLT2 inhibitors.

References

Efficacy comparison between Sergliflozin Etabonate and voglibose in diabetic rats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the comparative efficacy of novel anti-diabetic agents is paramount. This guide provides an objective comparison of Sergliflozin Etabonate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and voglibose, an α-glucosidase inhibitor, based on their performance in preclinical diabetic rat models. The following sections detail their mechanisms of action, present key experimental data in a comparative format, and outline the methodologies employed in these critical studies.

Mechanisms of Action: Two Distinct Approaches to Glycemic Control

This compound and voglibose employ fundamentally different strategies to lower blood glucose levels.

This compound: As a selective SGLT2 inhibitor, this compound acts on the kidneys.[1] SGLT2 is the primary transporter responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[1][2] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[1][2] This mechanism is independent of insulin secretion.[1][2]

Voglibose: In contrast, voglibose targets the gastrointestinal tract. It is an α-glucosidase inhibitor that competitively and reversibly inhibits enzymes such as sucrase and maltase in the small intestine. This inhibition delays the digestion and absorption of carbohydrates, thereby blunting the sharp rise in postprandial blood glucose.[3]

At a Glance: Efficacy Comparison

ParameterThis compoundVogliboseKey Findings from Preclinical Studies
Primary Mechanism SGLT2 Inhibition (Renal)α-Glucosidase Inhibition (Intestinal)This compound promotes urinary glucose excretion[2], while voglibose delays carbohydrate absorption.[3]
Effect on Postprandial Hyperglycemia Effective Effective Both agents have been shown to improve postprandial hyperglycemia. A direct comparative study indicated that this compound improved postprandial hyperglycemia in neonatal streptozotocin-induced diabetic rats.[2]
Effect on Fasting Blood Glucose Effective Modest Effect Chronic treatment with this compound reduced fasting plasma glucose in Zucker fatty rats.[2] Voglibose's primary effect is on post-meal glucose spikes, with a less pronounced impact on fasting levels.
Effect on Glycated Hemoglobin (HbA1c) Effective Effective Chronic administration of this compound led to a reduction in HbA1c levels in Zucker fatty rats.[2] Long-term voglibose treatment has also been shown to lower HbA1c in diabetic rat models.[4]
Insulin Dependence Insulin-Independent Insulin-Independent The glucose-lowering effect of this compound is independent of insulin secretion.[1][2] Voglibose's action is also not reliant on insulin secretion.
Effect on Body Weight No significant change or potential for slight reduction Generally Neutral Studies on this compound in diabetic rats showed no significant effect on body weight.[2] Voglibose is also considered to be weight-neutral.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and voglibose on key diabetic parameters in rat models.

Table 1: Effect on Postprandial Plasma Glucose in Diabetic Rats
TreatmentAnimal ModelDoseRoutePost-Sucrose Load Plasma Glucose (mg/dL) - Change from ControlReference
This compound Neonatal STZ-induced diabetic ratsNot specified in abstractOralImproved postprandial hyperglycemia[2]
Voglibose Normal Wistar rats0.3 mg/kgOralSignificantly suppressed the increase in plasma glucose after sucrose loading[5][6]

Note: Direct comparative quantitative data for postprandial glucose from the same study was not available in the public domain. The data presented is from separate studies.

Table 2: Chronic Effects on Fasting Blood Glucose and HbA1c in Diabetic Rats
TreatmentAnimal ModelDurationDoseFasting Blood Glucose (mg/dL)Glycated Hemoglobin (HbA1c) (%)Reference
This compound Zucker fatty ratsChronicNot specified in abstractReducedReduced[2]
Voglibose Goto-Kakizaki (GK) rats6 months10 ppm in dietNot specifiedNot specified, but improved glucose tolerance[4]

Note: The specific numerical values for the chronic effects of both drugs from a head-to-head comparative study were not detailed in the available literature. The table reflects the reported outcomes.

Experimental Protocols

A comprehensive understanding of the experimental design is crucial for interpreting the efficacy data.

Induction of Diabetes in Rat Models

Streptozotocin (STZ)-Induced Diabetes: This is a common method to induce both Type 1 and Type 2 diabetes in rats.[7]

  • For Type 1 Diabetes Model: A single high dose of STZ (e.g., 60-65 mg/kg body weight) is administered intraperitoneally (i.p.) or intravenously (i.v.).[7] STZ is toxic to the insulin-producing beta cells of the pancreas, leading to their destruction and a state of insulin deficiency.[7]

  • For Type 2 Diabetes Model: A combination of a high-fat diet for several weeks to induce insulin resistance, followed by a lower dose of STZ (e.g., 30-40 mg/kg, i.p.) is often used.[7] This model more closely mimics the pathophysiology of human Type 2 diabetes.

Zucker Diabetic Fatty (ZDF) Rat Model: This is a genetic model of obesity, insulin resistance, and Type 2 diabetes.[8] These rats have a mutation in the leptin receptor gene, leading to hyperphagia and subsequent metabolic abnormalities.[8]

Oral Sucrose/Glucose Tolerance Test (OSTT/OGTT)

This test is used to evaluate the effect of the compounds on postprandial glucose excursions.

  • Fasting: Rats are typically fasted overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Blood Sample: A blood sample is collected from the tail vein to determine the fasting glucose level.

  • Drug Administration: The test compound (this compound or voglibose) or vehicle is administered orally at a predetermined time before the sugar challenge.

  • Sugar Challenge: A solution of sucrose or glucose (e.g., 2 g/kg body weight) is administered orally.

  • Serial Blood Sampling: Blood samples are collected at various time points after the sugar load (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose concentrations.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall glycemic response.

Visualizing the Science: Diagrams

Signaling Pathway and Mechanism of Action

G cluster_sergliflozin This compound Pathway cluster_voglibose Voglibose Pathway Kidney Kidney (Proximal Tubule) SGLT2 SGLT2 Transporter Kidney->SGLT2 Glucose Reabsorption Bloodstream Bloodstream SGLT2->Bloodstream Glucose returns to blood Urine Urine SGLT2->Urine Increased Glucose Excretion Sergliflozin This compound Sergliflozin->SGLT2 Inhibits Small_Intestine Small Intestine Alpha_Glucosidase α-Glucosidase Enzymes Small_Intestine->Alpha_Glucosidase Digestion Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Monosaccharide release Alpha_Glucosidase->Glucose_Absorption Delayed Absorption Carbohydrates Dietary Carbohydrates Carbohydrates->Small_Intestine Voglibose Voglibose Voglibose->Alpha_Glucosidase Inhibits

Caption: Mechanisms of this compound and Voglibose.

Experimental Workflow: Efficacy Testing in Diabetic Rats

G start Start: Select Rat Model (e.g., Wistar, Zucker) induce_diabetes Induce Diabetes (e.g., STZ injection) start->induce_diabetes confirm_diabetes Confirm Diabetic State (Blood Glucose > 250 mg/dL) induce_diabetes->confirm_diabetes grouping Randomly Assign to Groups: - Vehicle Control - this compound - Voglibose confirm_diabetes->grouping treatment Administer Treatment (Chronic or Acute) grouping->treatment acute_test Acute Efficacy Test (Oral Sucrose Tolerance Test) treatment->acute_test Acute Study chronic_test Chronic Efficacy Monitoring treatment->chronic_test Chronic Study blood_sampling Serial Blood Sampling acute_test->blood_sampling biochemical_analysis Biochemical Analysis (Glucose, HbA1c) chronic_test->biochemical_analysis blood_sampling->biochemical_analysis data_analysis Data Analysis and Comparison biochemical_analysis->data_analysis end End: Evaluate Comparative Efficacy data_analysis->end

Caption: Workflow for comparing anti-diabetic drug efficacy.

References

Development of SGLT2 Inhibitor Sergliflozin Etabonate Halted After Phase II Trials

Author: BenchChem Technical Support Team. Date: November 2025

The development of Sergliflozin Etabonate (codenamed GW869682X), an investigational sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes, was discontinued by GlaxoSmithKline after the completion of Phase II clinical trials.[1][2] While the precise and detailed reasons for this decision have not been publicly disclosed in comprehensive clinical trial publications or company press releases, the cessation at this stage of development typically suggests that the compound did not meet the required efficacy or safety endpoints to justify progression into larger, more expensive Phase III studies.

SGLT2 inhibitors are a class of oral anti-diabetic medications that lower blood glucose by inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[1] This mechanism of action is independent of insulin, offering a novel approach to glycemic control.

Comparative Landscape of SGLT2 Inhibitors

At the time of this compound's development, several other SGLT2 inhibitors were progressing through clinical trials and have since become established treatments for type 2 diabetes. These include Canagliflozin, Dapagliflozin, and Empagliflozin. A comparative analysis of these agents, based on available clinical trial data, can provide context for the competitive landscape and the high bar for new entrants that this compound would have faced.

Efficacy and Safety of Marketed SGLT2 Inhibitors

The following tables summarize key efficacy and safety data from pivotal clinical trials of approved SGLT2 inhibitors. It is important to note that direct head-to-head comparative trial data for all agents is limited, and cross-trial comparisons should be interpreted with caution due to differences in study populations, designs, and durations.

Table 1: Comparative Efficacy of Selected SGLT2 Inhibitors (as monotherapy or add-on to metformin)

DrugTrialDuration (weeks)Change in HbA1c (%) vs. PlaceboChange in Body Weight (kg) vs. PlaceboChange in Systolic Blood Pressure (mmHg) vs. Placebo
Canagliflozin CANTATA-M26-0.77 (100mg), -1.03 (300mg)-2.2 (100mg), -3.0 (300mg)-3.7 (100mg), -5.2 (300mg)
Dapagliflozin Ferrannini et al., 201024-0.58 (5mg), -0.67 (10mg)-2.2 (5mg), -3.2 (10mg)-2.3 (5mg), -3.6 (10mg)
Empagliflozin EMPA-REG MONO24-0.74 (10mg), -0.85 (25mg)-2.26 (10mg), -2.48 (25mg)-2.9 (10mg), -3.7 (25mg)

Data compiled from publicly available clinical trial results.

Table 2: Common Adverse Events Associated with SGLT2 Inhibitors

Adverse EventGeneral Incidence in SGLT2i Class
Genital Mycotic Infections More common than placebo, particularly in females.
Urinary Tract Infections (UTIs) Reported with increased frequency in some studies.
Volume Depletion-related Events (e.g., hypotension, dizziness) A known class effect due to osmotic diuresis.
Increased LDL-C Observed with some SGLT2 inhibitors.
Diabetic Ketoacidosis (DKA) A rare but serious side effect, can occur with near-normal blood glucose levels (euglycemic DKA).

The discontinuation of SGLT2 inhibitors in clinical practice is often due to adverse effects such as frequent urination, genital infections, and volume depletion.[3][4] It is plausible that the safety profile of this compound observed in Phase II trials may have raised concerns, contributing to the decision to halt its development.

Experimental Protocols for SGLT2 Inhibitor Clinical Trials

The clinical development of SGLT2 inhibitors generally follows a standardized pathway to assess their efficacy and safety. Below is a generalized outline of the methodologies employed in Phase II and III trials for this class of drugs.

Phase II Clinical Trial Protocol (General Outline)
  • Objective: To evaluate the dose-response relationship, efficacy, and safety of the SGLT2 inhibitor in patients with type 2 diabetes.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Patients with type 2 diabetes inadequately controlled on diet and exercise or a stable dose of metformin. Key inclusion criteria often include a specific range for HbA1c (e.g., 7.0% to 10.0%).

  • Intervention: Multiple doses of the investigational SGLT2 inhibitor, placebo, and sometimes an active comparator.

  • Primary Endpoint: Change from baseline in HbA1c at a specified time point (e.g., 12 or 24 weeks).

  • Secondary Endpoints:

    • Change from baseline in fasting plasma glucose.

    • Change from baseline in body weight.

    • Change from baseline in blood pressure.

    • Proportion of patients achieving a target HbA1c (e.g., <7.0%).

    • Safety and tolerability assessments, including adverse event monitoring and laboratory tests.

Phase III Clinical Trial Protocol (General Outline)
  • Objective: To confirm the efficacy and safety of the selected dose(s) of the SGLT2 inhibitor in a larger patient population and to assess its long-term safety, including cardiovascular outcomes.

  • Study Design: Randomized, double-blind, placebo- and/or active-controlled, multicenter studies. Cardiovascular outcome trials (CVOTs) are a key component of Phase III development for new diabetes drugs.

  • Participant Population: A broader population of patients with type 2 diabetes, including those with varying degrees of renal function and cardiovascular risk.

  • Intervention: The selected dose(s) of the investigational SGLT2 inhibitor versus placebo or an active comparator, added to standard of care.

  • Primary Endpoints:

    • In glycemic control trials: Change from baseline in HbA1c.

    • In CVOTs: Time to first occurrence of major adverse cardiovascular events (MACE), typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

  • Secondary Endpoints: A wide range of secondary endpoints are typically assessed, including changes in glycemic parameters, body weight, blood pressure, lipid profiles, and renal outcomes. Safety is rigorously monitored over a longer duration.

Visualizing the SGLT2 Inhibition Pathway and Drug Development Logic

To better understand the mechanism of action and the decision-making process in drug development, the following diagrams are provided.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_drug_action Drug Action Glomerulus Glomerulus (Filtration) Glucose_in_filtrate Glucose in Filtrate Glomerulus->Glucose_in_filtrate Glucose Enters Tubule SGLT2 SGLT2 Transporter Glucose_in_filtrate->SGLT2 90% Reabsorption Urine Urine Glucose_in_filtrate->Urine Glucose Excretion (without inhibition) Bloodstream Bloodstream SGLT2->Bloodstream Glucose Returns to Blood SGLT2->Urine Increased Glucose Excretion (Glucosuria) Sergliflozin Sergliflozin (SGLT2 Inhibitor) Sergliflozin->SGLT2 Inhibits

Mechanism of Action of SGLT2 Inhibitors like Sergliflozin.

Drug_Development_Discontinuation_Logic cluster_reasons Potential Reasons for Phase II Discontinuation Preclinical Preclinical Studies Phase1 Phase I (Safety in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase II (Efficacy & Dose Ranging) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Positive Outcome Discontinuation Development Discontinued Phase2->Discontinuation Negative Outcome (Efficacy/Safety Concerns) Approval Regulatory Approval Phase3->Approval Positive Outcome Phase3->Discontinuation Negative Outcome Reason1 Insufficient Efficacy Reason2 Unfavorable Safety Profile Reason3 Poor Pharmacokinetics/ Pharmacodynamics Reason4 Strategic/ Commercial Decision

Simplified Logic of Drug Development and Potential Discontinuation Points.

References

A Comparative Guide to the Phase I Clinical Trial Data of Sergliflozin Etabonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Phase I clinical trial data for Sergliflozin Etabonate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other drugs in its class. The information is intended to offer an objective overview of its performance, supported by available experimental data, to aid in research and drug development efforts.

Introduction to this compound and SGLT2 Inhibition

This compound is a prodrug that is rapidly and extensively converted in the body to its active form, sergliflozin.[1] Sergliflozin is a selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a protein responsible for the majority of glucose reabsorption in the kidneys.[1] By inhibiting SGLT2, sergliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action is independent of insulin secretion, offering a novel approach to glycemic control in individuals with type 2 diabetes.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and other selected SGLT2 inhibitors from Phase I single-dose studies conducted in healthy volunteers.

Table 1: Single-Dose Pharmacokinetics of SGLT2 Inhibitors in Healthy Volunteers

ParameterThis compound (Sergliflozin)CanagliflozinDapagliflozinEmpagliflozin
Dose 5 - 500 mg[1]100 mg / 300 mg5 mg / 10 mg10 mg / 25 mg[2]
Tmax (median, hours) 0.5 - 0.75[1]~1.0[3]≤1.51.5 - 2.1[2]
Cmax (ng/mL) Dose-dependent1178 / 4113[3]-Dose-proportional increase[2]
AUC0-∞ (ng·h/mL) Linear kinetics[1]10,521 / 33,583[3]-Dose-proportional increase[2]
Half-life (t½, hours) ~0.5 - 1.0[1]16.0 / 16.2[3]10 - 12up to 13.1[2]

Comparative Pharmacodynamic Data

The primary pharmacodynamic effect of SGLT2 inhibitors is the induction of urinary glucose excretion (UGE).

Table 2: Single-Dose 24-hour Urinary Glucose Excretion in Healthy Volunteers

DrugDoseMean 24-hour UGE (grams)
This compound Dose-related increase observed[1][4]Data not specified in grams
Canagliflozin 100 mg33.8[3]
300 mg42.9[3]
Dapagliflozin 5 mg28.1 (at steady state)
10 mg41.1 (at steady state)
Empagliflozin 10 mg~74[2]
25 mg~90[2]

Experimental Protocols

Pharmacokinetic Analysis: Plasma Concentration of SGLT2 Inhibitors

Objective: To quantify the concentration of the SGLT2 inhibitor and its metabolites in human plasma over time.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard method.

  • Sample Preparation:

    • A one-step protein precipitation is performed by adding acetonitrile (containing 0.1% formic acid) to the plasma samples.[5][6]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the drug, is then transferred for analysis.

  • Chromatographic Separation:

    • The extracted sample is injected into an HPLC system.

    • Separation is achieved on a C18 analytical column (e.g., Xbridge C18).[5][6]

    • A mobile phase consisting of a gradient of water and acetonitrile, both containing ammonium formate and formic acid, is used to elute the drug.[5][6]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5][6]

    • Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each SGLT2 inhibitor.[5][6]

Pharmacodynamic Analysis: Urinary Glucose Excretion

Objective: To measure the amount of glucose excreted in the urine following the administration of an SGLT2 inhibitor.

Methodology: A quantitative enzymatic glucose oxidase procedure is commonly employed.

  • Urine Collection:

    • 24-hour urine samples are collected from subjects at baseline and after drug administration.

  • Sample Preparation:

    • Urine samples may require treatment with a mixed-bed resin to remove substances that can interfere with the enzymatic assay.[7]

  • Enzymatic Assay:

    • The assay is based on the oxidation of glucose by the enzyme glucose oxidase, which produces hydrogen peroxide.[8]

    • The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product.

    • The intensity of the color is proportional to the glucose concentration and is measured spectrophotometrically.

Visualizations

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_lumen Tubular Lumen (Urine) cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose_Urine Glucose SGLT2 SGLT2 Transporter Glucose_Urine->SGLT2 Co-transport Urine_Excretion Increased Urinary Glucose Excretion Glucose_Urine->Urine_Excretion Remains in Urine Sodium_Urine Sodium Sodium_Urine->SGLT2 Co-transport GLUT2 GLUT2 Transporter Glucose_Blood Glucose Reabsorbed Sodium_Blood Sodium Reabsorbed GLUT2->Glucose_Blood Facilitated Diffusion Sergliflozin This compound (Oral Administration) Active_Sergliflozin Sergliflozin (Active) Sergliflozin->Active_Sergliflozin Metabolism Active_Sergliflozin->SGLT2 Inhibits Phase1_Workflow cluster_screening Screening & Enrollment cluster_dosing Dosing & Observation cluster_sampling Pharmacokinetic & Pharmacodynamic Sampling cluster_analysis Bioanalysis & Data Interpretation Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Met Informed_Consent->Inclusion_Exclusion Enrollment Enrollment of Healthy Volunteers Inclusion_Exclusion->Enrollment Randomization Randomization (Drug vs. Placebo) Enrollment->Randomization Dosing Single Ascending Dose Administration Randomization->Dosing Clinical_Observation Clinical Observation & Safety Monitoring Dosing->Clinical_Observation PK_Sampling Serial Blood Sampling (PK) Dosing->PK_Sampling PD_Sampling 24-hour Urine Collection (PD) Dosing->PD_Sampling Plasma_Analysis Plasma Drug Concentration Analysis (LC-MS/MS) PK_Sampling->Plasma_Analysis Urine_Analysis Urinary Glucose Analysis (Enzymatic Assay) PD_Sampling->Urine_Analysis Data_Analysis PK/PD Data Analysis Plasma_Analysis->Data_Analysis Urine_Analysis->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Final Study Report

References

A Comparative Review of O-glucoside vs. C-glucoside SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals on the key differences in stability, efficacy, and pharmacokinetics between O- and C-glucoside Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, supported by experimental data and methodologies.

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has revolutionized the management of type 2 diabetes mellitus, offering glycemic control alongside cardiovascular and renal benefits.[1][2] These inhibitors function by blocking the reabsorption of glucose in the proximal tubules of the kidneys, leading to increased urinary glucose excretion.[1][3] Structurally, SGLT2 inhibitors are classified into two primary categories: O-glucosides and C-glucosides. This distinction, based on the nature of the glycosidic bond, profoundly influences their pharmacokinetic profiles and clinical utility. While O-glucosides, such as the naturally occurring phlorizin, were the first to be identified, their inherent instability led to the development of the more robust C-glucoside analogues that dominate the current market.[4][5][6] This guide provides a detailed comparative review of these two classes of SGLT2 inhibitors, focusing on their chemical properties, preclinical and clinical performance, and the experimental methodologies used for their evaluation.

Key Differences: Stability and Pharmacokinetics

The fundamental difference between O- and C-glucoside SGLT2 inhibitors lies in the linkage between the glucose moiety and the aglycone portion of the molecule. O-glucosides possess a conventional glycosidic bond (C-O-C), which is susceptible to hydrolysis by intestinal β-glucosidases.[4][7] This enzymatic cleavage results in poor oral bioavailability and a short half-life, which has been a significant hurdle in their clinical development.[5] For instance, early O-glucoside candidates like sergliflozin and remogliflozin have notably shorter half-lives compared to their C-glucoside counterparts.[8][9]

In contrast, C-glucosides feature a carbon-carbon bond between the glucose and aglycone moieties. This C-C bond is resistant to enzymatic cleavage by β-glucosidases, leading to significantly improved metabolic stability and oral bioavailability.[4][6] This enhanced stability translates to longer plasma half-lives, allowing for once-daily dosing regimens for most approved C-glucoside SGLT2 inhibitors like dapagliflozin, canagliflozin, and empagliflozin.[10]

Comparative Performance Data

The following tables summarize the available quantitative data comparing the performance of O-glucoside and C-glucoside SGLT2 inhibitors.

Inhibitor Class Compound Half-life (t½) in humans Dosing Frequency Key Feature
O-glucoside Sergliflozin1 - 1.5 hours[8][9]More frequent dosing requiredSusceptible to hydrolysis by β-glucosidases[4][5]
O-glucoside Remogliflozin2 - 4 hours[8][9]Twice daily[10]Prodrug of remogliflozin[11]
C-glucoside Dapagliflozin~12.9 hours[12][13]Once dailyResistant to β-glucosidase hydrolysis[4]
C-glucoside CanagliflozinNot specified in provided resultsNot specified in provided resultsResistant to β-glucosidase hydrolysis
C-glucoside EmpagliflozinNot specified in provided resultsNot specified in provided resultsHigh selectivity for SGLT2 over SGLT1[4]
C-glucoside Ertugliflozin~16 hours[8][9]Once dailyHigh selectivity for SGLT2 over SGLT1[4]

Table 1: Comparison of Pharmacokinetic Properties. This table highlights the significant difference in half-life and dosing frequency between O- and C-glucoside SGLT2 inhibitors.

Comparison O-glucoside (Remogliflozin 100 mg) C-glucoside (Canagliflozin 300 mg) Study Design Key Findings
HbA1c Reduction 1.96% reduction from baseline at 12 weeks[14][15]1.67% reduction from baseline at 12 weeks[14][15]12-week real-world observational trial in 120 uncontrolled T2DM subjects[14][15]Comparable efficacy in HbA1c reduction (p=0.023, non-significant inter-group difference)[14][15]
Fasting Plasma Glucose (FPG) Reduction 47.98% reduction[14][15]41.23% reduction[14][15]12-week real-world observational trial[14][15]Significant reduction in both groups[14][15]
Postprandial Plasma Glucose (PPPG) Reduction 49.81% reduction[14][15]42.89% reduction[14][15]12-week real-world observational trial[14][15]Significant reduction in both groups[14][15]
Weight Loss -1.38 kg[14][15]-0.88 kg[14][15]12-week real-world observational trial[14][15]Statistically significant more weight loss with remogliflozin (p<0.001)[14][15]

Table 2: Head-to-Head Clinical Comparison of Remogliflozin (O-glucoside) and Canagliflozin (C-glucoside). This table presents data from a comparative study, demonstrating comparable glycemic control with potential advantages in weight management for the O-glucoside in this specific trial.

Inhibitor Class SGLT2 IC50 (nM) SGLT1 IC50 (nM) Selectivity (SGLT1/SGLT2)
DapagliflozinC-glucoside1.1[4]1390[4]~1200-fold[4]
CanagliflozinC-glucoside4.4[1]684[1]~260-fold[4]
EmpagliflozinC-glucoside3.1[1]8300[1]~2700-fold[4]
ErtugliflozinC-glucoside0.877[4]1960[4]>2000-fold[4]
RemogliflozinO-glucosideNot specifiedNot specifiedNot specified
SergliflozinO-glucosideNot specifiedNot specifiedNot specified

Table 3: In Vitro Potency and Selectivity of SGLT2 Inhibitors. This table showcases the high potency and selectivity of various C-glucoside inhibitors for SGLT2 over SGLT1. Data for O-glucosides from direct comparative in vitro studies is less readily available in the searched literature.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for all SGLT2 inhibitors is the competitive inhibition of the SGLT2 transporter in the S1 and S2 segments of the renal proximal tubule. This inhibition prevents the reabsorption of filtered glucose, leading to glycosuria and a reduction in blood glucose levels.

SGLT2_Inhibition_Pathway cluster_lumen Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glc_Na Glucose & Na+ SGLT2 SGLT2 Glc_Na->SGLT2 Reabsorption SGLT2i SGLT2 Inhibitor (O- or C-glucoside) SGLT2i->SGLT2 Inhibition Inflammation ↓ Inflammatory Pathways (NF-κB, NLRP3) SGLT2i->Inflammation Downstream Effects GLUT2 GLUT2 SGLT2->GLUT2 Glucose Efflux NaK_pump Na+/K+ ATPase SGLT2->NaK_pump Na+ influx Blood_Glc ↓ Blood Glucose GLUT2->Blood_Glc Blood_Na ↑ Na+ Excretion NaK_pump->Blood_Na SGLT2_Inhibition_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing hSGLT1 or hSGLT2 start->cell_culture pre_incubation Pre-incubate cells with varying inhibitor concentrations cell_culture->pre_incubation uptake Add [14C]-AMG to initiate glucose uptake pre_incubation->uptake termination Terminate uptake and wash cells uptake->termination measurement Lyse cells and measure intracellular radioactivity termination->measurement analysis Calculate % inhibition and determine IC50 measurement->analysis end End analysis->end

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of Sergliflozin Etabonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of investigational drugs extends beyond the laboratory to their proper disposal. Sergliflozin Etabonate, an investigational anti-diabetic compound, requires meticulous handling throughout its lifecycle, including its final disposition. Adherence to established disposal protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Disposal Principles for Investigational Drugs

The disposal of investigational drugs like this compound is governed by a framework of federal and state regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] As this compound did not proceed past Phase II clinical trials, a manufacturer-specific Safety Data Sheet (SDS) with explicit disposal instructions may not be readily available.[4] In such cases, a conservative approach, treating the compound as potentially hazardous, is warranted.

The primary directive for any investigational product is to consult the study sponsor's instructions.[5] Sponsors typically provide clear guidance on whether to return unused drugs or dispose of them on-site.

Step-by-Step Disposal Protocol

In the absence of a specific SDS for this compound, the following procedural steps, derived from general best practices for investigational pharmaceutical waste, should be followed:

  • Consult the Sponsor: The first and most critical step is to review the clinical trial agreement and any associated documentation from the sponsor (GlaxoSmithKline) for instructions on the disposition of unused this compound.[5] The sponsor may require the return of all used and unused materials.

  • Hazardous Waste Determination: If on-site disposal is permitted, a hazardous waste determination must be made. This typically involves assessing if the substance exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the RCRA.[3] Without a specific SDS, it is prudent to manage this compound as a hazardous pharmaceutical waste to ensure the highest level of safety and compliance.

  • Segregation and Containment:

    • Segregate this compound waste from other laboratory waste streams.

    • Full, partially used, and empty containers (vials, ampules) should be placed in a designated, properly labeled hazardous waste container.[6] These containers are often white, screw-topped, and specifically intended for hazardous pharmaceutical waste.[6]

    • Ensure all patient-identifying information is removed or redacted from containers before disposal.[6]

  • Documentation and Accountability:

    • Maintain meticulous records of all disposed of this compound. This documentation should be part of the overall drug accountability records for the clinical trial.[5][7]

    • The record should include the quantity of the drug disposed of, the date, and the method of disposal.[5]

    • If required by the institution or sponsor, a second staff member should witness and cosign the disposal record.[6]

  • Final Disposal by a Licensed Vendor:

    • Engage a licensed hazardous waste management vendor for the final disposal of the contained this compound waste.[8]

    • The most common and recommended method for the destruction of pharmaceutical waste is incineration at an EPA-permitted facility.[2][3][6]

    • The vendor will provide a manifest for tracking the waste from your facility to its final destruction, and a certificate of destruction should be obtained and retained with the study records.[8]

Important Considerations:

  • Do Not Sewer: Never flush hazardous waste pharmaceuticals down the drain or toilet.[2]

  • Training: All personnel handling this compound waste must be trained on hazardous waste management procedures and emergency protocols.[2]

  • State and Local Regulations: Be aware that state and local regulations for pharmaceutical waste disposal may be more stringent than federal rules.[1]

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound was found in the search results, a table summarizing such data cannot be provided. For investigational compounds, specific disposal parameters (e.g., concentration limits for non-hazardous disposal) would be detailed in the sponsor's protocol or the substance's SDS.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unused/Expired This compound consult_sponsor Consult Sponsor Protocol for Disposition Instructions start->consult_sponsor dispose_onsite On-Site Disposal Permitted? consult_sponsor->dispose_onsite Sponsor provides options return_to_sponsor Return Drug to Sponsor end End: Retain Certificate of Destruction return_to_sponsor->end dispose_onsite->return_to_sponsor No hazard_determination Conduct Hazardous Waste Determination (per RCRA) dispose_onsite->hazard_determination Yes is_hazardous Treat as Hazardous Waste (Default for Investigational Drug) hazard_determination->is_hazardous segregate Segregate into Designated Hazardous Waste Container is_hazardous->segregate document Document Disposal on Drug Accountability Record segregate->document licensed_vendor Arrange Pickup by Licensed Hazardous Waste Vendor document->licensed_vendor incinerate Incineration at Permitted Facility licensed_vendor->incinerate incinerate->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Sergliflozin Etabonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Sergliflozin Etabonate in a laboratory setting. The following procedures are based on general best practices for handling chemical compounds and specific information available for similar SGLT2 inhibitors, as a detailed Safety Data Sheet (SDS) for this compound is not publicly available due to its status as an investigational drug that did not proceed past Phase II clinical trials.[1] Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be utilized to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is recommended if working with fine powders or in a poorly ventilated area to avoid inhalation of dust.

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust when handling the solid form of the compound.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Procedures

Spill Response: In the event of a spill, follow these steps:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting to clean the spill.

  • For small spills of solid material, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).

  • Ventilate the area and wash the spill site after the material has been collected.

Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contact a licensed professional waste disposal service to dispose of this material.

Caption: Workflow for responding to a chemical spill.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the handling procedures would be similar to those for other SGLT2 inhibitors used in research. A general workflow for preparing a solution for in vitro studies is outlined below.

Experimental_Workflow start Start weigh Weigh this compound in a Fume Hood start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve prepare Prepare Stock Solution to Desired Concentration dissolve->prepare aliquot Aliquot for Storage prepare->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: General workflow for preparing a stock solution.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sergliflozin Etabonate
Reactant of Route 2
Reactant of Route 2
Sergliflozin Etabonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.